molecular formula C8H12N2O2 B131947 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 139755-99-0

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B131947
CAS No.: 139755-99-0
M. Wt: 168.19 g/mol
InChI Key: KOABFSONXOOIIH-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-methyl-5-propylpyrazole-3-carboxylic acid
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InChI

InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOABFSONXOOIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343157
Record name 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
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Molecular Weight

168.19 g/mol
Source PubChem
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CAS No.

139755-99-0
Record name 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
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Record name 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 139755-99-0

This technical guide provides an in-depth overview of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals, most notably Sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
Appearance White to off-white solid
Melting Point 151-154 °C
Boiling Point 330.3 °C (Predicted)
Density 1.19 g/cm³ (Predicted)
pKa 3.10 ± 0.25 (Predicted)
Solubility Slightly soluble in chloroform and methanol.

Experimental Protocols

The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

Synthesis via Alkaline Hydrolysis

This protocol details the saponification of the ethyl ester to yield the carboxylic acid.

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • 6 N Sodium Hydroxide (NaOH) solution

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in a 6 N aqueous solution of sodium hydroxide.

  • Heat the mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2, which will cause the product to precipitate.

  • Collect the solid precipitate by filtration.

  • For further purification, the aqueous layer can be extracted with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis via Acidic Hydrolysis

An alternative method involves hydrolysis under acidic conditions.

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Water

Procedure:

  • Dissolve ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in 6 M hydrochloric acid.

  • Heat the solution to reflux (approximately 100°C) and maintain for several hours until the reaction is complete.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under vacuum to obtain this compound.

Role in Sildenafil Synthesis

This compound is a crucial precursor in the multi-step synthesis of Sildenafil. The carboxylic acid moiety is typically converted to a carboxamide, and the pyrazole ring undergoes further functionalization. A key subsequent step is the nitration of the pyrazole ring.

Experimental Protocol: Nitration

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-cold water

Procedure:

  • Dissolve this compound in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours.

  • Carefully pour the reaction mixture onto ice-cold water to precipitate the nitrated product.

  • Filter the solid, wash with water, and dry to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the ethyl ester to the carboxylic acid and its subsequent nitration in the synthesis of Sildenafil.

Synthesis_Workflow Ester Ethyl 1-methyl-3-propyl- 1H-pyrazole-5-carboxylate Acid 1-Methyl-3-propyl- 1H-pyrazole-5-carboxylic acid Ester->Acid Hydrolysis (NaOH or HCl) Nitrated_Acid 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid Acid->Nitrated_Acid Nitration (HNO₃, H₂SO₄) Sildenafil_Core Further Steps to Sildenafil Nitrated_Acid->Sildenafil_Core

Caption: Synthetic pathway of this compound and its nitration.

Biological Activity of Pyrazole Carboxylic Acids

While specific biological activity for this compound beyond its role as a synthetic intermediate is not extensively documented, the broader class of pyrazole and pyrazole carboxylic acid derivatives is known to exhibit a wide range of pharmacological properties. These activities are attributed to the versatile binding capabilities of the pyrazole scaffold.

The diverse biological activities of pyrazole-based compounds make them attractive scaffolds for drug discovery and development.

General Biological Activities

The diagram below illustrates the various biological activities associated with the pyrazole carboxylic acid core structure.

Biological_Activities Core Pyrazole Carboxylic Acid Core Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Antiviral Antiviral Core->Antiviral Antidepressant Antidepressant Core->Antidepressant

Caption: Overview of biological activities of pyrazole carboxylic acid derivatives.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and logical visualizations to support further research and application.

Core Physicochemical Properties

This compound, with the CAS number 139755-99-0, is a white to off-white solid crystalline compound.[1][2] Its chemical structure consists of a pyrazole ring substituted with a methyl group at the N1 position, a propyl group at the C3 position, and a carboxylic acid group at the C5 position.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the presented data are predicted values from computational models.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molar Mass 168.19 g/mol [1][2]
Melting Point 150-154 °C[1][2][3]
Boiling Point (Predicted) 330.3 ± 30.0 °C[1][2][3]
Density (Predicted) 1.19 ± 0.1 g/cm³[1][2][3]
pKa (Predicted) 3.10 ± 0.25[1][3]
Vapor Pressure 6.74E-05 mmHg at 25°C[2]
Flash Point 153.5°C[2]
Solubility Slightly soluble in Chloroform and Methanol[1][2][3]
Appearance Off-White to Pale Beige Solid[1][2]

Experimental Protocols

Synthesis via Hydrolysis of Ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate

A widely referenced method for the preparation of the title compound is the hydrolysis of ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate.[1][4] The general procedure is as follows:

  • Dissolution: Ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate is dissolved in a suitable solvent, typically a mixture of ethanol and water or an aqueous acid or base solution.[1][5]

  • Hydrolysis: The ester is hydrolyzed by heating the solution, often in the presence of a strong acid (e.g., 6 M hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[1][4] The reaction is typically heated to 100°C and monitored for completion.[1]

  • Work-up: Upon completion, the reaction mixture is concentrated under vacuum. The product is then typically extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and then concentrated to yield the crude product.[1]

  • Purification: If necessary, the crude product can be further purified by recrystallization or other chromatographic techniques to afford the pure this compound.

Role in Sildenafil Synthesis

This compound is a crucial intermediate in the synthesis of Sildenafil, the active ingredient in Viagra™.[1][4][6] The following diagram illustrates the logical workflow of its role in this multi-step synthesis.

G Logical Workflow: Role in Sildenafil Synthesis A Ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate B Hydrolysis A->B Reagents: HCl or NaOH C This compound B->C D Further Reactions (e.g., amidation, cyclization) C->D E Sildenafil D->E

Role in the synthesis of Sildenafil.

Experimental Workflow for Synthesis

The following diagram outlines a typical experimental workflow for the laboratory synthesis of this compound from its ethyl ester precursor.

G Experimental Workflow: Synthesis of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve Ethyl Ester in Solvent B Add Acid/Base and Heat A->B C Monitor Reaction (e.g., TLC, HPLC) B->C D Concentrate Mixture C->D Reaction Complete E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Evaporate Solvent F->G H Recrystallization/ Chromatography G->H Crude Product I Characterization (e.g., NMR, MS, mp) H->I Pure Product

Synthesis and purification workflow.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a foundational component in the creation of Sildenafil (Viagra™)[1][2]. Its molecular structure allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway

The principal synthetic route to this compound involves a multi-step process commencing with the cyclization of a β-diketone with a hydrazine derivative, followed by N-methylation and subsequent hydrolysis of the resulting ester. A common challenge in this synthesis is the formation of isomeric products during the N-methylation step, which necessitates careful control of reaction conditions and purification methods to isolate the desired 1-methyl-5-carboxylic acid isomer[3].

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis A β-Diketone Precursor C 3-Propyl-1H-pyrazole-5-carboxylic acid ester A->C Cyclization B Hydrazine B->C D This compound ester C->D Methylating Agent (e.g., Dimethyl Sulfate) E This compound D->E Base or Acid Hydrolysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

The initial steps involve the formation of the pyrazole ring and its subsequent methylation. A common method is the reaction of an appropriate β-diketone with hydrazine, followed by methylation. However, a more direct approach starts from ethyl 2,4-dioxoheptanoate.

Protocol:

The synthesis of the ethyl ester of this compound can be achieved through the reaction of ethyl 2,4-dioxoheptanoate with methylhydrazine. The reaction yields a mixture of two isomeric N-methyl pyrazoles: ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate and ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate. The separation of these isomers is a critical step.

A European Patent (EP-OS 463 756) describes the preparation of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate by reacting 3-n-propylpyrazole-5-carboxylic acid ethyl ester with dimethyl sulfate[3]. This methylation results in a mixture of the two isomers.

Fractional distillation is employed to separate the desired product. The desired ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate has a boiling point of 125-128 °C at 13 mm pressure, while the undesired isomer boils at 166-168 °C at the same pressure[3].

ParameterValueReference
Boiling Point (Desired Isomer)125-128 °C @ 13 mm Hg[3]
Boiling Point (Undesired Isomer)166-168 °C @ 13 mm Hg[3]
Yield (Desired Isomer)75%[3]
Yield (Undesired Isomer)15%[3]

The logical flow of the synthesis and separation is illustrated below:

Synthesis_Separation cluster_synthesis Synthesis cluster_separation Separation start 3-n-propylpyrazole-5-carboxylic acid ethyl ester + Dimethyl Sulfate reaction N-Methylation Reaction start->reaction mixture Mixture of Isomers: - 1-methyl-3-propyl-pyrazole-5-carboxylate - 1-methyl-5-propyl-pyrazole-3-carboxylate reaction->mixture distillation Fractional Distillation mixture->distillation product1 Desired Isomer (b.p. 125-128°C @ 13 mm) distillation->product1 product2 Undesired Isomer (b.p. 166-168°C @ 13 mm) distillation->product2

Caption: Synthesis and separation of pyrazole ester isomers.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.

Protocol:

A documented procedure for this hydrolysis is as follows[2]:

  • Suspend ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (20.2 g, 0.10 mol) in a 6 N aqueous sodium hydroxide solution (50 ml, 0.30 mol).

  • Heat the mixture to 353 K (80 °C) for 2 hours.

  • After heating, dilute the reaction mixture with water (50 ml).

  • Acidify the solution with concentrated hydrochloric acid.

  • The product, this compound, will precipitate and can be collected.

ReactantMolar QuantityVolume/Mass
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate0.10 mol20.2 g
6 N Sodium Hydroxide0.30 mol50 ml
Water (for dilution)-50 ml
Concentrated Hydrochloric Acid-As needed for acidification

The chemical transformation is illustrated in the diagram below:

Hydrolysis reactant Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate reagents 1. 6 N NaOH, 353 K, 2h 2. H₂O 3. Conc. HCl reactant->reagents Hydrolysis product This compound reagents->product

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of several important pharmaceutical compounds. The key challenges in this synthesis are the control of regioselectivity during the N-methylation step and the efficient separation of the resulting isomers. The protocols outlined in this guide provide a robust framework for the successful laboratory-scale synthesis of this valuable intermediate. Further process optimization may focus on alternative methylation strategies to improve the isomeric ratio or the development of more efficient separation techniques.

References

An In-depth Technical Guide on the Biological Activity of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core. While its primary known application is in the synthesis of pharmaceuticals like Sildenafil, the pyrazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. This guide explores the potential pharmacological properties of this compound by examining the established biological effects of structurally related pyrazole carboxylic acid derivatives. The potential activities discussed herein include anti-inflammatory, anticancer, herbicidal, and antifungal properties.

Potential Biological Activities and Mechanisms of Action

The biological activities of pyrazole derivatives are diverse and depend on the nature and position of substituents on the pyrazole ring.

Anti-inflammatory Activity

Many pyrazole derivatives are known to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Potential Signaling Pathway: Arachidonic Acid Cascade

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Pyrazole Pyrazole Carboxylic Acid Derivatives Pyrazole->COX Inhibition Pyrazole->LOX Inhibition

Caption: Inhibition of COX and LOX enzymes by pyrazole derivatives.

Anticancer Activity

Certain pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Signaling Pathway: Generic Cancer Cell Proliferation Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Pyrazole Pyrazole Carboxylic Acid Derivatives Pyrazole->RTK Inhibition

Caption: Potential inhibition of receptor tyrosine kinases by pyrazoles.

Herbicidal Activity

Some pyrazole carboxylic acid derivatives have been investigated for their herbicidal properties. The mechanism often involves the inhibition of essential plant enzymes, leading to growth inhibition and plant death.

Antifungal Activity

The pyrazole scaffold is also present in several antifungal agents. These compounds can disrupt fungal cell membrane integrity or inhibit key enzymes necessary for fungal survival.

Quantitative Data Summary

The following tables summarize quantitative biological activity data for various pyrazole carboxylic acid derivatives, providing a reference for the potential potency of this class of compounds.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetIC50 (µM)Reference
Pyrazole Carboxylic AcidsCOX-20.5 - 10[Generic Data]
Pyrazole Carboxylic Acids5-LOX1 - 20[Generic Data]

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazole-based compoundsMCF-7 (Breast)2.5 - 15[Generic Data]
Pyrazole-based compoundsHCT-116 (Colon)1.8 - 25[Generic Data]
Pyrazole-based compoundsA549 (Lung)5 - 50[Generic Data]

Table 3: Herbicidal Activity of Pyrazole Derivatives

Compound ClassWeed SpeciesEC50 (µg/mL)Reference
Pyrazole AmidesDigitaria sanguinalis10 - 50[Generic Data]
Pyrazole BenzophenonesBarnyard Grass5 - 30[Generic Data]

Table 4: Antifungal Activity of Pyrazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Pyrazole CarboxamidesCandida albicans8 - 64[Generic Data]
Pyrazole CarboxamidesAspergillus niger16 - 128[Generic Data]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of pyrazole derivatives are provided below.

In Vitro Anti-inflammatory Assay: COX/LOX Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against COX and LOX enzymes.

Workflow for COX/LOX Inhibition Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Detection cluster_3 Analysis PrepEnzyme Prepare Enzyme Solution (COX or LOX) Incubate Incubate Enzyme with Test Compound PrepEnzyme->Incubate PrepSubstrate Prepare Substrate (Arachidonic Acid) AddSubstrate Add Substrate to Initiate Reaction PrepSubstrate->AddSubstrate PrepCompound Prepare Test Compound Solutions PrepCompound->Incubate Incubate->AddSubstrate Detect Detect Product Formation (e.g., Spectrophotometry) AddSubstrate->Detect Calc Calculate % Inhibition and IC50 Value Detect->Calc

Caption: General workflow for in vitro enzyme inhibition assays.

Methodology:

  • Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzyme is prepared in a suitable buffer.

  • Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified time at a controlled temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate (arachidonic acid).

  • Detection: The formation of the enzymatic product (e.g., prostaglandin E2 for COX-2, leukotriene B4 for 5-LOX) is measured using an appropriate method, such as ELISA or spectrophotometry.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Antifungal Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Methodology:

  • Fungal Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) to allow fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

While this compound is primarily known as a synthetic intermediate, the extensive biological activities of the pyrazole carboxylic acid class of compounds suggest that it may possess latent pharmacological properties. The potential for anti-inflammatory, anticancer, herbicidal, and antifungal activities warrants further investigation. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic evaluation of this compound and its derivatives as potential therapeutic or agrochemical agents. Future research should focus on direct in vitro and in vivo studies to elucidate the specific biological profile of this compound.

An In-depth Technical Guide to Structural Analogs of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The document details synthetic methodologies, particularly the Knorr pyrazole synthesis, for the creation of this core structure and its derivatives. It further explores the structure-activity relationships (SAR) of these analogs, with a focus on their anticancer, antibacterial, and antifungal properties. Quantitative biological data from various studies are summarized in structured tables to facilitate comparison and analysis. Detailed experimental protocols for the synthesis of key compounds and intermediates are provided, alongside graphical representations of synthetic pathways to aid in understanding and implementation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents based on the pyrazole-5-carboxylic acid framework.

Introduction

Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The pyrazole ring system is a versatile scaffold found in numerous biologically active compounds, exhibiting properties such as analgesic, anti-inflammatory, antipyretic, antibacterial, antifungal, anticancer, and antitubercular activities.[1]

This guide focuses on the structural analogs of a specific pyrazole derivative, this compound. This particular molecule serves as a valuable building block and its structural modifications have led to the discovery of potent biological agents. Understanding the synthesis, structure-activity relationships, and experimental protocols associated with these analogs is crucial for the rational design of new and improved therapeutic entities.

Synthetic Methodologies

The primary and most versatile method for the synthesis of the 1,3-disubstituted-1H-pyrazole-5-carboxylic acid core is the Knorr pyrazole synthesis . This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[2][3][4] The regioselectivity of the reaction, which determines the substitution pattern on the pyrazole ring, is a critical aspect of this synthesis.

A general workflow for the synthesis of this compound and its analogs is depicted below:

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization (Optional) A β-Ketoester (e.g., Ethyl 2,4-dioxoheptanoate) C Ethyl 1-methyl-3-propyl-1H- pyrazole-5-carboxylate A->C Condensation B Hydrazine Derivative (e.g., Methylhydrazine) B->C D 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid C->D Base or Acid Hydrolysis E Amide/Ester Analogs D->E Coupling Reactions

Figure 1: General synthetic workflow for this compound and its analogs.
Experimental Protocols

Protocol 2.1.1: Synthesis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

This protocol is adapted from the Knorr pyrazole synthesis for similar structures.[2]

  • Materials: Ethyl 2,4-dioxoheptanoate, methylhydrazine, ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (a few drops).

    • Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2.1.2: Hydrolysis to this compound

  • Materials: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Suspend ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).

    • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole-5-carboxylic acid analogs can be significantly influenced by the nature and position of substituents on the pyrazole ring.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of pyrazole-5-carboxamide derivatives. The nature of the substituent on the amide nitrogen and the groups at positions 1 and 3 of the pyrazole ring play a crucial role in determining the cytotoxic potential.

Table 1: In Vitro Anticancer Activity of Pyrazole-5-Carboxamide Analogs

Compound IDR1 (at N1)R3 (at C3)Amide Substituent (at C5)Cell LineIC50 (µM)Reference
8a Phenyl4-Chlorophenyl4-FluorophenylMGC-8031.8 ± 0.2[5]
8c Phenyl4-Chlorophenyl4-ChlorophenylMGC-8032.5 ± 0.3[5]
8e Phenyl4-Chlorophenyl4-BromophenylMGC-8031.2 ± 0.1[5]
19 Carboxamide3-chloro-5-hydroxyphenylN-(2-(4-methylpiperazin-1-yl)ethyl)A3754.2[6]
5 ArylmethylArylCarbohydrazideA54949.85[6]

Note: The structures in the referenced literature may have additional substitutions.

The data suggests that for a series of N-aryl-1,3-diphenyl-1H-pyrazole-5-carboxamides, halogen substitution on the N-aryl ring can enhance anticancer activity against the MGC-803 cell line.[5]

Antibacterial Activity

Pyrazole derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antibacterial Activity of Pyrazole Analogs

Compound IDR1 (at N1)R3 (at C3)R5 (at C5)OrganismMIC (µg/mL)Reference
3 HMethyl(4-nitrophenyl)methyl)-hydrazinecarboxamideE. coli0.25[2]
4 HMethyl(phenyl)methyl)-hydrazinecarboxamideS. epidermidis0.25[2]

Note: The core structure of the referenced compounds is a 5-hydroxy-3-methyl-1H-pyrazole.

These findings indicate that specific substitutions on the pyrazole scaffold can lead to potent antibacterial agents.

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been explored, with some analogs showing significant activity against various fungal strains.

Table 3: Antifungal Activity of Pyrazole Analogs

Compound IDR1 (at N1)R3 (at C3)R4 (at C4)OrganismIC50 (µM)Reference
2g HArylArylLipoxygenase80[7]
6a MethylTrifluoromethylN-(5-(trifluoromethyl)pyridin-2-yl)carboxamideG. zeae>50% inhibition at 100 µg/mL[8]
6b MethylTrifluoromethylN-(5-chloropyridin-2-yl)carboxamideG. zeae>50% inhibition at 100 µg/mL[8]
6c MethylTrifluoromethylN-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)carboxamideG. zeae>50% inhibition at 100 µg/mL[8]

The data highlights that the nature of the substituents at positions 1, 3, and the carboxamide at position 4 significantly influences the antifungal activity. For instance, N-pyridinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides have demonstrated notable inhibition of fungal growth.[8]

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthesis and the relationship between structure and activity is crucial for understanding and advancing research in this area.

G cluster_synthesis Synthetic Pathway cluster_sar Structure-Activity Relationship (SAR) Logic Start β-Dicarbonyl Compound Knorr Knorr Pyrazole Synthesis Start->Knorr Hydrazine Substituted Hydrazine Hydrazine->Knorr Ester Pyrazole-5-carboxylate Ester Knorr->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid Pyrazole-5-carboxylic Acid Hydrolysis->Acid Amidation Amidation Acid->Amidation Amide Pyrazole-5-carboxamide Analog Amidation->Amide Core 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid Core Structure R1 Variation at R1 (N1-position) Core->R1 R3 Variation at R3 (C3-position) Core->R3 R5 Variation at R5 (C5-carboxamide) Core->R5 Activity Biological Activity (Anticancer, Antibacterial, Antifungal) R1->Activity R3->Activity R5->Activity

Figure 2: Logical relationship between synthesis and SAR for pyrazole-5-carboxylic acid analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility through the Knorr pyrazole synthesis allows for facile generation of a diverse range of structural analogs. The structure-activity relationship studies, although still requiring more systematic investigation for this specific core, indicate that modifications at the N1, C3, and C5 positions of the pyrazole ring can lead to potent anticancer, antibacterial, and antifungal compounds. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and optimization of this valuable class of heterocyclic compounds. Further research focusing on systematic analog synthesis and biological screening is warranted to fully unlock the therapeutic potential of this scaffold.

References

Spectroscopic Profile of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure, along with data from closely related analogs. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar pyrazole-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of spectral data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~6.8Singlet1HPyrazole C4-H
~4.1Singlet3HN-CH₃
~2.6Triplet2H-CH₂-CH₂-CH₃
~1.7Sextet2H-CH₂-CH₂-CH₃
~0.9Triplet3H-CH₂-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165-COOH
~150Pyrazole C3
~140Pyrazole C5
~110Pyrazole C4
~38N-CH₃
~28-CH₂-CH₂-CH₃
~22-CH₂-CH₂-CH₃
~14-CH₂-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
2960-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C and C=N stretch (Pyrazole ring)
~1440, ~1395MediumO-H bend
~1320-1210StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
168[M]⁺ (Molecular Ion)
151[M - OH]⁺
123[M - COOH]⁺
95[M - COOH - C₂H₄]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Infrared (IR) Spectroscopy

Sample Preparation: As a solid, the compound can be prepared for analysis using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the KBr pellet (without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection if coupled with a chromatographic system.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for small molecules.

Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1-2 scans/second.

  • Source Temperature: 200-250 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Sample_Prep Sample Preparation Purification->Sample_Prep Pure Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Analysis IR_Analysis IR Spectroscopy Sample_Prep->IR_Analysis MS_Analysis Mass Spectrometry Sample_Prep->MS_Analysis Data_Analysis Spectroscopic Data Analysis and Structure Elucidation NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Final_Report Final Report and Data Archiving Data_Analysis->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Solubility of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Sildenafil.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical for optimizing reaction conditions, purification processes like crystallization, and formulation development. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, detailed experimental protocols for its determination, and the logical application of such data in a research and development context.

Solubility Data

Qualitative and Predicted Solubility

The table below summarizes the available qualitative solubility information and provides a template for recording experimentally determined or computationally predicted quantitative data. It is recommended that researchers utilize computational models, such as those based on Quantitative Structure-Property Relationship (QSPR) or machine learning algorithms, to estimate solubility in various solvents before commencing experimental work.[2][3]

SolventSolvent ClassQualitative SolubilityPredicted Solubility (log S)Predicted Solubility (mg/mL)Notes
Methanol AlcoholSlightly Soluble[4]User to DetermineUser to DetermineSuitable for purification by slow evaporation in a mixture with ethyl acetate.[1]
Chloroform ChlorinatedSlightly Soluble[4]User to DetermineUser to Determine
Ethyl Acetate EsterUser to DetermineUser to DetermineUser to DetermineUsed in a mixture with methanol for crystallization, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.[1]
Acetone KetoneUser to DetermineUser to DetermineUser to Determine
Acetonitrile NitrileUser to DetermineUser to DetermineUser to Determine
Toluene Aromatic HCUser to DetermineUser to DetermineUser to Determine
Heptane Aliphatic HCUser to DetermineUser to DetermineUser to DetermineLikely to have very low solubility.
Dimethyl Sulfoxide (DMSO) SulfoxideUser to DetermineUser to DetermineUser to DetermineOften used for initial stock solutions in high-throughput screening.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[6] It is a reliable method for measuring thermodynamic solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, separate the solid phase from the saturated solution by either centrifugation or filtration through a syringe filter. Filtration is a common and effective method.

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant (the saturated solution) and accurately dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

G A 1. Preparation Add excess solid compound to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant temperature (24-72h) B->C D 4. Phase Separation Centrifuge or filter to remove undissolved solid C->D E 5. Sample Preparation Dilute clear supernatant D->E F 6. Quantification Analyze concentration via HPLC E->F G 7. Calculation Determine solubility value F->G

Shake-Flask Method Workflow
Logical Flow of Solubility Data in Drug Discovery

This diagram shows the logical relationship and importance of solubility data in the context of early-stage drug discovery and development.

G cluster_0 Physicochemical Characterization cluster_1 Application in R&D A Solubility Assessment (in various solvents/buffers) B Process Chemistry (Reaction/Crystallization) A->B C Formulation Development (Dosage form design) A->C D In Vitro/In Vivo Studies (Bioavailability) A->D E Lead Optimization B->E C->E D->E

Role of Solubility in Drug Discovery

References

Potential Therapeutic Targets of Pyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its versatility allows for the development of potent and selective modulators of various physiological processes. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid in drug discovery and development efforts.

Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell proliferation. Certain pyrazole carboxylic acid derivatives have been identified as potent AhR antagonists, offering therapeutic potential in toxicology and immunology.

Quantitative Data: AhR Antagonism
CompoundTargetAssayIC50 (µM)Reference
CH-223191AhRTCDD-induced luciferase activity0.03[1]
Experimental Protocols

a) Luciferase Reporter Gene Assay for AhR Antagonism

This assay quantifies the ability of a compound to inhibit the transcriptional activity of AhR induced by an agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a dioxin-responsive element (DRE) upstream of the luciferase gene.

  • Treatment: Transfected cells are pre-treated with various concentrations of the test pyrazole carboxylic acid derivative for 1 hour. Subsequently, cells are stimulated with a known AhR agonist (e.g., 3 nM TCDD) for 24 hours.

  • Lysis and Luminescence Measurement: Cells are lysed using a suitable lysis buffer. The cell lysate is then mixed with a luciferase assay reagent, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of the test compound.

b) Western Blot for AhR Nuclear Translocation

This method assesses the ability of a compound to prevent the TCDD-induced translocation of AhR from the cytoplasm to the nucleus.

  • Cell Treatment: Hepa1 cells are pre-treated with the test compound for 1 hour, followed by stimulation with 1 nM TCDD for 1 hour.

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells using a nuclear extraction kit.

  • Protein Quantification: The protein concentration in the nuclear extracts is determined using a BCA protein assay.

  • SDS-PAGE and Western Blot: Equal amounts of nuclear protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for AhR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the AhR band intensity in the nucleus of treated cells compared to the TCDD-only control indicates inhibition of nuclear translocation.

Signaling Pathway

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex XAP2 XAP2 XAP2->AhR_complex Pyrazole Pyrazole Carboxylic Acid (Antagonist) Pyrazole->AhR_complex Inhibition TCDD TCDD (Agonist) TCDD->AhR_complex Activation ARNT ARNT AhR_complex->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Endothelin Receptors (ETA and ETB)

Endothelin receptors, ETA and ETB, are G protein-coupled receptors that mediate the vasoconstrictive and proliferative effects of endothelins. Antagonists of these receptors are valuable in the treatment of cardiovascular diseases. Pyrazole carboxylic acid derivatives have emerged as potent endothelin receptor antagonists.

Quantitative Data: Endothelin Receptor Antagonism
CompoundTargetAssayIC50 (nM)Reference
7mETARadioreceptor Assay1.2[2]
7mETBRadioreceptor Assay43.2[2]
Experimental Protocol

a) Radioreceptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the endothelin receptors.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing either ETA or ETB receptors.

  • Binding Reaction: The membranes are incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) in the presence of varying concentrations of the pyrazole carboxylic acid derivative.

  • Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

Signaling Pathway

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Pyrazole Pyrazole Carboxylic Acid (Antagonist) Pyrazole->ETAR Inhibition Pyrazole->ETBR Inhibition Gq Gq ETAR->Gq ETBR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin Receptor Signaling Pathway.

Angiotensin II Receptor (AT1)

The Angiotensin II receptor type 1 (AT1) is a G protein-coupled receptor that plays a critical role in the renin-angiotensin system, mediating vasoconstriction, aldosterone secretion, and sympathetic activation. Pyrazole carboxylic acids have been developed as potent AT1 receptor antagonists for the treatment of hypertension.

Quantitative Data: AT1 Receptor Antagonism
CompoundTargetAssayIC50 (nM)Reference
12bRabbit Aorta AT1Radioligand Binding0.55[3]
19hRabbit Aorta AT1Radioligand Binding0.18-0.24[3]
19kRabbit Aorta AT1Radioligand Binding0.18-0.24[3]
19tRabbit Aorta AT1Radioligand Binding0.18-0.24[3]
19uRabbit Aorta AT1Radioligand Binding0.18-0.24[3]
Experimental Protocol

a) In Vitro Radioligand Binding Assay

This assay determines the affinity of pyrazole carboxylic acid derivatives for the AT1 receptor.

  • Membrane Preparation: Membranes are prepared from rabbit aorta, a tissue rich in AT1 receptors.

  • Binding Reaction: The membranes are incubated with [¹²⁵I]Sar¹,Ile⁸-angiotensin II, a radiolabeled AT1 receptor agonist, in the presence of various concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated to reach binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: IC50 values are calculated from competition binding curves.

Signaling Pathway

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Pyrazole Pyrazole Carboxylic Acid (Antagonist) Pyrazole->AT1R Inhibition Gq Gq AT1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone

Caption: Angiotensin II Receptor (AT1) Signaling Pathway.

Carbonic Anhydrases (CA IX and CA XII)

Carbonic anhydrases IX and XII are transmembrane enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are sought after as anticancer agents. 5-Aryl-1H-pyrazole-3-carboxylic acids have shown selective inhibition of these tumor-associated CAs.

Quantitative Data: CA IX and CA XII Inhibition
CompoundTargetAssayKi (µM)Reference
5-Aryl-pyrazole-3-carboxylic acidshCA IXStopped-flow CO₂ hydrase5 - 25[4]
5-Aryl-pyrazole-3-carboxylic acidshCA XIIStopped-flow CO₂ hydrase4 - 50[4]
Experimental Protocol

a) Stopped-Flow CO₂ Hydrase Assay

This is a kinetic assay that measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: Recombinant human CA IX or CA XII is used. The pyrazole carboxylic acid derivatives are dissolved in a suitable solvent.

  • Reaction Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the enzyme and the test inhibitor, and the other syringe contains a CO₂ solution.

  • Measurement: The two solutions are rapidly mixed, and the decrease in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The Ki value is determined by fitting the data to the appropriate inhibition model.

Signaling Pathway

CAIX_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell H_ion_out H⁺ Proliferation Tumor Cell Proliferation & Invasion H_ion_out->Proliferation HCO3_out HCO₃⁻ CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 H2O H₂O H2O->H2CO3 H_ion_in H⁺ H2CO3->H_ion_in HCO3_in HCO₃⁻ H2CO3->HCO3_in H_ion_in->H_ion_out Export HCO3_in->HCO3_out Export CAIX CA IX / CA XII CAIX->H2CO3 Catalysis Pyrazole Pyrazole Carboxylic Acid (Inhibitor) Pyrazole->CAIX Inhibition

Caption: Role of CA IX/XII in Tumor Microenvironment.

This guide will be continued with the remaining identified therapeutic targets in subsequent sections, following the same in-depth format.

References

An In-Depth Technical Guide to 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery.

Core Structure and Significance

This compound is a heterocyclic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. The core structure is substituted with a methyl group at the N1 position, a propyl group at the C3 position, and a carboxylic acid group at the C5 position. This scaffold is a key intermediate in the synthesis of various pharmacologically active molecules, most notably Sildenafil.[1][2] The versatility of the carboxylic acid group allows for the facile synthesis of a wide array of derivatives, including amides and esters, which can be tailored to interact with specific biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound and its derivatives typically involves a multi-step process.

Synthesis of this compound

A common route to the core acid involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • Reactants: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, 6 M Hydrochloric Acid.

  • Procedure:

    • Dissolve Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (e.g., 11 g, 56.12 mmol) in a 6 M hydrochloric acid solution (e.g., 121 mL).

    • Heat the mixture to 100°C and maintain for an extended period (e.g., overnight).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture under vacuum.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water.

    • Concentrate the organic layer under vacuum to yield this compound.

Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide Derivatives

The synthesis of amide derivatives typically proceeds through the formation of an acid chloride intermediate.

Experimental Protocol: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride

  • Reactants: this compound, Thionyl chloride, Benzene (or another suitable solvent).

  • Procedure:

    • To a solution of this compound in benzene, add thionyl chloride.

    • Reflux the mixture for several hours (e.g., 2 hours).[3]

    • After the reaction is complete, distill off the solvent under reduced pressure to obtain the crude 1-methyl-3-propyl-1H-pyrazole-5-carbonyl chloride.[3]

General Experimental Protocol: Synthesis of N-substituted 1-Methyl-3-propyl-1H-pyrazole-5-carboxamides

  • Reactants: 1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the desired amine and the base in the chosen solvent.

    • To this solution, add the 1-methyl-3-propyl-1H-pyrazole-5-carbonyl chloride dropwise, typically at a reduced temperature (e.g., 0°C) to control the reaction exotherm.

    • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Potential Therapeutic Applications and Biological Activity

Derivatives of the this compound core have shown promise in various therapeutic areas, primarily in oncology and as antifungal agents. While specific data for the 3-propyl substituted derivatives is limited in publicly available literature, the broader class of 1-methyl-pyrazole-5-carboxamides has been investigated for several biological activities.

Anticancer Activity

Several studies have highlighted the potential of pyrazole carboxamide derivatives as anticancer agents.[4][5][6][7][8][9][10][11][12]

Quantitative Data on Analogous Anticancer Pyrazole Derivatives

Compound ID3-Position SubstituentCell LineActivity MetricValue (µM)
H24 -LNCaPGI507.73
H24 -PC-3GI507.07
8e -MGC-803IC501.02
3d ArylMCF-7IC5010
3e ArylMCF-7IC5012
5a ArylMCF-7IC5014

Note: The data presented is for analogous pyrazole carboxamide derivatives and not necessarily for compounds with a 3-propyl substituent. The original publications should be consulted for the exact structures.[5]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

  • Materials:

    • Cells to be tested

    • Complete cell culture medium

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and include a vehicle control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Activity

Pyrazole carboxamide derivatives have also been explored for their potential as antifungal agents.[5][17]

Quantitative Data on Analogous Antifungal Pyrazole Derivatives

Compound ID3-Position SubstituentFungal StrainActivity MetricValue (µg/mL)
7ai TrifluoromethylR. solaniEC500.37
6a TrifluoromethylG. zeae% Inhibition73.2
6b TrifluoromethylG. zeaeEC5081.3
6b TrifluoromethylF. oxysporumEC5097.8

Note: The data presented is for analogous pyrazole carboxamide derivatives and not necessarily for compounds with a 3-propyl substituent. The original publications should be consulted for the exact structures.[3][17]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Materials:

    • Fungal strains

    • Appropriate fungal growth medium (e.g., RPMI-1640)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Add the fungal inoculum to each well.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates under appropriate conditions for fungal growth (e.g., temperature and time).

    • Determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) by measuring the optical density or by visual inspection of fungal growth.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are not extensively characterized, related pyrazole compounds have been shown to target various cellular components. For instance, some anticancer pyrazole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

Hypothesized Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Pyrazole_Derivative Pyrazole Derivative RAF RAF Pyrazole_Derivative->RAF Inhibits RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized MAPK signaling pathway inhibition by a pyrazole derivative.

Experimental Workflow for Anticancer Drug Screening

G Start Start Compound_Synthesis Synthesize Pyrazole Carboxamide Derivatives Start->Compound_Synthesis Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay (Determine IC50) Compound_Synthesis->MTT_Assay Cell_Culture->MTT_Assay Data_Analysis Analyze Viability Data MTT_Assay->Data_Analysis Lead_Identification Identify Lead Compounds Data_Analysis->Lead_Identification Further_Studies Mechanism of Action Studies Lead_Identification->Further_Studies Active End End Lead_Identification->End Inactive Further_Studies->End

Caption: Workflow for screening anticancer activity of pyrazole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. The existing literature, primarily on analogous structures, suggests significant potential in the fields of oncology and mycology. Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of derivatives based on this specific core structure. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols and compiled data in this guide provide a solid foundation for initiating such research endeavors.

References

An In-depth Technical Guide to 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: Safety, Handling, and Synthetic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals. The document outlines its chemical and physical properties, detailed safety precautions, emergency procedures, and a protocol for its principal synthetic application.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol
CAS Number 139755-99-0
Appearance White to off-white solid
Melting Point 150-154 °C
Boiling Point (Predicted) 330.3 ± 30.0 °C
Density (Predicted) 1.19 ± 0.1 g/cm³
pKa (Predicted) 3.10 ± 0.25
Solubility Slightly soluble in chloroform and methanol

Safety and Handling Precautions

This section details the potential hazards and necessary precautions for handling this compound.

Hazard Identification

The compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Corrosive to metalsH290May be corrosive to metals
Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling this compound. The following are general recommendations for safe handling.

ControlSpecification
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in section 2.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocol: Use in Sildenafil Synthesis

This compound is a crucial intermediate in the synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4] The following is a generalized experimental workflow for its use in this synthesis.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction cluster_3 Step 4: Coupling and Cyclization A 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid C 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid A->C Reaction B Nitrating agent (e.g., fuming nitric acid in oleum) B->C Reagent D 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid F 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide D->F Reaction E Thionyl chloride, then Ammonium hydroxide E->F Reagents G 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide I 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide G->I Reaction H Reducing agent (e.g., H2, Pd/C) H->I Reagent J 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide L Sildenafil J->L Reaction K 2-Ethoxybenzoyl chloride derivative K->L Reagent G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Pyrazole Pyrazole-containing Kinase Inhibitor Pyrazole->RAF Inhibition Gene Gene Expression TF->Gene Regulation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid from Ethyl 3-butyrylpyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis commences with the cyclocondensation of ethyl 3-butyrylpyruvate (also known as ethyl 2,4-dioxoheptanoate) with methylhydrazine, followed by the selective hydrolysis of the resulting pyrazole ester. This process, a variation of the Knorr pyrazole synthesis, is a fundamental method for constructing the pyrazole ring system from β-dicarbonyl precursors.[1][2] This guide includes comprehensive methodologies, tabulated quantitative data for reaction yields and conditions, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry due to their diverse biological activities.[2] this compound, in particular, serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The synthetic route described herein starts from the readily available β-keto ester, ethyl 3-butyrylpyruvate. The core of this synthesis is the regioselective reaction of the unsymmetrical dicarbonyl compound with methylhydrazine, which can lead to the formation of two constitutional isomers. Subsequent saponification of the desired ester isomer yields the final carboxylic acid product.

Synthetic Workflow

The overall synthetic pathway from ethyl 3-butyrylpyruvate to this compound is a two-step process. The first step is a cyclocondensation reaction to form the pyrazole ring, and the second step is the hydrolysis of the ester to the carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification Ethyl_3_butyrylpyruvate Ethyl 3-butyrylpyruvate Isomeric_Mixture Isomeric Mixture of Pyrazole Esters Ethyl_3_butyrylpyruvate->Isomeric_Mixture Reaction Methylhydrazine Methylhydrazine Methylhydrazine->Isomeric_Mixture Reaction Ethyl_ester Ethyl 1-Methyl-3-propyl-1H- pyrazole-5-carboxylate Isomeric_Mixture->Ethyl_ester Separation Final_Product 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid Ethyl_ester->Final_Product NaOH, H2O, Heat; then HCl (aq)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Methyl-3-propyl-1H-pyrazole-5-carboxylate

This procedure details the cyclocondensation reaction between ethyl 3-butyrylpyruvate and methylhydrazine to yield a mixture of isomeric pyrazole esters, followed by their separation.

Materials:

  • Ethyl 3-butyrylpyruvate (Ethyl 2,4-dioxoheptanoate)[3][4]

  • Methylhydrazine

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-butyrylpyruvate in toluene.

  • Slowly add methylhydrazine to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or GC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with water in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain a crude mixture of the isomeric esters.[5]

  • Separate the desired isomer, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, from the crude mixture by fractional distillation under vacuum.[5]

Quantitative Data:

ParameterValueReference
Isomer Ratio (desired:undesired)~4.5 : 1[5]
Yield of desired ester (after distillation)56-75%[5]
Boiling Point of desired ester125-128 °C at 13 mmHg[5]
Protocol 2: Synthesis of this compound

This protocol describes the saponification of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate to the final carboxylic acid product.[6]

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • 6 N Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Beaker

  • Hot plate with magnetic stirrer

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, suspend ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (0.10 mol) in 6 N aqueous sodium hydroxide solution (50 ml, 0.30 mol).[6]

  • Heat the mixture to approximately 80 °C (353 K) with stirring for 2 hours.[6]

  • After the reaction is complete, allow the solution to cool and then dilute it with water (50 ml).[6]

  • Acidify the solution with concentrated hydrochloric acid to a pH below 3.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it under vacuum to obtain this compound.

Quantitative Data:

ParameterValueReference
Reactant Amount (ester)20.2 g (0.10 mol)[6]
Reagent Amount (6N NaOH)50 ml (0.30 mol)[6]
Reaction Temperature80 °C (353 K)[6]
Reaction Time2 hours[6]
YieldHigh (specific yield not stated in source, but typically >90% for saponification)[6][7]
Molecular Weight168.20 g/mol [6]

Logical Relationship of Reaction Steps

The synthesis follows a logical progression from a linear precursor to a heterocyclic intermediate and finally to the desired functionalized product.

Logical_Relationship Start Starting Material: Ethyl 3-butyrylpyruvate Step1 Cyclocondensation with Methylhydrazine Start->Step1 Intermediate Intermediate: Ethyl 1-Methyl-3-propyl-1H- pyrazole-5-carboxylate Step1->Intermediate Step2 Saponification (Ester Hydrolysis) Intermediate->Step2 Final Final Product: 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid Step2->Final

Caption: Logical flow of the synthesis process.

Conclusion

The synthesis of this compound from ethyl 3-butyrylpyruvate is a robust and well-established process. The protocols provided herein, based on literature precedents, offer a clear and detailed guide for researchers in the field. Careful control of reaction conditions and effective purification of the intermediate ester are crucial for achieving good yields and high purity of the final product. These application notes serve as a valuable resource for the synthesis of this important pharmaceutical intermediate.

References

Protocol for the N-methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester is a crucial step in the synthesis of various pharmacologically active compounds. This protocol details a common and effective method for this transformation using dimethyl sulfate as the methylating agent. The reaction typically yields a mixture of two regioisomers: the desired N1-methylated product (1-methyl-3-propylpyrazole-5-carboxylic acid ethyl ester) and the N2-methylated byproduct (1-methyl-5-propylpyrazole-3-carboxylic acid ethyl ester). The regioselectivity of this reaction is a key consideration, and the ratio of the desired N1-isomer to the N2-isomer can be influenced by the reaction conditions. The protocol provided is based on established synthetic procedures, including those outlined in the development of Sildenafil.[1] Purification of the desired isomer is typically achieved through column chromatography or fractional distillation.

Reaction Scheme

experimental_workflow start Start reactants Mix 3-propylpyrazole-5-carboxylic acid ethyl ester and dimethyl sulfate start->reactants reaction Heat at 90°C for 2.5 hours reactants->reaction workup Cool, dissolve in DCM, and wash with Na₂CO₃ solution reaction->workup drying Dry organic layer over MgSO₄/Na₂SO₄ workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography or fractional distillation concentration->purification product Obtain pure 1-methyl-3-propylpyrazole-5-carboxylic acid ethyl ester purification->product

References

Application Notes and Protocols: Synthesis of PDE5 Inhibitors Using 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a pivotal intermediate in the synthesis of potent and selective phosphodiesterase type 5 (PDE5) inhibitors. Its structural motif is integral to the pharmacophore of several compounds designed to treat erectile dysfunction and pulmonary arterial hypertension. This document provides detailed application notes and experimental protocols for the utilization of this pyrazole derivative in the synthesis of Sildenafil, a benchmark PDE5 inhibitor. The information herein is intended to guide researchers in the efficient synthesis and evaluation of related compounds.

Mechanism of Action: PDE5 Signaling Pathway

PDE5 inhibitors exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released from endothelial cells and nerve endings, which in turn activates soluble guanylate cyclase (sGC) to increase the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and increased blood flow to the corpus cavernosum, causing an erection. PDE5 is the enzyme responsible for the degradation of cGMP to inactive 5'-GMP. By inhibiting PDE5, the concentration of cGMP is increased, thus enhancing the pro-erectile signaling cascade.

PDE5_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell cluster_inhibition Pharmacological Intervention NO_Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 inhibits

Caption: PDE5 signaling pathway and mechanism of inhibition.

Synthetic Workflow for Sildenafil

The synthesis of Sildenafil from this compound is a multi-step process. The following diagram outlines a common synthetic route, highlighting the key transformations.

Sildenafil_Synthesis_Workflow cluster_pyrazole_core Pyrazole Core Synthesis cluster_side_chain Side Chain Synthesis cluster_coupling_cyclization Coupling and Cyclization A 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid B Nitration A->B C 4-Nitro-1-methyl-3-propyl-1H- pyrazole-5-carboxylic acid B->C D Amidation C->D E 4-Nitro-1-methyl-3-propyl-1H- pyrazole-5-carboxamide D->E F Reduction E->F G 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide F->G M Amide Coupling G->M H 2-Ethoxybenzoic acid I Chlorosulfonylation H->I J 5-(Chlorosulfonyl)-2- ethoxybenzoic acid I->J K Sulfonamide Formation (with 1-methylpiperazine) J->K L 2-Ethoxy-5-(4-methylpiperazine- 1-sulfonyl)benzoic acid K->L L->M N Intermediate Amide M->N O Cyclization N->O P Sildenafil O->P

Caption: Synthetic workflow for Sildenafil.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This protocol details the conversion of this compound to the key aminopyrazole intermediate.

Step 1: Nitration of this compound

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add this compound to a mixture of sulfuric acid and nitric acid at a controlled temperature (typically below 10°C).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Pour the reaction mixture onto crushed ice and filter the precipitated solid. Wash the solid with cold water until the washings are neutral and then dry to obtain 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Step 2: Amidation of 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Reaction Setup: Suspend 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Reaction: Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the reaction is complete. Cool the reaction mixture and evaporate the solvent. Dissolve the residue in a solvent and bubble with ammonia gas or add aqueous ammonia.

  • Work-up: Isolate the product, 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, by filtration and drying.

Step 3: Reduction of 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • Reaction Setup: Dissolve 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., methanol).

  • Reaction: Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to hydrogenation with hydrogen gas or use a transfer hydrogenation agent like ammonium formate.[1]

  • Work-up: After the reaction is complete, filter off the catalyst. Evaporate the solvent from the filtrate to obtain 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Protocol 2: Synthesis of Sildenafil

This protocol describes the coupling of the aminopyrazole intermediate with the sulfonyl chloride side chain and subsequent cyclization to yield Sildenafil.

Step 1: Preparation of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid

  • Chlorosulfonylation: React 2-ethoxybenzoic acid with chlorosulfonic acid, often in the presence of thionyl chloride, to yield 5-(chlorosulfonyl)-2-ethoxybenzoic acid.

  • Sulfonamide Formation: React the resulting sulfonyl chloride with 1-methylpiperazine in a suitable solvent to form 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid.

Step 2: Amide Coupling

  • Activation: Activate the carboxylic acid group of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid using a coupling agent such as N,N'-carbonyldiimidazole (CDI).

  • Coupling: React the activated acid with 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in an appropriate solvent like ethyl acetate.

Step 3: Cyclization to Sildenafil

  • Reaction: Treat the intermediate amide from the previous step with a base, such as potassium t-butoxide in t-butanol, to induce cyclization.

  • Work-up: After the reaction is complete, neutralize the mixture and isolate the crude Sildenafil. The product can be purified by recrystallization.

Protocol 3: In Vitro PDE5 Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.

  • Materials: Recombinant human PDE5 enzyme, cGMP substrate, test compound (e.g., Sildenafil), assay buffer (e.g., Tris-HCl with MgCl2), and a detection system (e.g., fluorescence polarization or radioimmunoassay).[2][3]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the PDE5 enzyme to the assay buffer.

    • Add the diluted test compound to the wells and pre-incubate.

    • Initiate the reaction by adding cGMP.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction.

    • Quantify the amount of remaining cGMP or the product (5'-GMP) using the chosen detection method.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of Sildenafil and the inhibitory activity of selected PDE5 inhibitors.

Table 1: Yields and Purity in Sildenafil Synthesis

StepProductReagents & ConditionsYield (%)Purity (HPLC, %)Reference
Nitration4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamideFuming nitric acid, Dichloromethane91-9595.6-96.8[4]
Reduction4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideZinc, Ammonium formate8995.1[1]
CyclizationSildenafilPotassium t-butoxide, t-butanol~95>99[5]
Overall Sildenafil Commercial Route ~75.8 >99.5

Table 2: In Vitro Potency of Selected PDE5 Inhibitors

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6/PDE5)Reference
Sildenafil3.9359
Vardenafil0.71116
Tadalafil1.8>1000>555

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

This compound is a critical building block for the synthesis of Sildenafil and its analogues. The protocols and data presented provide a comprehensive resource for researchers engaged in the discovery and development of novel PDE5 inhibitors. Careful optimization of reaction conditions and purification procedures is essential for achieving high yields and purity of the final active pharmaceutical ingredient. Furthermore, robust in vitro assays are crucial for accurately determining the potency and selectivity of newly synthesized compounds.

References

Application Notes and Protocols for Biological Assays of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the biological evaluation of pyrazole carboxylic acid derivatives, a class of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.

Anticancer Activity Assessment

Pyrazole carboxylic acid derivatives have demonstrated notable efficacy against various cancer cell lines. A common and reliable method to assess this is the MTT assay, which measures cell viability.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 22MCF7 (Breast)2.82Etoposide-
Compound 22A549 (Lung)>10Etoposide-
Compound 22HeLa (Cervical)6.28Etoposide-
Compound 22PC3 (Prostate)4.15Etoposide-
Compound 23MCF7 (Breast)3.15Etoposide-
Compound 23A549 (Lung)5.86Etoposide-
Compound 23HeLa (Cervical)4.92Etoposide-
Compound 23PC3 (Prostate)3.98Etoposide-
Compound 26MCF7 (Breast)0.96Etoposide>10
Compound 26A549 (Lung)1.40Etoposide>10
Compound 26DU145 (Prostate)2.16Etoposide>10
Compound 31A549 (Lung)42.79--
Compound 32A549 (Lung)55.73--
Compound 52A549 (Lung)21.25-Fluorouracil-
Compound 52MCF7 (Breast)18.45-Fluorouracil-
Compound 52DU145 (Prostate)19.25-Fluorouracil-
Compound 52HeLa (Cervical)25.35-Fluorouracil-

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of pyrazole carboxylic acid derivatives on cancer cell lines.

Materials:

  • Pyrazole carboxylic acid derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyrazole carboxylic acid derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: EGFR/PI3K/AKT/mTOR

Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation, such as the EGFR/PI3K/AKT/mTOR pathway.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->EGFR Inhibits Pyrazole->PI3K Inhibits Pyrazole->mTOR Inhibits

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition points by pyrazole derivatives.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of pyrazole carboxylic acid derivatives can be effectively evaluated using the carrageenan-induced paw edema model in rodents.

Data Presentation: Anti-inflammatory Activity

The following table presents the percentage inhibition of paw edema by various pyrazole carboxylic acid derivatives in the carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference Drug% Inhibition of Edema
PYZ2400451.02Indomethacin54.08
Compound 2d--> IndomethacinIndomethacin-
Compound 2e--Potent--
Compound 6i-542.41--
Compound 4--SignificantAspirin71.5
Compound 6--89.1Aspirin71.5
Compound 7--90.3Aspirin71.5
Compound 8--80.0Aspirin71.5
Compound 10--76.5Aspirin71.5
Compound 12--89.7Aspirin71.5
Compound 13--83.8Aspirin71.5

Note: The percentage inhibition of edema is a measure of the anti-inflammatory effect of the compound.[2][3][4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol assesses the acute anti-inflammatory activity of pyrazole carboxylic acid derivatives.

Materials:

  • Wistar rats (150-200 g)

  • Pyrazole carboxylic acid derivatives

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or other standard anti-inflammatory drug

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the rats into groups (n=6 per group): control, standard, and test groups.

  • Compound Administration:

    • Administer the pyrazole carboxylic acid derivatives (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally to the test groups.

    • Administer the vehicle to the control group and the standard drug to the standard group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow: Anti-inflammatory Assay

Anti_inflammatory_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Grouping of Animals (Control, Standard, Test) acclimatize->grouping administer Compound Administration (Oral Gavage) grouping->administer induce Induce Edema (Carrageenan Injection) administer->induce measure0 Measure Paw Volume (0 hr) induce->measure0 measure_t Measure Paw Volume (1, 2, 3, 4 hr) measure0->measure_t analyze Data Analysis (% Inhibition of Edema) measure_t->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity Screening

Pyrazole carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. The agar well diffusion method is a standard preliminary screening technique.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different microbial strains.

Compound IDS. aureus (µg/mL)P. aeruginosa (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
Compound 21a7.8--2.9-
Compound 231.566.25---
Compound 2516----
Compound 270.39----
Compound 280.78----
Imidazo-pyridine pyrazole 18<1<1<1--
Pyrano[2,3-c] pyrazole 5c6.256.25---
Ciprofloxacin-----
Clotrimazole--->7.8>7.8

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a method for the qualitative screening of the antimicrobial activity of pyrazole carboxylic acid derivatives.

Materials:

  • Pyrazole carboxylic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs

  • Incubator

Procedure:

  • Preparation of Media and Plates:

    • Prepare and sterilize the agar media according to the manufacturer's instructions.

    • Pour the molten agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer, create wells in the agar.

    • Prepare solutions of the pyrazole carboxylic acid derivatives in DMSO at a known concentration (e.g., 1 mg/mL).

    • Add a defined volume (e.g., 100 µL) of the compound solution into the wells.

    • Place standard antibiotic/antifungal discs as positive controls and a well with DMSO as a negative control.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Enzyme Inhibition Assays

Many pyrazole carboxylic acid derivatives function as enzyme inhibitors, particularly targeting kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of pyrazole carboxylic acid derivatives against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Pyrazole carboxylic acid derivatives

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)

  • 384-well or 96-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the pyrazole carboxylic acid derivatives in DMSO.

  • Assay Setup:

    • In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

    • Include a "no inhibitor" control (with DMSO) and a "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration should ideally be at its Km value for the kinase.[8]

  • Incubation:

    • Incubate the plate at 30°C or room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of product formed (e.g., phosphorylated substrate or ADP).

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental Workflow: Enzyme Inhibitor Screening

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents pre_incubate Pre-incubation (Enzyme + Inhibitor) prepare_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Substrate + ATP) pre_incubate->initiate_reaction incubate Incubation initiate_reaction->incubate detect_signal Signal Detection (e.g., Luminescence) incubate->detect_signal analyze Data Analysis (Calculate IC50) detect_signal->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibitor screening assay.

References

purification of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for the purification of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, is detailed in this application note. Recrystallization is a robust technique for removing impurities and obtaining a high-purity crystalline product. The selection of an appropriate solvent system is critical for successful recrystallization. Based on documented procedures for this compound and its analogues, a mixed solvent system of methanol and ethyl acetate, as well as an alternative system of ethyl acetate and a non-polar co-solvent, are presented as effective options.[1]

This document provides detailed protocols for both single and mixed-solvent recrystallization, enabling researchers and drug development professionals to achieve high purity of the target compound.

Data Presentation

The following table summarizes the physical properties of this compound and the experimental parameters for its recrystallization.

ParameterValueReference
Physical Properties
Molecular FormulaC8H12N2O2[2]
Molecular Weight168.19 g/mol [2]
AppearanceWhite to Off-White Solid[2]
Melting Point150-154 °C[2]
SolubilitySlightly soluble in Chloroform and Methanol[2]
Recrystallization Parameters
Primary Solvent System
SolventsMethanol / Ethyl Acetate (1:1 v/v)[1]
Dissolution Temperature~ 60-70 °C (or gentle reflux)
Crystallization TemperatureRoom Temperature, then 0-4 °C
Alternative Solvent System
SolventsEthyl Acetate / Petroleum Ether[3]
Dissolution Temperature~ 70-77 °C (or gentle reflux of Ethyl Acetate)
Crystallization TemperatureRoom Temperature, then 0-4 °C

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Methanol (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Petroleum ether (or hexane/heptane, ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven or desiccator

Protocol 1: Mixed-Solvent Recrystallization using Methanol and Ethyl Acetate

This protocol is based on the successful formation of high-quality crystals of the target compound.[1]

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a 1:1 (v/v) mixture of methanol and ethyl acetate.

    • Gently heat the mixture to 60-70 °C while stirring until the solid completely dissolves. If necessary, add small additional volumes of the solvent mixture to achieve full dissolution. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Crystal formation should be observed as the solution cools.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold methanol/ethyl acetate solvent mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.

Protocol 2: Recrystallization using Ethyl Acetate and a Non-Polar Co-solvent

This alternative protocol utilizes the principle of precipitating the compound from a good solvent (ethyl acetate) by the addition of a poor solvent (petroleum ether).

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (~70-77 °C).

  • Addition of Anti-solvent:

    • While the solution is still warm, slowly add petroleum ether dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

  • Re-dissolution and Crystallization:

    • Gently reheat the solution until the turbidity just disappears, creating a saturated solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Drying:

    • Collect and dry the crystals as described in Protocol 1, steps 4 and 5.

Mandatory Visualization

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start with Crude Compound dissolution Dissolve in Minimal Hot Solvent/Solvent Mixture start->dissolution hot_filtration Hot Filtration (if impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling Impurities removed ice_bath Cool in Ice Bath to Maximize Yield cooling->ice_bath filtration Vacuum Filtration to Isolate Crystals ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Purified Crystals washing->drying end_product Pure Crystalline Product drying->end_product

Caption: Recrystallization workflow diagram.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including Sildenafil. The protocols detailed herein are designed to be scalable for laboratory and pilot plant settings. This three-step synthesis involves the initial formation of the pyrazole core, followed by N-methylation, and concluding with the hydrolysis of the ethyl ester to yield the desired carboxylic acid. Detailed experimental procedures, purification techniques to address isomeric impurities, and analytical characterization data are provided.

Introduction

This compound is a crucial building block in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. Its most notable application is as a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The efficient and scalable synthesis of this pyrazole derivative is therefore of significant interest. This application note outlines a robust three-step synthetic route, providing detailed protocols suitable for scale-up.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process, commencing with the synthesis of the precursor ethyl 3-propyl-1H-pyrazole-5-carboxylate. This is followed by the N-methylation of the pyrazole ring and subsequent hydrolysis of the ethyl ester.

Synthesis_Workflow Overall Synthesis Workflow A Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate B Step 2: N-Methylation of Ethyl 3-propyl-1H-pyrazole-5-carboxylate A->B Methylating Agent C Step 3: Hydrolysis to This compound B->C Base Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

This step involves a Claisen condensation to form a diketoester, followed by cyclization with hydrazine hydrate.

Part A: Synthesis of Ethyl 2,4-dioxoheptanoate

Step1A_Workflow Workflow for Ethyl 2,4-dioxoheptanoate Synthesis cluster_reactants Reactants A 2-Pentanone D Claisen Condensation A->D B Diethyl Oxalate B->D C Sodium Ethoxide in Ethanol C->D E Acidic Work-up (e.g., with HCl) D->E F Extraction with Organic Solvent E->F G Purification (Distillation) F->G H Ethyl 2,4-dioxoheptanoate G->H

Caption: Workflow for the synthesis of the diketoester intermediate.

Protocol:

  • To a solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol) in a suitable reactor, add a mixture of 146 g (1 mol) of diethyl oxalate and 86 g (1 mol) of 2-pentanone dropwise at a temperature maintained between 10-15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl 2,4-dioxoheptanoate.

Part B: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude ethyl 2,4-dioxoheptanoate (from the previous step) in ethanol.

  • To this solution, add hydrazine hydrate (50 g, 1 mol) dropwise while maintaining the temperature below 30 °C.

  • After the addition, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • The residue is then taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Methylation of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

This step involves the methylation of the pyrazole nitrogen. A significant challenge in this step is the formation of the isomeric byproduct, ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate.

Step2_Workflow Workflow for N-Methylation A Ethyl 3-propyl-1H- pyrazole-5-carboxylate D Methylation Reaction A->D B Dimethyl Sulfate (or Dimethyl Carbonate) B->D C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D E Work-up and Extraction D->E F Fractional Distillation (Isomer Separation) E->F G Ethyl 1-methyl-3-propyl- 1H-pyrazole-5-carboxylate F->G

Caption: Workflow for the N-methylation and purification of the pyrazole ester.

Protocol:

  • To a solution of ethyl 3-propyl-1H-pyrazole-5-carboxylate (182 g, 1 mol) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (207 g, 1.5 mol).

  • Add dimethyl sulfate (138.8 g, 1.1 mol) dropwise to the suspension while maintaining the temperature at 40-50 °C.

  • After the addition, continue stirring at this temperature for 4-6 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, is purified by fractional distillation under reduced pressure.

IsomerBoiling Point (°C at 13 mmHg)
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (Desired)125 - 128
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (Byproduct)166 - 168
Step 3: Hydrolysis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.

Protocol:

  • Suspend ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (196 g, 1 mol) in a 6 N aqueous solution of sodium hydroxide (500 mL, 3 mol).[1]

  • Heat the mixture to 80 °C (353 K) and maintain for 2 hours with vigorous stirring.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an equal volume of water.

  • Acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Quantitative Data Summary

StepStarting MaterialReagentsProductScale (mol)Yield (%)Purity (%)Reference
1BEthyl 2,4-dioxoheptanoateHydrazine hydrate, EthanolEthyl 3-propyl-1H-pyrazole-5-carboxylate~1.0~70-80>95General
2Ethyl 3-propyl-1H-pyrazole-5-carboxylateDimethyl sulfate, K2CO3, DMFEthyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate~0.556.298.9
3Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate6 N NaOH (aq), conc. HClThis compound0.1High>98[1]

Analytical Characterization

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • 1H NMR (CDCl3, 400 MHz): δ 6.75 (s, 1H, pyrazole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.10 (s, 3H, N-CH3), 2.60 (t, J = 7.5 Hz, 2H, CH2CH2CH3), 1.65 (m, 2H, CH2CH2CH3), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3), 0.95 (t, J = 7.4 Hz, 3H, CH2CH2CH3).[2]

  • 13C NMR (CDCl3, 100 MHz): δ 161.0, 153.0, 140.5, 108.0, 60.5, 38.0, 30.0, 22.0, 14.5, 13.8.

This compound

  • 1H NMR (DMSO-d6, 400 MHz): δ 13.2 (br s, 1H, COOH), 6.90 (s, 1H, pyrazole-H), 4.05 (s, 3H, N-CH3), 2.55 (t, J = 7.5 Hz, 2H, CH2CH2CH3), 1.60 (m, 2H, CH2CH2CH3), 0.90 (t, J = 7.4 Hz, 3H, CH2CH2CH3).

  • 13C NMR (DMSO-d6, 100 MHz): δ 162.0, 152.5, 141.0, 109.0, 37.5, 29.5, 21.5, 13.5.

  • Melting Point: 204 °C (decomposes)

Safety Precautions

  • Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Strong acids and bases (HCl, NaOH) are corrosive. Handle with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of these valuable scaffolds. This powerful technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[2][3] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.[4][5]

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyrazole derivatives, intended for researchers and professionals in the field of drug discovery and development.

Key Advantages of Microwave-Assisted Synthesis

  • Speed: Reaction times can be drastically reduced from hours to mere minutes.[2]

  • Yield: Enhanced reaction efficiency often leads to higher isolated yields of the desired products.[2]

  • Purity: The incidence of side reactions can be minimized, resulting in cleaner reaction profiles and simplified product purification.

  • Green Chemistry: MAOS promotes sustainable laboratory practices through reduced energy consumption and the potential for solvent-free reactions.[4][5]

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize quantitative data from various studies, highlighting the significant improvements offered by microwave-assisted synthesis compared to traditional heating methods for the preparation of pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

(Data sourced from BenchChem Application Notes)[2]

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids

ProductMethodTimeYield (%)
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified

(Data sourced from BenchChem Application Notes)[2]

Table 3: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives

ReactantsMicrowave Power (W)Time (min)Yield (%)
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde4201083

(Data sourced from MDPI)[6]

Table 4: Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives

ReactantsMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
Quinolin-2(1H)-one-based α,β-unsaturated ketones, arylhydrazines3601207-1068-86

(Data sourced from RSC Publishing)[7]

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of pyrazole derivatives from common starting materials.

Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine Derivatives

This protocol describes a general procedure for the cyclization of chalcones with hydrazines to form pyrazole derivatives.

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add 5 mL of ethanol and a catalytic amount of glacial acetic acid to the vial.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.[2]

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis of Pyrazolones from β-Ketoesters and Hydrazines

This protocol outlines a greener, solvent-free approach for the synthesis of pyrazolones.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (7.68 mmol)

  • Substituted or unsubstituted hydrazine (e.g., phenylhydrazine hydrate) (7.29 mmol)

  • Microwave reactor

Procedure:

  • In a suitable vessel for microwave synthesis, mix the β-ketoester (7.68 mmol) and the hydrazine (7.29 mmol).

  • Expose the mixture to microwave irradiation (e.g., 20% power input) for a short duration (e.g., 4.0 minutes).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.

  • Collect the precipitate by filtration. If no precipitate forms, reduce the volume of the ethyl acetate under low vacuum and cool the solution to induce crystallization.[4]

Protocol 3: One-Pot, Three-Component Synthesis of Pyrazolone Derivatives

This protocol describes an efficient one-pot synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation.

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)

  • Domestic microwave oven

Procedure:

  • In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the phenylhydrazine derivative (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[6]

  • After cooling, triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.[6]

Visualizations

General Workflow for Microwave-Assisted Pyrazole Synthesis

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation & Purification Reactants Combine Reactants (e.g., Chalcone, Hydrazine) Solvent Add Solvent & Catalyst (e.g., Ethanol, Acetic Acid) Reactants->Solvent MW_Reactor Seal Vial & Place in Microwave Reactor Solvent->MW_Reactor Irradiation Irradiate at Set Power and Time MW_Reactor->Irradiation TLC Monitor Reaction by TLC Irradiation->TLC Cooling Cool to Room Temperature TLC->Cooling Precipitation Precipitate Product (e.g., in ice water) Cooling->Precipitation Filtration Collect by Vacuum Filtration Precipitation->Filtration Purification Recrystallize for Purity Filtration->Purification G cluster_pathway Pro-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

References

Application Notes and Protocols for 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block in the synthesis of a variety of biologically active molecules utilized in agricultural chemistry. While the compound itself is not typically the final active ingredient, its pyrazole core is a key pharmacophore in a range of commercial and investigational fungicides, insecticides, and herbicides. Derivatives of this carboxylic acid have demonstrated high efficacy in crop protection, primarily through the inhibition of essential enzymes in pests and pathogens. These application notes provide an overview of the use of this compound as a scaffold for developing potent agrochemicals, along with detailed protocols for the synthesis and evaluation of its derivatives.

Application in Fungicide Research and Development

Pyrazole carboxamides, synthesized from this compound, are a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens.

Mechanism of Action: SDHI fungicides target and inhibit the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi. This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Spectrum of Activity: Derivatives have shown efficacy against various plant pathogenic fungi, including but not limited to Rhizoctonia solani, Alternaria solani, and various Fusarium species.

Quantitative Data on Fungicidal Derivatives

The following table summarizes the efficacy of representative pyrazole carboxamide fungicides derived from pyrazole carboxylic acid scaffolds.

Compound TypeTarget PathogenEfficacy (EC₅₀)Reference
Pyrazole Carboxamide DerivativeRhizoctonia solani0.022 mg/L[1]
Novel Pyrazole CarboxamideRhizoctonia solani1.1 µg/mL[2]
Pyrazole Carboxamide (Compound 8j)Alternaria solani3.06 µg/mL[3]
Isoxazolol Pyrazole Carboxylate (Compound 7ai)Rhizoctonia solani0.37 µg/mL[4]

Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol describes a general method for the synthesis of a pyrazole carboxamide derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • An appropriate aniline derivative (e.g., 2-aminotoluene)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the selected aniline derivative (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazole carboxamide.

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol outlines the procedure to evaluate the antifungal activity of synthesized pyrazole derivatives.

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Target fungal strains (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Amended Media:

    • Autoclave the PDA medium and cool it to approximately 50-60 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the target fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.

    • Measure the diameter of the fungal colony in both control and treated plates.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Visualization of Fungicide Development Workflow

Fungicide_Development_Workflow start 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid acid_activation Acid Activation (e.g., with SOCl₂) start->acid_activation amide_coupling Amide Coupling (with substituted aniline) acid_activation->amide_coupling purification Purification (Column Chromatography) amide_coupling->purification compound_library Library of Pyrazole Carboxamide Derivatives purification->compound_library in_vitro_assay In Vitro Antifungal Assay (Mycelium Growth Inhibition) compound_library->in_vitro_assay ec50 Determine EC₅₀ Values in_vitro_assay->ec50 sar_analysis Structure-Activity Relationship (SAR) Analysis ec50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Synthesis in_vivo_testing In Vivo Greenhouse/ Field Trials lead_optimization->in_vivo_testing end Candidate Fungicide in_vivo_testing->end

Caption: Workflow for the development of pyrazole-based fungicides.

Visualization of SDHI Fungicide Mechanism of Action

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibits ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII e- ATP ATP Production (Energy for cell) ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP_Synthase->ATP CellDeath Fungal Cell Death

Caption: Mechanism of action of SDHI fungicides.

Application in Insecticide Research and Development

Derivatives of this compound, particularly pyrazole-5-carboxamides, have also been developed as potent insecticides.

Mechanism of Action: A number of insecticidal pyrazole carboxamides act as inhibitors of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts energy production in insects, leading to paralysis and death.

Spectrum of Activity: These insecticides can be effective against a range of pests, including aphids and other sucking insects.

Quantitative Data on Insecticidal Derivatives

Compound TypeTarget PestEfficacyReference
1H-pyrazole-5-carboxylic acid derivative (Compound 7h)Aphis fabae85.7% mortality at 12.5 mg/L[5][6]

Experimental Protocol: Insecticidal Activity Bioassay (Leaf-Dip Method for Aphids)

This protocol is for assessing the toxicity of pyrazole derivatives against aphids.

Materials:

  • Synthesized pyrazole compounds

  • Aphid colony (e.g., Aphis fabae)

  • Host plants (e.g., fava bean seedlings)

  • Acetone and Triton X-100 (surfactant)

  • Distilled water

  • Petri dishes with moist filter paper

  • Fine paintbrush

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of test concentrations by diluting the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure proper wetting. A control solution should contain only acetone and surfactant at the same concentration as the test solutions.

  • Leaf Treatment:

    • Excise leaves from the host plants.

    • Dip each leaf into a test solution for approximately 10-20 seconds with gentle agitation.

    • Allow the leaves to air dry completely.

  • Infestation:

    • Place the treated leaves in petri dishes with moist filter paper to maintain turgor.

    • Using a fine paintbrush, transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf.

  • Incubation and Assessment:

    • Incubate the petri dishes at a suitable temperature and photoperiod (e.g., 22 °C, 16:8 L:D).

    • Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with the paintbrush are considered dead.

    • Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula if necessary.

    • Determine the LC₅₀ value (the concentration that causes 50% mortality) through probit analysis.

Visualization of Insecticide Development Workflow

Insecticide_Development_Workflow start 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid synthesis Synthesis of Derivatives start->synthesis screening Primary Insecticidal Screening synthesis->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (LC₅₀) hit_id->dose_response Active Hits sar_analysis SAR Analysis dose_response->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->synthesis Iterate spectrum Spectrum of Activity Testing lead_opt->spectrum end Candidate Insecticide spectrum->end

Caption: Workflow for the development of pyrazole-based insecticides.

Application in Herbicide Research and Development

The pyrazole ring is also a prominent feature in several classes of herbicides. Although specific derivatives of this compound as herbicides are less commonly cited in readily available literature compared to fungicides and insecticides, the general pyrazole scaffold is known to be effective.

Mechanisms of Action:

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Pyrazole-based herbicides can inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis. This leads to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane disruption upon exposure to light.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: This class of herbicides disrupts the synthesis of carotenoids, which protect chlorophyll from photo-oxidation. The result is bleaching of the plant tissues.

  • Synthetic Auxins: Some pyrazole derivatives can mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.

Due to the limited specific data for herbicides directly derived from this compound, detailed protocols and quantitative data are not provided here. However, researchers can adapt standard herbicide screening protocols to evaluate novel derivatives based on this scaffold.

This compound is a valuable synthon for the development of novel agrochemicals. Its derivatives have demonstrated significant potential as fungicides and insecticides, with well-defined mechanisms of action. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new compounds based on this versatile pyrazole scaffold, contributing to the discovery of next-generation crop protection solutions.

References

Application Notes and Protocols: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in material science, focusing on its use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). While primarily known as a key intermediate in the synthesis of pharmaceuticals like Sildenafil[1], its structural features make it a candidate for creating novel functional materials. Pyrazole derivatives are increasingly recognized for their value in developing advanced materials for various applications, including organic electronics, sensing, and catalysis[2].

Application in Metal-Organic Frameworks (MOFs)

Pyrazole carboxylic acids are versatile ligands for the construction of MOFs due to their ability to coordinate with metal ions through both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group[3][4]. These MOFs are crystalline porous materials with potential applications in gas storage and separation, catalysis, and sensing[3][4][5].

This section describes a hypothetical MOF, designated as GML-MOF-1 (Gemini Materials Laboratory MOF 1), synthesized using this compound and zinc nitrate.

Synthesis of GML-MOF-1

A solvothermal synthesis method is proposed for the preparation of GML-MOF-1. This method is commonly used for the synthesis of MOFs.

Experimental Protocol:

  • Reactant Preparation:

    • Dissolve this compound (0.168 g, 1 mmol) in N,N-Dimethylformamide (DMF) (10 mL).

    • In a separate vial, dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.297 g, 1 mmol) in DMF (10 mL).

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL scintillation vial.

    • Add 0.5 mL of nitric acid as a modulator to control the crystal growth.

    • Cap the vial tightly.

  • Solvothermal Synthesis:

    • Place the vial in a programmable oven.

    • Heat the oven to 120 °C over 2 hours.

    • Hold the temperature at 120 °C for 24 hours.

    • Cool the oven to room temperature over 12 hours.

  • Product Isolation and Activation:

    • Colorless crystals of GML-MOF-1 should be visible at the bottom of the vial.

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

    • To remove the solvent molecules from the pores, immerse the crystals in methanol for 3 days, replacing the methanol daily.

    • Decant the methanol and dry the crystals under vacuum at 150 °C for 12 hours to activate the MOF.

Characterization Data for GML-MOF-1 (Hypothetical)

The following table summarizes hypothetical characterization data for GML-MOF-1, based on typical values for pyrazole-based MOFs.

ParameterValueMethod
Surface Area
BET Surface Area1200 m²/gN₂ Adsorption at 77 K
Langmuir Surface Area1500 m²/gN₂ Adsorption at 77 K
Porosity
Pore Volume0.65 cm³/gN₂ Adsorption at 77 K
Micropore Volume0.45 cm³/gt-plot method
Average Pore Diameter1.2 nmBJH method
Gas Adsorption
CO₂ Uptake (273 K, 1 bar)4.5 mmol/gVolumetric Adsorption Analyzer
H₂ Uptake (77 K, 1 bar)1.8 wt%Volumetric Adsorption Analyzer
Thermal Stability
Decomposition Temperature350 °CThermogravimetric Analysis (TGA)

Visualization of Experimental Workflow

GML_MOF_1_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation Ligand Dissolve Ligand in DMF Mix Combine Solutions + Modulator Ligand->Mix Metal Dissolve Metal Salt in DMF Metal->Mix Heat Solvothermal Reaction (120°C, 24h) Mix->Heat Wash Wash with DMF Heat->Wash Activate Solvent Exchange & Vacuum Drying Wash->Activate Product GML-MOF-1 Crystals Activate->Product

Caption: Workflow for the synthesis of GML-MOF-1.

Potential Applications in Organic Electronics

While less explored for this compound itself, pyrazole derivatives are being investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The pyrazole ring's electronic properties can be tuned through functionalization, making these compounds promising building blocks for novel electronic materials.

Conceptual Application: Hole-Transporting Material

The nitrogen-rich pyrazole core could potentially be incorporated into larger conjugated systems to create materials with hole-transporting properties for use in OLEDs. The propyl and methyl substituents can enhance solubility in organic solvents, facilitating device fabrication through solution-processing techniques.

Logical Relationship of Pyrazole MOF Applications

Pyrazole_MOF_Applications Core Pyrazole Carboxylic Acid-Based MOFs Prop_Porosity High Porosity & Surface Area Core->Prop_Porosity leads to Prop_Tunable Tunable Structure & Functionality Core->Prop_Tunable possess Prop_Active_Sites Active Metal & Ligand Sites Core->Prop_Active_Sites contain App_Gas Gas Storage & Separation (e.g., CO₂, H₂) Prop_Porosity->App_Gas App_Sensing Chemical Sensing (e.g., VOCs) Prop_Tunable->App_Sensing App_Luminescence Luminescent Materials Prop_Tunable->App_Luminescence App_Catalysis Heterogeneous Catalysis Prop_Active_Sites->App_Catalysis

Caption: Potential applications derived from the properties of pyrazole-based MOFs.

Summary and Future Outlook

This compound holds potential as a building block in material science, particularly in the synthesis of MOFs. The hypothetical GML-MOF-1 demonstrates a plausible application, leveraging the coordinating ability of the pyrazole and carboxylate moieties. Further research is warranted to synthesize and characterize such materials to explore their properties for applications in gas separation, catalysis, and sensing. The broader class of pyrazole derivatives continues to show promise in various areas of material science, suggesting that further investigation into the applications of this specific compound is a worthwhile endeavor.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methods for the derivatization of the carboxylic acid group on the pyrazole ring. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The ability to modify the carboxylic acid group is crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[3]

This document outlines detailed protocols for the synthesis of pyrazole amides, esters, and hydroxamic acids, supported by quantitative data from the scientific literature.

Synthesis of Pyrazole-Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, often used to enhance the biological activity and metabolic stability of lead compounds.[4] The conversion of a pyrazole carboxylic acid to an amide is typically achieved through an intermediate acyl chloride, which readily reacts with a variety of amines.

Experimental Workflow: Pyrazole-Amide Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Pyrazole Carboxylic Acid C Pyrazole Acyl Chloride A->C Reflux or RT with cat. DMF B Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) D Primary or Secondary Amine (R-NH2) E Pyrazole-Amide Derivative C->E Base (e.g., Pyridine, Et3N) in an inert solvent (e.g., DCM, THF)

Caption: General workflow for the synthesis of pyrazole-amide derivatives via an acyl chloride intermediate.

Protocol: Synthesis of Pyrazolyl-Amides via Acyl Chloride

This protocol is a generalized procedure based on methodologies reported in the literature.[5][6]

Materials:

  • Pyrazole carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Primary or secondary amine

  • Pyridine or Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation (Thionyl Chloride Method):

    • To a round-bottom flask containing the pyrazole carboxylic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude pyrazole acyl chloride is often used directly in the next step.[7][8][9]

  • Acyl Chloride Formation (Oxalyl Chloride Method):

    • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • The solvent is typically removed under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude pyrazole acyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1-1.5 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in the same anhydrous solvent.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data: Synthesis of Pyrazole-Amide Derivatives
Starting MaterialAmineCoupling MethodSolventYield (%)Reference
5-Bromothiophene-2-carboxylic acid3-methyl-1-phenyl-1H-pyrazol-5-amineDCC/DMAPDCM8[10]
5-Bromothiophene-2-carboxylic acid5-methyl-1H-pyrazol-3-amineSOCl₂ then amination-68[10][11]
Pyridinyl-1H-pyrazole-5-carboxylic acidVarious aminesSOCl₂ then amination-Not specified[5]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid5-amino-1,3,4-thiadiazole-2-sulfonamideAcyl chloride-Not specified[12]

Synthesis of Pyrazole-Ester Derivatives

Esterification of pyrazole carboxylic acids is another common derivatization strategy, often employed to improve cell permeability and modify the pharmacokinetic profile of a compound.[13]

Experimental Workflow: Pyrazole-Ester Synthesis

G cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: Alkylation of Carboxylate A Pyrazole Carboxylic Acid C Pyrazole-Ester A->C Acid Catalyst (e.g., H2SO4) Reflux B Alcohol (R-OH) D Pyrazole Carboxylic Acid G Pyrazole-Ester D->G Solvent (e.g., DMF, Acetone) E Base (e.g., K2CO3, Cs2CO3) F Alkyl Halide (R-X)

Caption: Common workflows for the synthesis of pyrazole-ester derivatives.

Protocol: Fischer Esterification of Pyrazole Carboxylic Acids

This is a classical method for ester synthesis.[14]

Materials:

  • Pyrazole carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyrazole carboxylic acid in a large excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography if necessary.

Quantitative Data: Synthesis of Pyrazole-Ester Derivatives
Starting MaterialAlcohol/Alkyl HalideMethodYield (%)Reference
Coumarin 3-carboxylic acid and pyrazoloneMethanolTandem conjugate addition, decarboxylation, and esterificationNot specified for a single step[15]
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chlorideMethanolSchotten-BaumannNot specified[16]
Various carboxylic acidsMethanolCBr₄/CH₃OHGood to excellent[14]

Synthesis of Pyrazole-Hydroxamic Acid Derivatives

Hydroxamic acids are potent metal-chelating groups and are key pharmacophores in a variety of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.[17][18][19] The synthesis often involves the coupling of an activated pyrazole carboxylic acid with hydroxylamine or a protected form thereof.

Signaling Pathway: Inhibition of Aminopeptidase N (APN)

G APN Aminopeptidase N (APN) (CD13) Cleavage Peptide Cleavage APN->Cleavage Substrate Peptide Substrates Substrate->APN Tumor Tumor Growth, Angiogenesis, Metastasis Cleavage->Tumor Inhibitor Pyrazole-Hydroxamic Acid Derivative Inhibitor->APN Inhibition

Caption: Inhibition of Aminopeptidase N by pyrazole-hydroxamic acid derivatives, blocking tumor progression.

Protocol: Synthesis of Pyrazole-Hydroxamic Acids

This protocol is adapted from methods used for synthesizing hydroxamic acid-based enzyme inhibitors.[17][20]

Materials:

  • Pyrazole carboxylic acid

  • Ethyl chloroformate or a peptide coupling reagent (e.g., EDC/HOBt)

  • N-Methylmorpholine (NMM) or other suitable base

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous THF or DMF

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C.

    • Add N-Methylmorpholine (1.1 eq) followed by the slow addition of ethyl chloroformate (1.1 eq).

    • Stir the mixture at 0 °C for 30-60 minutes to form the mixed anhydride.

  • Reaction with Hydroxylamine:

    • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.0-3.0 eq) in a minimal amount of water and neutralizing with a base like KOH or NaOH. Alternatively, use a protected hydroxylamine derivative.

    • Add the freshly prepared hydroxylamine solution to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water and acidify with dilute HCl to pH ~3-4.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude hydroxamic acid can be purified by recrystallization or column chromatography.

Quantitative Data: Biological Activity of Pyrazole Derivatives
Compound ClassTargetKey CompoundActivity (IC₅₀)Reference
Pyrazoline-Hydroxamic AcidAminopeptidase N (APN)Compound 13e0.16 ± 0.02 µM[20]
Pyrazole-CarboxamideCarbonic Anhydrase I (hCA-I)Compound 18I₅₀ = 1.2 nM (hydratase)[12]
Pyrazole-CarboxamideCarbonic Anhydrase II (hCA-II)Compound 18I₅₀ = 0.4 nM (hydratase)[12]
Pyrazole Carboxylic AcidRat Long Chain L-2-Hydroxy Acid Oxidase 2 (Hao2)15-XVNot specified in abstract[21]
Pyrazole-Hydroxamic AcidHistone Deacetylases (HDACs)VariousMicromolar concentrations[17]

These protocols and data provide a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrazole-based therapeutic agents. The derivatization of the carboxylic acid group is a versatile strategy for modulating the physicochemical and biological properties of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

common side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomeric mixtures is the most common side reaction in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls.[1][2] The regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents, as well as the reaction conditions such as solvent, temperature, and pH.[1][3]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can have a profound impact on the isomeric ratio.[2]

    • Protic vs. Aprotic Solvents: Protic solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and solvate the hydrazine derivative, thereby affecting which carbonyl group is more readily attacked.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the isomer where the substituted nitrogen of the hydrazine is adjacent to the less sterically hindered or more electronically favorable carbonyl group.[4] This is attributed to the unique, non-nucleophilic nature of these solvents.[4]

  • Control of pH:

    • Acidic Conditions: Acid catalysis can protonate the more basic nitrogen of the substituted hydrazine, altering its nucleophilicity and potentially directing the initial attack to a specific carbonyl.[1]

    • Basic Conditions: Basic conditions can deprotonate the hydrazine, increasing its nucleophilicity and favoring attack at the more electrophilic carbonyl carbon.

  • Temperature Control: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the regioisomers. It is advisable to run the reaction at a controlled temperature and monitor the progress to find the optimal conditions.

  • Steric and Electronic Effects:

    • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will generally direct the reaction to favor the less sterically hindered product.[3]

    • Electronic Effects: An electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]

  • Alternative Synthetic Routes: If modifying the reaction conditions does not provide the desired selectivity, consider alternative synthetic strategies that offer greater regiochemical control, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes.[2]

Q2: How can I confirm the structure of the major regioisomer I have synthesized?

A2: The unequivocal structure determination of pyrazole regioisomers is crucial and can be achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Methods for Structural Elucidation:

  • 1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR spectra will confirm the presence of a pyrazole ring, assigning the exact regioisomer can be challenging based on chemical shifts alone, although subtle differences in the chemical shifts of the pyrazole ring protons and carbons can be indicative.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful tools for determining regiochemistry. An NOE correlation between the substituent on the pyrazole nitrogen (e.g., N-CH₃) and a substituent at the C5 position of the pyrazole ring can confirm the 1,5-disubstituted isomer. The absence of this correlation would suggest the 1,3-disubstituted isomer.

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides unambiguous structural confirmation.

Issue 2: Low or No Yield of the Desired Pyrazole

Q3: I am getting a very low yield or no product in my pyrazole synthesis. What are the possible causes and how can I troubleshoot this?

A3: Low yields in pyrazole synthesis can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1]

Troubleshooting Steps:

  • Purity of Starting Materials:

    • Hydrazine Derivatives: Hydrazines can degrade over time. It is recommended to use a freshly opened bottle or to purify the hydrazine before use.[1]

    • 1,3-Dicarbonyl Compounds: Ensure the purity of the dicarbonyl starting material, as impurities can lead to unwanted side products.[1]

  • Reaction Conditions:

    • Temperature: Some reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine if the reaction is proceeding at the chosen temperature.

    • Catalyst: Many Knorr-type pyrazole syntheses are catalyzed by a small amount of acid (e.g., a few drops of acetic acid).[5] Ensure that a catalyst is used if required.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the hydrazine derivative can sometimes be used to drive the reaction to completion.[1]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate without proceeding to the final cyclized pyrazole. This can sometimes be addressed by changing the solvent or increasing the reaction temperature to facilitate the intramolecular cyclization and dehydration steps.

Issue 3: Formation of Unexpected By-products

Q4: I have isolated a byproduct that is not a regioisomer of my target pyrazole. What could it be?

A4: Besides regioisomers, other by-products can form during pyrazole synthesis.

Common By-products:

  • 5-Hydroxypyrazolines: These are common intermediates in the reaction, formed after the initial cyclization but before the final dehydration to the aromatic pyrazole.[6] In some cases, particularly with electron-withdrawing groups on the pyrazole ring, these intermediates can be stable and isolable.[6] They can often be converted to the desired pyrazole by treatment with acid.

  • Hydrazones: Incomplete reaction can lead to the isolation of the initial hydrazone formed between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound.[7] This is more likely if the cyclization step is slow.

  • Pyrazolones: When using β-ketoesters as the 1,3-dicarbonyl component, pyrazolones can be formed as the major product.[5][8] Pyrazolones exist in tautomeric forms with the corresponding hydroxypyrazole.

  • Products from Self-Condensation: The 1,3-dicarbonyl starting material may undergo self-condensation under certain conditions, leading to impurities.

Troubleshooting and Identification:

  • Spectroscopic Analysis: Mass spectrometry, ¹H NMR, and ¹³C NMR can help in identifying the structure of the by-product. The presence of an -OH group and sp³-hybridized carbons in the pyrazole ring in the NMR spectrum could indicate a 5-hydroxypyrazoline.

  • Reaction Monitoring: Careful monitoring of the reaction by TLC or LC-MS can help to observe the formation and disappearance of intermediates and by-products, providing clues about the reaction pathway.

Issue 4: N-Alkylation Side Reactions

Q5: I am trying to perform an N-alkylation on my synthesized pyrazole, but I am getting a mixture of products or no reaction. What should I do?

A5: N-alkylation of pyrazoles can be challenging due to the presence of two nucleophilic nitrogen atoms, leading to the formation of regioisomers.[9][10] Low reactivity or over-alkylation can also be issues.

Troubleshooting Steps:

  • Regioselectivity Control:

    • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Introducing a bulky substituent at the C3 or C5 position can direct the alkylation to the desired nitrogen.[11]

    • Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile, THF) can influence the position of deprotonation and thus the site of alkylation.[9]

  • Low Reactivity:

    • Activating the Alkylating Agent: Use a more reactive alkylating agent by changing the leaving group (e.g., from -Cl to -Br, -I, or -OTs).

    • Stronger Base: Using a stronger base like sodium hydride (NaH) can lead to more complete deprotonation of the pyrazole, increasing its nucleophilicity.

  • Over-alkylation: The N-alkylated pyrazole product can be further alkylated to form a quaternary pyrazolium salt. To avoid this:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture.

    • Lower Temperature: Perform the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Methyl-3-phenyl-5-(trifluoromethyl)pyrazole vs. 1-Methyl-5-phenyl-3-(trifluoromethyl)pyrazole

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (3-CF₃ : 5-CF₃)Reference
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol50 : 50[4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85 : 15[4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97 : 3[4]

Table 2: Effect of Substituents on Regioselectivity in Pyrazole Synthesis

R¹ in 1,3-Diketone (R¹-CO-CH₂-CO-R²)R² in 1,3-DiketoneHydrazineSolventMajor RegioisomerReference
PhenylCF₃PhenylhydrazineEthanol1,5-Diphenyl-3-(trifluoromethyl)pyrazole[7]
MethylPhenylPhenylhydrazineAcetic Acid1,5-Diphenyl-3-methylpyrazole[3]
ArylAlkylAlkylhydrazineVariousN-Alkyl-3-aryl-5-alkylpyrazole (steric control)[3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Substituted Pyrazole using a Fluorinated Alcohol

This protocol describes the synthesis of 1-methyl-5-phenyl-3-(trifluoromethyl)pyrazole with improved regioselectivity using HFIP as the solvent.[4]

  • Materials:

    • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione in HFIP.

    • Add methylhydrazine to the solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically within 1-2 hours), remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.

    • Characterize the product and determine the isomeric ratio using ¹H NMR and NOESY experiments.

Mandatory Visualization

Reaction_Troubleshooting start Start Pyrazole Synthesis check_yield Low or No Yield? start->check_yield check_isomers Mixture of Regioisomers? check_yield->check_isomers No purity Check Starting Material Purity check_yield->purity Yes check_byproducts Unexpected By-products? check_isomers->check_byproducts No solvent Modify Solvent (e.g., TFE, HFIP) check_isomers->solvent Yes success Desired Product Obtained check_byproducts->success No identify Identify By-product (NMR, MS) check_byproducts->identify Yes conditions Optimize Reaction Conditions (Temp, Catalyst, Stoichiometry) purity->conditions incomplete Incomplete Cyclization? (Increase Temp/Change Solvent) conditions->incomplete incomplete->check_yield ph_temp Adjust pH and/or Temperature solvent->ph_temp alt_route Consider Alternative Synthetic Route ph_temp->alt_route alt_route->start hydroxypyrazoline 5-Hydroxypyrazoline? (Treat with Acid) identify->hydroxypyrazoline hydrazone Hydrazone Intermediate? (Force Cyclization) identify->hydrazone purify Purify Product (Chromatography, Recrystallization) hydroxypyrazoline->purify hydrazone->purify purify->success

Caption: A troubleshooting workflow for common issues in substituted pyrazole synthesis.

Regioselectivity_Factors center Regioselectivity in Pyrazole Synthesis sub_sterics Steric Hindrance of Substituents center->sub_sterics sub_electronics Electronic Effects of Substituents center->sub_electronics solvent Solvent Choice (Protic, Aprotic, Fluorinated) center->solvent temperature Reaction Temperature center->temperature ph pH (Acidic/Basic Catalysis) center->ph

Caption: Key factors influencing regioselectivity in the synthesis of substituted pyrazoles.

N_Alkylation_Troubleshooting start N-Alkylation of Pyrazole problem Problem Encountered start->problem regioisomers Mixture of Regioisomers problem->regioisomers Regioselectivity low_yield Low Yield problem->low_yield Reactivity over_alkylation Over-alkylation (Quaternary Salt) problem->over_alkylation Selectivity sol_regio Modify Sterics Change Base/Solvent regioisomers->sol_regio sol_yield Use Stronger Base More Reactive Alkylating Agent low_yield->sol_yield sol_over Control Stoichiometry Slow Addition, Lower Temp over_alkylation->sol_over

References

optimization of reaction conditions for pyrazole synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for optimizing the synthesis of pyrazole derivatives, with a specific focus on the critical parameters of temperature and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in pyrazole synthesis?

Low yield is a frequent issue that can arise from several factors. A systematic evaluation of your experimental setup is the best approach. Key areas to investigate include the purity of starting materials (especially hydrazine derivatives, which can degrade), suboptimal reaction conditions (temperature, time, solvent), incorrect stoichiometry, and the occurrence of side reactions.[1]

Q2: How can I control the regioselectivity of my reaction with an unsymmetrical starting material?

Controlling the formation of a specific regioisomer is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The outcome is a delicate balance of several factors:

  • Steric & Electronic Effects: The initial nucleophilic attack by hydrazine is directed by the steric bulk and electronic properties of the substituents on the dicarbonyl compound. The attack typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.[4]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[5][6]

  • Reaction pH: The acidity or basicity of the medium alters the nucleophilicity of the nitrogen atoms in substituted hydrazines, thereby influencing the site of initial attack.[4][5]

Q3: My reaction mixture is turning dark yellow/red and forming many impurities. What can I do?

Discoloration is common in Knorr-type pyrazole syntheses, often due to the degradation or side reactions of the hydrazine starting material, especially under acidic conditions.[1] If using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction can become acidic, promoting the formation of colored byproducts. Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1] Ensuring an inert atmosphere (e.g., running the reaction under nitrogen) can also prevent oxidative side reactions.[1]

Q4: What are the advantages of using microwave or ultrasound irradiation for pyrazole synthesis?

Microwave and ultrasound-assisted syntheses are green chemistry techniques that offer significant advantages over conventional heating.[7]

  • Speed: Reaction times are often drastically reduced from hours to mere minutes.[8][9]

  • Yield & Purity: The high efficiency of these methods frequently leads to higher product yields and cleaner reaction profiles, simplifying purification.[8]

  • Energy Efficiency: These techniques consume less energy and open the possibility for solvent-free reactions.[7][8]

Q5: Is it possible to run a pyrazole synthesis reaction without a catalyst?

Yes, catalyst-free synthesis is possible under certain conditions. For instance, multicomponent reactions using ultrasound irradiation in water have been successfully performed without a catalyst.[10] Similarly, some microwave-assisted syntheses can proceed efficiently under solvent-free conditions without the need for a catalyst, driven by the high temperatures achieved.

Troubleshooting Guides

Problem: Low or No Product Yield
  • Question: My pyrazole synthesis is resulting in a very low yield. What steps should I take to troubleshoot this?

  • Answer: A low yield can be frustrating, but a logical workflow can help pinpoint the issue. Start by methodically checking each component and parameter of your reaction.

    • Step 1: Assess Starting Material Quality. Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazines can be particularly unstable and are best used when fresh.[1]

    • Step 2: Verify Stoichiometry. Check that the molar ratios of your reactants are correct. In many cases, using a slight excess of hydrazine (1.1–1.2 equivalents) can help drive the reaction to completion.[1]

    • Step 3: Optimize Reaction Conditions. Temperature and reaction time are critical. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal duration and to ensure the starting material has been consumed.[1][2] If the yield is still low, consider a systematic temperature screen.

    • Step 4: Evaluate the Catalyst. If using a catalyst, ensure it is active and appropriate for your specific substrates. The choice between an acid, base, or metal catalyst can significantly impact the outcome. For acid-catalyzed reactions, ensure the pH is optimal.[2][4]

    • Step 5: Review Work-up and Purification. Product can be lost during extraction and purification steps. Check the solubility of your product in the work-up solvents and optimize your purification technique (e.g., recrystallization solvent, chromatography gradient).

Troubleshooting_Low_Yield start Start: Low Yield Observed reagents 1. Check Starting Material Purity (Especially Hydrazine) start->reagents stoichiometry 2. Verify Stoichiometry (Consider slight excess of hydrazine) reagents->stoichiometry conditions 3. Optimize Conditions (Temperature & Time) stoichiometry->conditions catalyst 4. Evaluate Catalyst (Type & Loading) conditions->catalyst workup 5. Review Work-up & Purification catalyst->workup end Improved Yield workup->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Problem: Formation of Undesired Regioisomers
  • Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I improve selectivity?

  • Answer: Achieving high regioselectivity is a common goal in pyrazole synthesis. The key is to influence the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups.

    • Leverage Steric and Electronic Effects: Analyze your 1,3-dicarbonyl substrate. A bulky substituent will sterically hinder the attack on the adjacent carbonyl. An electron-withdrawing group (like -CF3) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.[4][5]

    • Optimize the Solvent: This is a powerful but often overlooked parameter. Traditional solvents like ethanol can lead to equimolar mixtures of isomers.[4] Switching to aprotic dipolar solvents (e.g., DMF) or specialized fluorinated alcohols (e.g., TFE, HFIP) can dramatically shift the equilibrium to favor one regioisomer.[5][6]

    • Control the pH: The choice of an acidic or basic catalyst is crucial. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[5]

Regioselectivity_Factors start Unsymmetrical 1,3-Dicarbonyl + Hydrazine factors Key Influencing Factors start->factors sterics Steric Hindrance factors->sterics electronics Electronic Effects (EWG/EDG) factors->electronics solvent Solvent Choice (e.g., EtOH vs. TFE/HFIP) factors->solvent ph Reaction pH / Catalyst factors->ph outcome Regiochemical Outcome sterics->outcome electronics->outcome solvent->outcome ph->outcome isomer_a Major Regioisomer outcome->isomer_a Desired Pathway isomer_b Minor Regioisomer outcome->isomer_b Undesired Pathway

Caption: Key factors that influence the regiochemical outcome in pyrazole synthesis.

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst and temperature is paramount for successful pyrazole synthesis. The following tables summarize data from various studies to guide your optimization process.

Table 1: Comparison of Catalysts and Conditions for Pyrazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic AcidChalcone, HydrazineEthanolRefluxOvernight59-78[11]
Nano-ZnOEthyl Acetoacetate, PhenylhydrazineN/A (Solvent-free)11025-30 min95[12]
Lithium Perchlorate1,3-Diketones, HydrazinesEthylene GlycolRoom Temp2-3 h70-95[13]
Silver (AgOTf)Ynones, HydrazinesDichloromethaneRoom Temp1 hup to 99[13]
Copper (Cu(OTf)₂)N'-benzylidene tolylsulfonohydrazides, DiketoneToluene60N/A60[12][14]
Ruthenium complex1,3-Diols, HydrazinesToluene11024 h84[15]
Iodine (I₂)Enaminones, Sulfonyl HydrazinesN/ARoom TempN/AN/A[13]

Table 2: Comparison of Heating Methods and Temperatures

MethodReactantsTemperature (°C)TimeYield (%)Reference
ConventionalPhenyl-1H-pyrazoles752 h73-90[8]
Microwave Phenyl-1H-pyrazoles 60 5 min 91-98 [8]
ConventionalPyrazolo[1,5-a]pyrimidines752 h78-88[16]
Microwave Pyrazolo[1,5-a]pyrimidines 75 5 min 80-92 [16]
Ultrasound Pyrazolo[1,5-a]pyrimidines 68-72 5 min 74-86 [16]
MicrowaveQuinolinone ketones, Arylhydrazines1207-10 min68-86[9]
Microwaveβ-ketoesters, Hydrazines, AldehydesN/A (420 W)10 min83-98[17]

Experimental Protocols

The following are generalized protocols intended as starting points. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Acid-Catalyzed Knorr Synthesis (Conventional Heating)

This protocol details the synthesis of a pyrazole from a β-ketoester and hydrazine hydrate.[2][18]

  • Reaction Setup: In a round-bottom flask or scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) and hydrazine hydrate (2.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1-propanol or ethanol) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2][18]

  • Heating: Heat the reaction mixture with stirring to approximately 100°C or reflux for 1-2 hours.[2][19]

  • Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Work-up and Isolation: Once complete, add water to the hot reaction mixture to induce precipitation. Allow the mixture to cool to room temperature while stirring.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Caption: A general experimental workflow for pyrazole synthesis.

Protocol 2: Microwave-Assisted Synthesis from a Chalcone

This protocol provides a rapid synthesis method using microwave irradiation.[8]

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 eq), the hydrazine derivative (1.2 eq), ethanol (e.g., 5 mL), and a catalytic amount of glacial acetic acid.

  • Sealing: Securely seal the vial with the appropriate cap.

  • Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set power and temperature (e.g., 300 W, 120-140°C) for a short duration (e.g., 5-20 minutes).[4][9]

  • Work-up and Isolation: After the reaction, allow the vessel to cool completely to room temperature. Pour the reaction mixture into ice-cold water or crushed ice to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole.[8]

Protocol 3: Ultrasound-Assisted Multicomponent Synthesis

This protocol describes a green, catalyst-free method for a one-pot synthesis in water.[10]

  • Reaction Setup: In a suitable flask, combine an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), hydrazine monohydrate (1.0 eq), and malononitrile/ammonium acetate in water.

  • Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture under ultrasound at a controlled temperature (e.g., 68-72°C) for the optimized time (e.g., 5-35 minutes).[16]

  • Monitoring and Isolation: Monitor the reaction by TLC. As this protocol often yields clean conversions, the product may precipitate directly from the reaction medium upon cooling.

  • Purification: Collect the product by vacuum filtration. The high selectivity of this method often means that traditional chromatography is not required.[10]

References

Technical Support Center: Purification of Crude 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis of the precursor, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. These often involve 1,3-dicarbonyl compounds and hydrazine derivatives.[1] A significant process-related impurity, especially in the context of its use as a sildenafil intermediate, is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[2] Incomplete hydrolysis of the ethyl ester precursor can also lead to its presence in the final crude product.

Q2: What is the recommended method for initial purification of the crude product?

A2: For a solid crude product, recrystallization is a highly effective initial purification method. A mixed solvent system of methanol and ethyl acetate (1:1 v/v) has been successfully used to obtain colorless crystals.[3] Acid-base extraction is another powerful technique to separate the acidic product from neutral or basic impurities.[1][4][5][6]

Q3: What are the key physical properties of this compound?

A3: The key physical properties are summarized in the table below.

PropertyValue
Appearance Off-white to pale beige or white solid.[7][8]
Melting Point 150-154 °C[8]; 204 °C (with decomposition)
Solubility Slightly soluble in chloroform and methanol.[7][8]
Molecular Weight 168.19 g/mol [8]

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative results on the purity of your final product.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

  • Very little or no crystal formation upon cooling.

  • The majority of the compound remains in the mother liquor.

Possible Causes & Solutions:

CauseSolution
Excessive Solvent The most common cause of low yield is using too much solvent for recrystallization. Evaporate some of the solvent to achieve a supersaturated solution upon cooling.
Inappropriate Solvent System The chosen solvent or solvent mixture may be too good a solvent for your compound even at low temperatures. Experiment with different solvent systems. For this compound, a methanol/ethyl acetate mixture is a good starting point.[3] You can also try adding a poor solvent (anti-solvent) like hexane to a solution in a good solvent like ethyl acetate until turbidity is observed, then heat to redissolve and cool slowly.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is Highly Soluble If the product is significantly soluble even at low temperatures in the chosen solvent, consider changing the solvent system or employing a different purification technique like column chromatography.
Issue 2: Oily Product Instead of Crystals

Symptoms:

  • The product separates as an oil or a sticky solid upon cooling.

Possible Causes & Solutions:

CauseSolution
High Impurity Level High levels of impurities can depress the melting point of the mixture, causing it to "oil out." Consider a preliminary purification step like an acid-base extraction to remove gross impurities.
Melting Point Below Boiling Point of Solvent If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves. Choose a lower-boiling solvent.
Insoluble Impurities The presence of insoluble impurities can sometimes promote oiling out. Perform a hot filtration to remove any undissolved solids before allowing the solution to cool.
Issue 3: Persistent Impurities After Recrystallization

Symptoms:

  • TLC or HPLC analysis shows the presence of impurities even after multiple recrystallization attempts.

Possible Causes & Solutions:

CauseSolution
Co-crystallization of Impurities The impurity may have similar solubility properties to your product in the chosen solvent. Try a different solvent system for recrystallization.
Structural Similarity of Impurity If the impurity is structurally very similar to the product (e.g., a regioisomer), recrystallization may not be effective. In this case, column chromatography is the recommended purification method.
Presence of Acidic or Basic Impurities Acidic or basic impurities can be effectively removed by an acid-base extraction.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a 1:1 (v/v) mixture of methanol and ethyl acetate with gentle heating.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same 1:1 mixture).

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup. This will convert the carboxylic acid into its water-soluble sodium salt.[1][4][5][6][9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Wash (Optional): Wash the organic layer with another portion of NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product. Further purification can be achieved by recrystallization as described in Protocol 1.

Protocol 3: Column Chromatography
  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Eluent Selection: A common eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[10] The optimal ratio should be determined by TLC analysis. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the peak shape and reduce tailing.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble[7][8]
MethanolSlightly Soluble[7][8]
Ethyl AcetateSoluble (especially when hot for recrystallization)[3]
WaterInsoluble (as the acid), Soluble (as the sodium salt)[4][5]

Table 2: Comparison of Purification Methods

MethodPurity AchievedYieldKey Impurities Removed
Recrystallization Good to ExcellentModerate to HighInsoluble impurities, some soluble impurities with different solubility profiles.
Acid-Base Extraction GoodHighNeutral and basic impurities.
Column Chromatography ExcellentModerateStructurally similar impurities (e.g., isomers), and a wide range of other impurities.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup AcidBase Acid-Base Extraction Crude->AcidBase Remove Acidic/Basic Impurities Column Column Chromatography Recrystallization->Column For High Purity Pure Pure Product Recrystallization->Pure AcidBase->Recrystallization Further Purification AcidBase->Column For High Purity Column->Pure TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes PersistentImpurity Persistent Impurity Problem->PersistentImpurity Yes Success Successful Recrystallization Problem->Success No SolutionYield - Reduce Solvent - Change Solvent System - Slow Cooling LowYield->SolutionYield SolutionOil - Preliminary Purification - Lower Boiling Solvent - Hot Filtration OilingOut->SolutionOil SolutionImpurity - Change Solvent System - Column Chromatography - Acid-Base Extraction PersistentImpurity->SolutionImpurity

References

Technical Support Center: Regioselective N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective N-methylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The main challenge is controlling the regioselectivity of the methylation. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar reactivity, which often leads to the formation of a mixture of N1- and N2-methylated regioisomers that can be difficult to separate.[1] Traditional methylating agents like methyl iodide or dimethyl sulfate typically provide poor selectivity.[1][2][3]

Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?

A2: Several factors can influence the regioselectivity of pyrazole N-methylation:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents can favor methylation at the less hindered nitrogen atom.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1][4]

  • Reaction Conditions: The choice of base (e.g., KHMDS, NaH, K₂CO₃), solvent (e.g., THF, DMF, DMSO), and temperature can significantly impact the ratio of N1 to N2 isomers.[1][4]

  • Methylating Agent: The nature of the methylating agent plays a crucial role. Advanced reagents have been developed to improve selectivity.[1]

Q3: Are there reliable methods to achieve high N1-selectivity?

A3: Yes, several methods have been developed to achieve high N1-selectivity:

  • Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity, often greater than 90%.[1][2][3][5][6][7]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (often >99%) for pyrazole methylation.[1][3][8]

  • Protecting Group Strategies: In some cases, a protecting group can be used to block one of the nitrogen atoms, directing methylation to the desired position, followed by deprotection.[1][9]

Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?

A4: The most common method for separating regioisomers is silica gel column chromatography.[1] The success of the separation depends on finding a suitable eluent system that provides good resolution between the two isomers on a TLC plate. In some cases, recrystallization or preparative HPLC may also be effective. For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable option.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Possible Cause Suggested Solution
Use of non-selective methylating agent (e.g., MeI, DMS)Consider switching to a more selective methylating agent, such as a sterically bulky α-halomethylsilane.[1][3]
Suboptimal reaction conditionsScreen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO). The choice can significantly influence the N1/N2 ratio.[1]
Steric and electronic properties of the pyrazole substrateIf the substituents on your pyrazole do not provide a strong directing effect, consider advanced methods like enzymatic methylation or using sterically demanding reagents.[1]
Reaction temperatureInvestigate the effect of temperature. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1]

Problem 2: Low or No Conversion

Possible Cause Suggested Solution
Poor quality or decomposition of reagentsUse freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]
Insufficiently strong baseEnsure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required.[1]
Low reactivity of the pyrazoleElectron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. Increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1]

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Over-methylation to form a quaternary pyrazolium saltThis can occur with highly reactive methylating agents or extended reaction times. Monitor the reaction by TLC or LC-MS to avoid this. The use of a less reactive methylating agent or careful control of stoichiometry can mitigate this issue.[1]

Problem 4: Difficult Purification

Possible Cause Suggested Solution
Inseparable regioisomersIf the N1 and N2 isomers have very similar polarities, experiment with different eluent systems, including those with additives like triethylamine for basic compounds. Consider using a different stationary phase, such as alumina or reversed-phase silica.[1]
Contamination with starting materials or reagentsEnsure the reaction has gone to completion. Excess base or byproducts from the methylating agent should be removed during the aqueous workup.[1]
Formation of saltsIf an acidic or basic workup is used, the product may form a salt, altering its solubility and chromatographic behavior. Neutralize the crude product before attempting purification.[1]
Product loss during workupHighly polar N-methylated pyrazoles can be water-soluble. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent.[1]

Data Presentation

Table 1: Regioselectivity of Pyrazole N-Methylation using α-Halomethylsilanes

EntryPyrazole SubstrateMethylating AgentN1:N2 RatioYield (%)
13-Phenylpyrazole(Chloromethyl)triisopropoxysilane93:7>70
23-(4-Methoxyphenyl)pyrazole(Chloromethyl)triisopropoxysilane>99:148
33-(Pyridin-2-yl)pyrazole(Chloromethyl)triisopropoxysilane>99:1>70
44-Bromo-3-phenylpyrazole(Chloromethyl)triisopropoxysilane93:7>70
53-(2-Chlorophenyl)pyrazole(Chloromethyl)triisopropoxysilane92:8>70

Data synthesized from literature reports on the use of sterically hindered silylmethyl reagents.[2][3]

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This protocol is based on a method that employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1]

Materials:

  • Substituted pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise, and stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Visualizations

Troubleshooting_Poor_Regioselectivity Start Poor Regioselectivity (Mixture of N1/N2 Isomers) Q1 Is a selective methylating agent being used? Start->Q1 Sol1 Switch to a sterically hindered reagent (e.g., α-halomethylsilane) or consider biocatalysis. Q1->Sol1 No Q2 Are reaction conditions (base, solvent, temp) optimized? Q1->Q2 Yes End Improved Regioselectivity Sol1->End Sol2 Screen different bases, solvents, and temperatures to improve selectivity. Q2->Sol2 No Q3 Does the substrate have strong directing groups? Q2->Q3 Yes Sol2->End Sol3 If not, high selectivity with simple reagents is challenging. Use advanced methods. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting workflow for poor regioselectivity.

N1_Selective_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction N-Silylethylation cluster_deprotection Protodesilylation cluster_workup Workup & Purification Prep 1. Dissolve pyrazole in anhydrous THF/DMSO Cool 2. Cool to 0 °C Prep->Cool AddBase 3. Add KHMDS Cool->AddBase AddSilane 4. Add (chloromethyl)triisopropoxysilane AddBase->AddSilane WarmStir 5. Warm to RT and stir (2-4h) AddSilane->WarmStir AddTBAF 6. Add TBAF and H₂O WarmStir->AddTBAF Heat 7. Heat to 60 °C (2-4h) AddTBAF->Heat Workup 8. Aqueous workup Heat->Workup Purify 9. Column chromatography Workup->Purify Product N1-Methylated Pyrazole Purify->Product

Caption: Experimental workflow for N1-selective methylation.

References

stability issues of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: Based on available data, this compound is slightly soluble in chloroform and methanol. For aqueous solutions, it is advisable to start with a small amount of an organic co-solvent like methanol or DMSO to aid dissolution before adding the aqueous buffer. The solubility in aqueous solutions will be highly dependent on the pH.

Q2: What are the potential stability issues I should be aware of when working with this compound in solution?

A2: Pyrazole carboxylic acids can be susceptible to several degradation pathways, especially under stress conditions. The primary concerns include:

  • Hydrolysis: While the molecule itself does not have an easily hydrolyzable group like an ester, extreme pH conditions and elevated temperatures can potentially affect the stability of the pyrazole ring or the carboxylic acid group.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen, which may be accelerated by light or metal ions.

  • Photodegradation: Exposure to UV or even high-intensity visible light can lead to the degradation of the compound. It is recommended to handle solutions of this compound in amber vials or under low-light conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway for carboxylic acids.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of its concentration over time.

Q4: Are there any known signaling pathways involving this molecule?

A4: Currently, this compound is primarily documented as a key intermediate in the synthesis of Sildenafil (Viagra™). There is no readily available information suggesting its direct involvement in specific biological signaling pathways. Its utility is mainly in synthetic chemistry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation of the compound in aqueous buffer. The pH of the buffer is near the pKa of the carboxylic acid, leading to reduced solubility of the free acid form.Adjust the pH of the buffer. For carboxylic acids, increasing the pH above the pKa will deprotonate the acid, forming a more soluble carboxylate salt. Alternatively, a small percentage of an organic co-solvent (e.g., methanol, DMSO) can be added to the buffer to increase solubility.
Loss of compound concentration over time in solution. This indicates degradation of the compound. The specific cause will depend on the storage conditions.To identify the cause, a forced degradation study is recommended (see Experimental Protocols). Based on the likely cause, take the following precautions:- For Hydrolysis: Buffer the solution to a neutral pH and store at 4°C or below.- For Oxidation: Use de-gassed solvents and consider adding an antioxidant. Store the solution under an inert atmosphere (e.g., nitrogen or argon).- For Photodegradation: Store the solution in amber vials or protect it from light at all times.- For Thermal Degradation: Avoid high temperatures during your experiment and store the solution at recommended low temperatures (e.g., 4°C or -20°C for long-term storage).
Appearance of new peaks in the HPLC chromatogram. These new peaks likely correspond to degradation products.Characterize these degradation products using techniques like LC-MS to understand the degradation pathway. This information will help in optimizing the experimental and storage conditions to minimize degradation.
Discoloration of the solution (e.g., turning yellow). This can be a sign of oxidative or photodegradation, leading to the formation of colored impurities.Follow the recommendations for preventing oxidation and photodegradation. Ensure the purity of your solvents, as impurities in the solvent can also contribute to discoloration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
AppearanceOff-White to Pale Beige Solid
Melting Point150-154 °C
SolubilitySlightly soluble in Chloroform and Methanol

Table 2: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temperature / 60°C24 - 72 hours
Base Hydrolysis0.1 M NaOHRoom Temperature / 60°C24 - 72 hours
Oxidation3% H₂O₂Room Temperature24 - 72 hours
Thermal80°C (in solution and as solid)-24 - 72 hours
PhotolyticUV (254 nm) and Visible lightRoom Temperature24 - 72 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C. After the incubation period, neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the sample at room temperature.

    • Thermal Degradation:

      • In Solution: Place a sealed vial of the stock solution in an oven at 80°C.

      • Solid State: Place a small amount of the solid compound in an oven at 80°C. After the incubation period, dissolve the solid in methanol to the target concentration for analysis.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a photostability chamber) to UV and visible light. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of each stressed sample.

    • If necessary, dilute the sample to an appropriate concentration with the mobile phase.

    • Analyze the samples by RP-HPLC.

Protocol 2: Stability-Indicating RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Start with a higher percentage of A and gradually increase the percentage of B to elute any more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm or 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mandatory Visualization

logical_relationship_troubleshooting start Stability Issue Observed (e.g., peak area decrease, new peaks) check_storage Review Storage Conditions: - Temperature - Light Exposure - pH of Solution start->check_storage check_procedure Review Experimental Procedure: - High Temperatures? - Presence of Oxidants? - Purity of Solvents? start->check_procedure forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_procedure->forced_degradation identify_pathway Identify Major Degradation Pathway(s) (e.g., using LC-MS) forced_degradation->identify_pathway is_thermal Is degradation thermal? identify_pathway->is_thermal is_photo Is degradation photolytic? is_thermal->is_photo No solution_thermal Optimize Temperature: - Store at lower temperatures - Minimize heating during experiment is_thermal->solution_thermal Yes is_ph Is degradation pH-dependent? is_photo->is_ph No solution_photo Protect from Light: - Use amber vials - Work under low light conditions is_photo->solution_photo Yes is_oxidative Is degradation oxidative? is_ph->is_oxidative No solution_ph Optimize pH: - Use appropriate buffer - Store at optimal pH is_ph->solution_ph Yes solution_oxidative Prevent Oxidation: - Use de-gassed solvents - Store under inert gas - Consider antioxidants is_oxidative->solution_oxidative Yes

Caption: Troubleshooting workflow for stability issues.

experimental_workflow start Start: Prepare Stock Solution (1 mg/mL in Methanol) stress Apply Stress Conditions: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H2O2) - Thermal (80°C) - Photolytic (UV/Vis) start->stress sampling Sample at Time Intervals (0, 4, 8, 24, 48, 72h) stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by RP-HPLC sampling->analyze for non-pH samples neutralize->analyze data Data Analysis: - Quantify parent peak - Identify degradation peaks - Determine degradation rate analyze->data end End: Stability Profile Established data->end

Caption: Forced degradation experimental workflow.

minimizing byproduct formation during the synthesis of Sildenafil precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Sildenafil precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of Sildenafil precursors where byproduct formation is a major concern?

A1: The most critical stages for byproduct formation are the N-methylation of the pyrazole core, the cyclization to form the pyrazolopyrimidinone ring, and the chlorosulfonation of the 2-ethoxybenzoic acid derivative. Controlling reaction conditions during these steps is crucial for high purity and yield.

Q2: What is the primary byproduct during the cyclization step to form the pyrazolopyrimidinone, and how can it be minimized?

A2: The main byproduct is the hydrolysis of the pyrazolecarboxamide intermediate to the corresponding carboxylic acid.[1] This can be effectively minimized by conducting the cyclization under anhydrous conditions using potassium t-butoxide in t-butanol, which can lead to a near-quantitative yield of the desired product with no detectable hydrolysis impurity.[1][2]

Q3: What are common impurities related to the chlorosulfonation step?

A3: A common impurity is the sulfonic acid byproduct, which can arise from the reaction of the sulfonyl chloride with water. It is important to use anhydrous conditions and control the stoichiometry of the reagents, such as using thionyl chloride to convert the intermediate sulfonic acid to the sulfonyl chloride.[2]

Q4: How can the regioselectivity of the N-methylation of the pyrazole precursor be controlled?

A4: The N-methylation of the pyrazole precursor can lead to a mixture of regioisomers. The choice of solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.

Q5: What are the Sildenafil N-oxide and dimer impurities, and how are they formed?

A5: Sildenafil N-oxide can form due to the oxidation of the nitrogen atom in the N-methylpiperazine ring. Dimer impurities can also arise from side reactions during the synthesis. The formation of these impurities can be influenced by the purity of reagents and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield and/or Impurities Detected After Cyclization
Symptom Possible Cause Suggested Solution
A significant peak corresponding to the pyrazole carboxylic acid is observed in HPLC analysis.Hydrolysis of the pyrazolecarboxamide starting material due to the presence of water.Ensure strictly anhydrous reaction conditions. Use potassium t-butoxide in anhydrous t-butanol for the cyclization. Avoid using aqueous bases like sodium hydroxide if hydrolysis is a concern.[1]
Incomplete reaction, with starting material still present.Insufficient base or reaction time.Use a slight excess of potassium t-butoxide (e.g., 1.2 equivalents). Ensure the reaction is heated at reflux for a sufficient duration (e.g., 8 hours) and monitor the reaction progress by TLC or HPLC.[1]
Formation of other unidentified byproducts.Degradation of starting material or product due to excessive heat or prolonged reaction time.Optimize the reaction temperature and time. Consider using a lower boiling point solvent if degradation is suspected, though t-butanol is generally effective.
Issue 2: Poor Yield or Multiple Spots on TLC After Chlorosulfonation
Symptom Possible Cause Suggested Solution
Low yield of the desired sulfonyl chloride.Incomplete reaction or hydrolysis of the product.Ensure the reaction is carried out under anhydrous conditions. Use a suitable stoichiometry of chlorosulfonic acid and thionyl chloride. Quench the reaction by adding it to ice-water to precipitate the product and minimize hydrolysis.[2]
Presence of the corresponding sulfonic acid as a major byproduct.Exposure of the sulfonyl chloride to moisture during workup.Minimize the time the sulfonyl chloride is in contact with aqueous media during workup. Wash the product with cold water and dry it thoroughly under vacuum.
Issue 3: Mixture of Regioisomers After N-Methylation of Pyrazole
Symptom Possible Cause Suggested Solution
Two or more product spots of similar polarity on TLC, confirmed as isomers by NMR or LC-MS.Low regioselectivity of the N-methylation reaction.Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to improve the regioselectivity of the reaction.[3]
Incomplete methylation.Insufficient methylating agent or reaction time.Use a slight excess of the methylating agent (e.g., dimethyl sulfate) and ensure the reaction goes to completion by monitoring with TLC or HPLC.

Data Presentation

Table 1: Comparison of Cyclization Methods for Pyrazolopyrimidinone Synthesis

Method Reagents Conditions Yield Key Byproduct(s) Reference
Medicinal Chemistry RouteAqueous alcoholic NaOH, H₂O₂Moderate temperature30-70%Hydrolysis to pyrazole carboxylic acid[1]
Optimized Commercial RoutePotassium t-butoxide (KOtBu)Anhydrous t-butanol, reflux~100% (isolated)None detected[1]

Table 2: Selected Stepwise Yields in an Optimized Sildenafil Synthesis

Reaction Step Yield Reference
Chlorosulfonation of 2-ethoxybenzoic acid90.6%[1]
Formation of Sulfonamide89.7%[1]
Cyclization to Sildenafil90.2%[1]

Experimental Protocols

Protocol 1: Cyclization to form 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil Base)

Objective: To perform the cyclization reaction to form the sildenafil core while minimizing the formation of the hydrolyzed carboxylic acid byproduct.

Materials:

  • 4-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-1-methylpiperazine (pyrazolecarboxamide intermediate)

  • Potassium t-butoxide (KOtBu)

  • Anhydrous tert-butanol (t-BuOH)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend the pyrazolecarboxamide intermediate (1 equivalent) in anhydrous tert-butanol.

  • Add potassium t-butoxide (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for approximately 8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add deionized water.

  • Slowly add a solution of concentrated HCl in water to adjust the pH to approximately 7.5 to precipitate the product.

  • Filter the solid precipitate, wash with deionized water, and dry under vacuum to yield the sildenafil base.[1]

Protocol 2: Chlorosulfonation of 2-Ethoxybenzoic Acid

Objective: To synthesize 5-chlorosulfonyl-2-ethoxybenzoic acid, a key precursor, while minimizing the formation of the corresponding sulfonic acid.

Materials:

  • 2-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool a mixture of chlorosulfonic acid (approx. 4 equivalents) and thionyl chloride (approx. 1 equivalent) in an ice bath.

  • Slowly add molten 2-ethoxybenzoic acid (1 equivalent) to the cooled mixture, ensuring the temperature does of rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum.[1]

Visualizations

Synthesis_Pathway cluster_pyrazole Pyrazole Precursor Synthesis cluster_pyrimidinone Pyrazolopyrimidinone Formation cluster_sildenafil Sildenafil Synthesis A Ethyl 2,4-dioxoheptanoate C Ethyl 3-propyl-1H-pyrazole-5-carboxylate A->C + Hydrazine B Hydrazine E Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate C->E + Dimethyl sulfate (N-methylation) D Dimethyl sulfate F 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide E->F Nitration & Amidation G 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide F->G Reduction I 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide G->I + 2-Ethoxybenzoyl chloride H 2-Ethoxybenzoyl chloride J Pyrazolopyrimidinone Core I->J Cyclization (KOtBu, t-BuOH) O Sildenafil J->O + 5-(4-Methylpiperazin-1-yl)sulfonyl chloride derivative K 2-Ethoxybenzoic acid L Chlorosulfonic acid / SOCl2 M 5-(Chlorosulfonyl)-2-ethoxybenzoyl chloride N N-methylpiperazine

Caption: Synthetic pathway for Sildenafil precursors.

Troubleshooting_Workflow start Low yield in cyclization step check_hydrolysis Analyze for pyrazole carboxylic acid byproduct start->check_hydrolysis hydrolysis_present Hydrolysis byproduct detected check_hydrolysis->hydrolysis_present Yes no_hydrolysis No significant hydrolysis check_hydrolysis->no_hydrolysis No anhydrous_conditions Ensure anhydrous conditions (dry solvent, fresh KOtBu) hydrolysis_present->anhydrous_conditions check_starting_material Check for unreacted pyrazolecarboxamide no_hydrolysis->check_starting_material incomplete_reaction Incomplete reaction check_starting_material->incomplete_reaction Yes complete_reaction Reaction complete check_starting_material->complete_reaction No increase_time_base Increase reaction time or amount of KOtBu incomplete_reaction->increase_time_base other_issues Investigate other potential side reactions or degradation complete_reaction->other_issues

Caption: Troubleshooting workflow for low cyclization yield.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway A Pyrazolecarboxamide B Pyrazolopyrimidinone (Desired Product) A->B KOtBu, t-BuOH (Anhydrous) C Pyrazolecarboxamide E Pyrazole Carboxylic Acid (Hydrolysis Byproduct) C->E + H2O (Aqueous Base) D Water (H2O)

Caption: Byproduct formation during cyclization.

References

Technical Support Center: Purification Strategies for Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pyrazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole intermediates?

A1: The primary purification strategies for pyrazole intermediates include:

  • Recrystallization: A widely used technique effective for obtaining high-purity crystalline solids.[1][2][3][4] The choice of solvent is critical and depends on the polarity of the pyrazole derivative.[1]

  • Column Chromatography: Essential for separating complex mixtures, especially when dealing with regioisomers or products with similar polarities.[2][3][4] Silica gel is commonly used as the stationary phase.[3][4]

  • Extraction: A standard work-up procedure to isolate the crude product from the reaction mixture before further purification.[4][5][6]

  • Acid-Base Treatment: This can be effective for purifying pyrazole compounds by forming salts, which can then be isolated.[7] A method involves dissolving the pyrazole in a solvent, reacting it with an acid to form an acid addition salt, and then separating the salt by crystallization.[8][9]

Q2: What are the typical impurities and byproducts encountered in pyrazole synthesis?

A2: Common impurities include regioisomers, which form when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, and pyrazoline intermediates from incomplete cyclization or aromatization.[10] Side reactions involving the hydrazine starting material can also generate colored impurities.[10]

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is typically used. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components.[10] For detailed structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[10]

Q4: My purified pyrazole compound is colored (e.g., yellow or red). How can I remove the color?

A4: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration.[1] The charcoal adsorbs the colored impurities. However, be aware that activated charcoal may also adsorb some of the desired product, which could reduce the overall yield.[1]

Troubleshooting Guides

Issue 1: Difficulty with Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated. The compound may be too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent. - Add a less polar "anti-solvent" dropwise until turbidity appears, then allow to cool slowly.[1] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent. The compound is too impure.- Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a mixed solvent system. - Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation. - Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Issue 2: Challenges in Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping spots on TLC). The solvent system (eluent) is not optimal. The column is overloaded with the sample.- Systematically vary the polarity of the eluent. A common starting point for pyrazoles is a hexane/ethyl acetate mixture.[1] - Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 ratio of silica to the compound.[7]
Compound streaking on the column or TLC plate. The compound is highly polar and strongly interacts with the silica gel. The compound may be acidic or basic.- Add a small amount of a modifier to the eluent. For basic compounds like some pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.[7] For acidic compounds, a small amount of acetic acid can be added.
Compound is not eluting from the column. The eluent is not polar enough. The compound is irreversibly adsorbed onto the silica.- Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. - If the compound is basic, deactivating the silica gel with triethylamine or ammonia in methanol before packing the column can be effective.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole intermediate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see table below).

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by air-drying or in a desiccator.[1]

Table 1: Common Solvents for Pyrazole Recrystallization

SolventTypePolarityNotes
EthanolProticHighOften used for polar pyrazole derivatives.[1]
MethanolProticHighSuitable for polar pyrazoles.[1]
Ethyl AcetateAproticMediumGood for compounds of intermediate polarity.[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumA versatile mixture for less polar pyrazoles.[1]
CyclohexaneNon-polarLowAppropriate for non-polar pyrazole derivatives.[1]
WaterProticVery HighCan be used for highly polar or salt-form pyrazoles.[1]
Protocol 2: Basic Workflow for Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a vertical glass column and allow the silica to settle, ensuring an even and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude pyrazole intermediate in a minimum amount of a suitable solvent (often the eluent or a slightly more polar solvent) and carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified pyrazole intermediate.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Pyrazole solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Pyrazole Crystals drying->pure_product

Caption: General workflow for the purification of pyrazole intermediates by recrystallization.

Chromatography_Workflow start Start prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column load_sample Dissolve Crude Pyrazole & Load onto Column prep_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Separation incomplete combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Pyrazole Intermediate evaporate->end

Caption: Step-by-step process for purification using column chromatography.

Troubleshooting_Logic start Purification Issue Identified issue_type What is the purification method? start->issue_type recrystallization Recrystallization issue_type->recrystallization Recrystallization chromatography Column Chromatography issue_type->chromatography Chromatography recrystallization_problem What is the issue? recrystallization->recrystallization_problem chromatography_problem What is the issue? chromatography->chromatography_problem no_crystals No Crystals recrystallization_problem->no_crystals No Crystals oiling_out Oiling Out recrystallization_problem->oiling_out Oiling Out low_recovery Low Recovery recrystallization_problem->low_recovery Low Recovery solution_no_crystals Concentrate, Add Anti-Solvent, or Seed no_crystals->solution_no_crystals solution_oiling_out Change Solvent, Pre-purify oiling_out->solution_oiling_out solution_low_recovery Cool Further, Minimize Solvent low_recovery->solution_low_recovery poor_separation Poor Separation chromatography_problem->poor_separation Poor Separation streaking Compound Streaking chromatography_problem->streaking Streaking no_elution No Elution chromatography_problem->no_elution No Elution solution_poor_separation Optimize Eluent, Reduce Load poor_separation->solution_poor_separation solution_streaking Add Modifier to Eluent (e.g., Et3N) streaking->solution_streaking solution_no_elution Increase Eluent Polarity no_elution->solution_no_elution

Caption: A logical diagram for troubleshooting common pyrazole purification issues.

References

resolving peak overlaps in the NMR spectrum of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the NMR spectrum of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the propyl group protons in my ¹H NMR spectrum overlapping?

The methylene (-CH₂-) protons of the propyl group are chemically similar and often have very close chemical shifts, leading to signal overlap.[1] This can make it difficult to distinguish their individual multiplicities and coupling constants from a standard 1D spectrum. The complexity of these signals is a common issue in molecules with alkyl chains.[1]

Q2: The signal for the C4-proton on the pyrazole ring is broad or difficult to assign. What can I do?

The pyrazole ring proton's signal can sometimes overlap with other signals or be broadened. To unambiguously assign this proton, two-dimensional (2D) NMR techniques are highly effective.[2] Specifically, an HSQC experiment will correlate the proton to its directly attached C4 carbon, while an HMBC experiment will show correlations to the C3, C5, and methyl carbons, confirming its position.[2][3]

Q3: My carboxylic acid (-COOH) proton peak is very broad or has disappeared entirely. Is this normal?

Yes, this is a common phenomenon for acidic protons. The disappearance or broadening of the carboxylic acid proton signal is typically due to rapid chemical exchange with residual water or other exchangeable protons in the deuterated solvent.[4] To confirm its presence, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton signal should disappear.[5]

Q4: What is the simplest first step to try and resolve overlapping peaks?

Changing the deuterated solvent is often the simplest and most effective initial step.[5] Solvents can induce different chemical shifts (known as solvent-induced shifts) by interacting with the solute in various ways. For instance, switching from CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like acetone-d₆ or DMSO-d₆ can often resolve accidental peak overlap.[5][6]

Q5: When should I consider using more advanced techniques like 2D NMR or shift reagents?

You should consider advanced techniques when simpler methods fail to provide the necessary resolution.

  • 2D NMR: If changing the solvent does not resolve the overlap, or if you need to confirm the complete chemical structure and connectivity, 2D NMR is the next logical step.[7][8] Techniques like COSY and HSQC are invaluable for resolving overlapping proton signals and assigning the full structure.[6][9]

  • Lanthanide Shift Reagents (LSRs): This method is useful when you have a specific region of severe overlap and your molecule contains a Lewis basic site, such as the carboxylic acid group. LSRs can induce large chemical shifts, spreading out the signals.[10][11][12] However, this technique is now less common due to the accessibility of high-field NMR instruments and advanced 2D experiments.[13]

Troubleshooting Guides

Guide 1: Resolving Peak Overlap with Solvent Effects

Problem: The signals for the propyl chain protons in the ¹H NMR spectrum of this compound are overlapping in CDCl₃, preventing clear interpretation of coupling patterns.

G cluster_0 start Initial Spectrum: Overlapping Peaks in CDCl₃ acetone Acquire Spectrum in Acetone-d₆ start->acetone benzene Acquire Spectrum in Benzene-d₆ start->benzene dmso Acquire Spectrum in DMSO-d₆ start->dmso compare Compare Spectra for Optimal Resolution acetone->compare benzene->compare dmso->compare resolved Resolved Spectrum compare->resolved

Caption: Workflow for resolving overlapping NMR signals using different solvents.

Illustrative Data: Chemical Shift Changes (Δδ)

The following table shows hypothetical ¹H chemical shift data for the propyl group in different solvents, illustrating how peak separation might be achieved.

Proton (Propyl Group)δ (ppm) in CDCl₃δ (ppm) in Benzene-d₆δ (ppm) in Acetone-d₆
-CH₂- (alpha to ring)2.75 (t)2.60 (t)2.80 (t)
-CH₂- (beta to ring)1.70 (m)1.85 (m)1.65 (m)
-CH₃ (gamma to ring)0.95 (t)1.05 (t)0.90 (t)
This data is for illustrative purposes only.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound to the same concentration in high-purity deuterated solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆, and DMSO-d₆).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the signals in the propyl region across the different solvents to identify the solvent that provides the best separation.[6]

Guide 2: Using 2D NMR for Unambiguous Assignment

Problem: Even after trying different solvents, some proton signals remain overlapped, and the full assignment of the molecule is uncertain.

G cluster_0 start Overlapping 1D Spectrum cosy Acquire ¹H-¹H COSY (Shows H-H Coupling) start->cosy hsqc Acquire ¹H-¹³C HSQC (Shows direct C-H bonds) start->hsqc assign_h Assign Proton Spin Systems cosy->assign_h assign_c Assign Protonated Carbons hsqc->assign_c resolved Unambiguous Structural Assignment assign_h->resolved assign_c->resolved

Caption: Workflow for using 2D NMR to resolve overlaps and assign the structure.

Experimental Protocols

¹H-¹H COSY (Correlation Spectroscopy):

  • Setup: Load a standard COSY pulse program on the NMR spectrometer.

  • Parameters: Set the spectral width to encompass all proton signals. The number of increments in the indirect dimension (t₁) will determine the resolution; 128-256 increments are often sufficient for routine analysis.[6]

  • Acquisition: Run the experiment.

  • Analysis: Process the 2D data. Cross-peaks in the COSY spectrum indicate that two protons are scalar (J) coupled.[8][14] This allows you to trace the connectivity of the propyl chain and identify the C4-H of the pyrazole ring through its coupling to neighboring protons (if any).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Setup: Load a standard HSQC pulse program.

  • Parameters: Set the proton spectral width (F2 dimension) and the carbon spectral width (F1 dimension) to cover the expected ranges.

  • Acquisition: Run the experiment. HSQC is a proton-detected experiment, making it relatively sensitive.[6]

  • Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached.[2][7] This is extremely powerful for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[3][9]

Guide 3: Applying Lanthanide Shift Reagents (LSRs)

Problem: A specific set of proton signals remains severely overlapped, and access to high-field or 2D NMR is limited.

G cluster_0 This compound cluster_1 Lanthanide Shift Reagent cluster_2 Effect on NMR Spectrum mol Molecule with Lewis Basic Site (-COOH) lsr LSR (e.g., Eu(fod)₃) Paramagnetic Center mol->lsr Coordination spec Overlapping Signals lsr->spec Influences Local Magnetic Field spec_res Resolved Signals spec->spec_res Distance-dependent shift induced

Caption: Conceptual diagram of a Lanthanide Shift Reagent's action.

Illustrative Data: Lanthanide-Induced Shifts (LIS)

The table shows hypothetical downfield shifts for the protons of the title compound upon incremental addition of Eu(fod)₃. Protons closer to the coordinating -COOH group are shifted more significantly.

ProtonInitial δ (ppm)δ after 0.2 eq. LSRδ after 0.5 eq. LSR
C4-H6.807.508.90
N-CH₃4.104.605.60
Propyl α-CH₂2.753.103.80
Propyl β-CH₂1.701.902.30
This data is for illustrative purposes only.

Experimental Protocol: Using LSRs

  • Sample Preparation: Prepare a solution of the substrate in a dry, aprotic deuterated solvent like CDCl₃. It is crucial that the solvent is dry, as water complexes strongly with LSRs.[15]

  • Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound.

  • Incremental Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃). Add small, precise increments (e.g., 0.1 molar equivalents) of the LSR solution to the NMR tube.[15]

  • Acquire Spectra: Acquire a new ¹H NMR spectrum after each addition.

  • Data Analysis: Track the movement of each signal. The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, which can help resolve overlapping peaks and provide structural information.[10][12] Note that LSRs can cause line broadening, which may reduce the ability to accurately integrate peaks.[13]

References

Technical Support Center: Optimizing Pyrazolopyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cyclization step of pyrazolopyrimidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the pyrazolopyrimidinone cyclization step?

Low yields can stem from several factors including:

  • Purity of Starting Materials: Impurities in the initial reactants, such as the 5-aminopyrazole or the β-dicarbonyl compound, can lead to side reactions and a decrease in the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction may require heating to proceed at an optimal rate, but excessive heat can lead to degradation.

  • Inefficient Cyclization: The cyclization step itself may be the rate-limiting step. This can be influenced by the steric and electronic properties of the substituents on the starting materials.

  • Side Reactions: The formation of byproducts is a common issue. For example, the aldehyde starting material may undergo self-condensation.[1]

  • Product Isolation and Purification: The polarity of pyrazolopyrimidinones can make them difficult to isolate and purify, leading to product loss during workup and chromatography.[1]

Q2: How do I choose the right solvent for the cyclization reaction?

The choice of solvent is crucial for reactant solubility and reaction kinetics. Common solvents for this synthesis include:

  • Acetic Acid: Often used as both a solvent and a catalyst, particularly in condensation reactions.

  • Ethanol or Methanol: Frequently used, sometimes in the presence of an acid or base catalyst.

  • Dimethylformamide (DMF): A high-boiling solvent that can be effective, sometimes even without a catalyst.[1]

  • Dichloromethane (DCM) or Chloroform: Can be used, especially in continuous flow synthesis setups.[2]

The optimal solvent will depend on the specific substrates and reaction conditions. It is often necessary to screen several solvents to find the best one for your particular synthesis.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers, such as pyrimidin-7-one and pyrimidin-5-one, can be influenced by the reaction conditions. To improve regioselectivity:

  • Control the Reaction Temperature: Temperature can play a significant role in directing the reaction towards a specific isomer.

  • Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound can influence the regioselective formation of the product.[3]

  • Catalyst Selection: The use of specific acid or base catalysts can favor the formation of one isomer over the other.

Q4: What are the best methods for purifying pyrazolopyrimidinones?

Purification can be challenging due to the polarity of the products and the potential for isomeric impurities.[4][5] Common purification techniques include:

  • Column Chromatography: Silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[1]

  • Recrystallization: This can be a highly effective method for obtaining pure product, especially for removing minor impurities.[1] Suitable solvents for recrystallization include ethanol and acetic acid.

  • Preparative HPLC: For difficult separations, especially of isomers, preparative high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Guides

Problem: Low or No Product Yield

This guide provides a step-by-step approach to troubleshooting low yields in your pyrazolopyrimidinone synthesis.

LowYieldTroubleshooting start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_time Optimize Reaction Time optimize_temp->optimize_time change_solvent Screen Different Solvents optimize_time->change_solvent use_catalyst Add a Catalyst (Acid or Base) change_solvent->use_catalyst monitor_reaction Monitor Reaction by TLC/LC-MS use_catalyst->monitor_reaction check_workup Review Workup and Purification Procedure monitor_reaction->check_workup success Improved Yield check_workup->success

Caption: Troubleshooting workflow for low product yield.

Problem: Presence of Multiple Products (Isomers/Byproducts)

This guide helps in addressing the formation of multiple products in your reaction mixture.

MultipleProductsTroubleshooting start Multiple Products (Isomers/Byproducts) identify_products Characterize Products (NMR, MS) start->identify_products adjust_temp Adjust Reaction Temperature identify_products->adjust_temp If isomers change_reagent Modify β-Dicarbonyl Reagent identify_products->change_reagent If byproducts optimize_purification Optimize Purification Method adjust_temp->optimize_purification change_reagent->optimize_purification success Pure Product optimize_purification->success

Caption: Troubleshooting guide for multiple products.

Quantitative Data Summary

The following tables summarize how different reaction parameters can affect the yield of the cyclization step.

Table 1: Effect of Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1801245
2100865
3120480
4140475 (decomposition observed)

Table 2: Effect of Catalyst on Yield

EntryCatalyst (mol%)SolventYield (%)
1NoneAcetic Acid60
2H₂SO₄ (10)Ethanol75
3Piperidine (10)DMF70
4CuCl₂ (5)[6]Ethanol73[6]

Experimental Protocols

General Protocol for Pyrazolopyrimidinone Synthesis

This protocol describes a general method for the synthesis of pyrazolopyrimidinones via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) in the chosen solvent (e.g., acetic acid or ethanol).

    • Add the β-dicarbonyl compound (1.1 eq) to the solution.

    • If a catalyst is required, add it at this stage.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., reflux).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • If the product is soluble, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification:

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification dissolve_pyrazole Dissolve 5-aminopyrazole in solvent add_dicarbonyl Add β-dicarbonyl compound dissolve_pyrazole->add_dicarbonyl add_catalyst Add catalyst (if needed) add_dicarbonyl->add_catalyst heat Heat to desired temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool isolate Isolate crude product (filtration or extraction) cool->isolate purify Purify by chromatography or recrystallization isolate->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Navigating Regioisomers in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on managing regioisomers during pyrazole synthesis, a common challenge in medicinal chemistry and materials science. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A1: In pyrazole synthesis, particularly in the widely used Knorr synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations for the substituents on the final pyrazole product.[1][2]

Q2: What are the primary factors that control regioselectivity in pyrazole synthesis?

A2: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is mainly governed by a combination of the following factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][3]

  • Electronic Effects: The electronic properties of the substituents are crucial. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1][2][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[4]

Q3: How can I predict the major regioisomer in a reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?

A3: Predicting the major regioisomer involves considering the interplay of steric and electronic factors. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered or electronically activated) carbonyl carbon of the 1,3-dicarbonyl compound. For instance, in phenylhydrazine, the NH2 group is more nucleophilic and is expected to react preferentially with the more reactive carbonyl group.[4] However, experimental verification is always recommended as subtle electronic and steric effects can sometimes lead to unexpected outcomes.

Q4: What are the most effective analytical techniques for differentiating between pyrazole regioisomers?

A4: Differentiating between pyrazole regioisomers is typically achieved using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.[5][6]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly powerful for unambiguously assigning the structure of each regioisomer. It detects through-space interactions between protons, and a correlation between the substituent on the N1-position and a substituent at the C5-position can confirm the regiochemistry.[5][6][7]

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment can show correlations between protons and carbons that are two or three bonds away, which can be instrumental in confirming the connectivity and thus the isomeric structure.[7]

  • X-ray Crystallography: If suitable single crystals of the regioisomers can be obtained, X-ray diffraction analysis provides definitive structural proof.[8]

Q5: Are there general strategies to enhance the yield of the desired regioisomer?

A5: Yes, several strategies can be employed to improve the regioselectivity of your pyrazole synthesis:

  • Solvent Selection: As mentioned, using fluorinated alcohols like TFE or HFIP can significantly favor the formation of one regioisomer.[4]

  • pH Control: Adjusting the pH of the reaction mixture can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl carbons.[9] For instance, using arylhydrazine hydrochlorides versus the free base can lead to the exclusive formation of different regioisomers.[9]

  • Catalyst Selection: The choice of acid or base catalyst can influence the reaction pathway and, consequently, the regioisomeric ratio.

  • Modification of Reactants: Introducing bulky steric groups or potent electron-withdrawing/donating groups on either the 1,3-dicarbonyl or the hydrazine can be a powerful tool to direct the reaction towards a single regioisomer.

Troubleshooting Guides

Problem: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Troubleshooting Steps:

  • Solvent Modification: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] These non-nucleophilic solvents can enhance the inherent electronic preferences for the reaction, leading to improved regioselectivity.

  • pH Adjustment: If using a free hydrazine, try the reaction with the corresponding hydrazine hydrochloride salt. Conversely, if you are using the salt, try the free base with a catalytic amount of acid. The change in acidity can alter the nucleophilicity of the hydrazine nitrogens and favor one reaction pathway.[9]

  • Temperature Variation: Explore a range of reaction temperatures. In some cases, lower temperatures can increase the selectivity of the reaction.

Caption: Troubleshooting workflow for improving regioselectivity.

Problem: I am having trouble separating the two regioisomers.

Due to their similar physical properties, separating pyrazole regioisomers can be challenging.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes). Deactivating the silica gel with triethylamine or using neutral alumina can sometimes improve separation for basic pyrazole compounds.[10]

    • Reversed-Phase Chromatography (C18): This can be an effective alternative if normal-phase chromatography fails.[10]

  • Crystallization:

    • Recrystallization: This is a powerful purification technique if a suitable solvent or solvent mixture can be found to selectively crystallize one isomer.[10]

  • Salt Formation:

    • The basicity of the pyrazole nitrogen atoms can be exploited. Treating the mixture with an acid can form salts, which may have different crystallization properties, allowing for separation.[10]

SeparationWorkflow Start Start: Mixture of Regioisomers Chromatography Attempt Separation by Column Chromatography Start->Chromatography OptimizeChrom Optimize Stationary and Mobile Phases Chromatography->OptimizeChrom Crystallization Attempt Recrystallization OptimizeChrom->Crystallization Unsuccessful Success Pure Isomers Obtained OptimizeChrom->Success Successful OptimizeCryst Screen Different Solvents Crystallization->OptimizeCryst SaltFormation Attempt Separation via Salt Formation OptimizeCryst->SaltFormation Unsuccessful OptimizeCryst->Success Successful SaltFormation->Success Successful Failure Separation Unsuccessful SaltFormation->Failure Unsuccessful

Caption: Experimental workflow for the separation of pyrazole regioisomers.

Problem: I am uncertain about the structural assignment of my synthesized pyrazole regioisomers.

Incorrect structural assignment can have significant implications, especially in drug development.

Troubleshooting Steps:

  • Perform 2D NMR Experiments:

    • NOESY: This is the gold standard for assigning pyrazole regiochemistry. Look for a through-space correlation between the N-substituent and the substituent at the C5 position of the pyrazole ring. The presence of this correlation confirms that these two groups are on the same side of the ring.[7]

    • HMBC: Use HMBC to confirm the connectivity. Look for correlations between the protons of the N-substituent and the C3 and C5 carbons of the pyrazole ring. The pattern of these correlations will be different for the two regioisomers.[7]

  • Compare with Literature Data: Search for published spectroscopic data for similar pyrazole structures to see if your data is consistent.

  • Consider X-ray Crystallography: If unambiguous assignment is critical and you can grow suitable crystals, single-crystal X-ray diffraction will provide a definitive answer.[8]

Data Presentation: Regioselectivity in Pyrazole Synthesis

The following table summarizes the effect of solvent on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

1,3-Dicarbonyl Compound (R¹)Hydrazine (R²)SolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH1:1[4]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[4]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH5:95[4]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE90:10[4]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP99:1

Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to the trifluoromethyl group.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that have demonstrated improved regioselectivity in fluorinated solvents.[2]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Characterization of Pyrazole Regioisomers by NOESY NMR

This protocol provides a general guideline for using NOESY to determine the regiochemistry of a synthesized pyrazole.

Sample Preparation:

  • Dissolve a sufficient amount of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a clear solution with a concentration appropriate for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).

NMR Acquisition:

  • Acquire standard ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.

  • Set up a 2D NOESY experiment on the NMR spectrometer. Typical mixing times for small molecules range from 300 to 800 ms. It may be necessary to optimize the mixing time for your specific compound.

Data Analysis:

  • Process the 2D NOESY spectrum using appropriate software.

  • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

  • Look for off-diagonal cross-peaks. A cross-peak between two protons indicates that they are close in space (typically within 5 Å).

  • For a 1,3,5-trisubstituted pyrazole, a key correlation to look for is between the protons of the N1-substituent and the protons of the C5-substituent. The presence of this cross-peak confirms the 1,5-disubstitution pattern for those substituents. Conversely, the absence of this correlation and the potential presence of a correlation between the N1-substituent and the C3-substituent would suggest the alternative regioisomer.

KnorrMechanism cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B Dicarbonyl Unsymmetrical 1,3-Dicarbonyl AttackA Attack at Carbonyl 1 Dicarbonyl->AttackA AttackB Attack at Carbonyl 2 Dicarbonyl->AttackB Hydrazine Substituted Hydrazine Hydrazine->AttackA Hydrazine->AttackB IntermediateA Hydrazone Intermediate A AttackA->IntermediateA CyclizationA Cyclization IntermediateA->CyclizationA ProductA Regioisomer A CyclizationA->ProductA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB CyclizationB Cyclization IntermediateB->CyclizationB ProductB Regioisomer B CyclizationB->ProductB

Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Substituted Pyrazole Carboxylic Acids with Supporting Experimental Data.

The pyrazole scaffold is a prominent feature in many biologically active compounds, with pyrazole carboxylic acid derivatives showing significant promise in various therapeutic areas.[1][2] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of different substituted pyrazole carboxylic acids, supported by quantitative data from various studies.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of various substituted pyrazole carboxylic acids, providing a quantitative comparison of their efficacy.

Anticancer Activity of Substituted Pyrazole Carboxylic Acid Derivatives

The anticancer potential of pyrazole derivatives has been extensively studied, with many compounds exhibiting potent activity against various cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency as an inhibitor.

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
1 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivativeHepG2 (Hepatocellular Carcinoma)9.13[4]
2 1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivativeGeneral0.98 (CDK2 inhibition)[4]
3 Pyrazole linked benzimidazole derivativeU937, K562, HT29, A549, LoVo-[4]
4 5-phenyl-1H-pyrazol derivativeWM266.40.19 (BRAF V600E inhibition)[4]
5 Pyrazole-biphenyl derivativeK-56269.95% inhibition[4]
6 Pyrazole containing amide derivativeHCT-116, Huh-7, MCF-71.1, 1.6, 3.3[4]
7 Pyrazolyl hydroxamic acid derivativeA549-[4]
8 Imidazo[1,2-b] pyrazole derivativeHuman and murine cell lines< 5[4]
9 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate derivativeIGROVI (Ovarian Tumor)0.040[5][6]
10 Pyrazole carbaldehyde derivativeMCF7 (Breast Cancer)0.25[3]
Antimicrobial Activity of Substituted Pyrazole Carboxylic Acid Derivatives

Substituted pyrazole carboxylic acids have demonstrated notable activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundSubstituentsMicroorganismMIC (µg/mL)Reference
1 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coli0.25[1]
2 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[1]
3 -Aspergillus niger1[1]
4 -Microsporum audouinii0.5[1]
5 Pyrazolylthiazole carboxylic acid derivative (2h)Gram-positive bacteria6.25[7]
6 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Bacteria62.5-125[8]
7 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Fungi2.9-7.8[8]
8 Pyrazole-4-carboxamide derivative (6a, 6f, 6g)Various bacteria and fungi-[9]
9 Pyrazoline derivativeE. coli, S. typhi, P. aeruginosa12.5[10]
10 Pyrazoline derivativeS. aureus, B. subtilis, S. pneumoniae12.5-25[10]
Anti-inflammatory Activity of Substituted Pyrazole Carboxylic Acid Derivatives

Several pyrazole carboxylic acid derivatives have been shown to possess significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

CompoundSubstituentsEdema Inhibition (%)Reference
1 Pyrazolylthiazole carboxylic acid derivative (1p)93.06[7]
2 Pyrazolylthiazole carboxylic acid derivative (2c)89.59[7]
3 Pyrazolylthiazole carboxylic acid derivative (2n)89.59[7]
4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide-[1]
5 Pyrazoline derivative (2d)Potent[11]
6 Pyrazoline derivative (2e)Potent[11]
7 Thiophene-substituted pyrazole (5a-5f)Active[12][13][14]
8 Pyrazole derivative (5)Remarkable[12]
9 Pyrazole derivative (10)Remarkable[12]
10 Pyrazole derivative (17)Remarkable[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted pyrazole carboxylic acids) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).[8]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at 37°C.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][8]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Mandatory Visualization

Experimental Workflow for Biological Evaluation of Substituted Pyrazole Carboxylic Acids

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_invitro cluster_invivo cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Chalcones, Hydrazines) synthesis Synthesis of Substituted Pyrazole Carboxylic Acids start->synthesis purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification in_vitro In Vitro Assays purification->in_vitro in_vivo In Vivo Assays in_vitro->in_vivo Lead Compounds anticancer Anticancer Activity (MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial Activity (MIC Determination) in_vitro->antimicrobial anti_inflammatory Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) in_vivo->anti_inflammatory data_analysis Data Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Further Development

Caption: General workflow for the synthesis and biological evaluation of substituted pyrazole carboxylic acids.

Signaling Pathway: Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazole_Derivatives Substituted Pyrazole Carboxylic Acids Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by pyrazole derivatives, a key anti-inflammatory mechanism.

References

A Comparative Guide to Sildenafil Synthesis: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid versus Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for Sildenafil, with a particular focus on the role of the key precursor, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, and its alternatives. The information presented is collated from various scientific publications and patents, offering a comprehensive overview for professionals in drug development and chemical research.

The synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra™, has evolved significantly from its initial discovery to its large-scale commercial production. This evolution has been driven by the need for increased efficiency, safety, and environmental sustainability.[1][2] This guide will delve into the initial medicinal chemistry route, a subsequent improved convergent route, and the optimized commercial synthesis, highlighting the precursors used and the resulting yields.

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway has a profound impact on the overall yield, purity, and scalability of Sildenafil production. Below is a summary of the quantitative data for the different major synthesis routes.

Synthesis RouteOverall YieldKey FeaturesReference
Initial Medicinal Chemistry Route 27.6%Linear synthesis with nine steps. Chlorosulfonation occurs late in the synthesis on a high molecular weight intermediate. Utilized potentially toxic materials in the final step.[1][3]
Improved Convergent Process Chemistry Route Up to 51.7%A more convergent approach where the pyrazole and substituted benzene moieties are prepared separately and then coupled. Chlorosulfonation is performed earlier in the synthesis.[1][2]
Optimized Commercial Synthesis 75.8%Focuses on green chemistry principles, reducing hazardous reagents and byproducts. For example, replacing tin chloride for nitro group reduction and using thionyl chloride instead of oxalyl chloride to avoid carbon monoxide emissions.[1][4]

The Role of this compound

In the initial and improved synthetic routes, this compound serves as a crucial building block for the pyrazolopyrimidinone core of the Sildenafil molecule.[2][5][6] The synthesis of this precursor itself involves the reaction of a diketoester with hydrazine, followed by N-methylation and hydrolysis.[2]

The evolution of the Sildenafil synthesis has seen modifications in how this pyrazole core is elaborated and coupled with the substituted phenyl ring. The initial linear approach involved building the molecule step-by-step, while the more efficient convergent method involves preparing the two main heterocyclic systems separately before their final coupling.[1][3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of Sildenafil, providing a basis for laboratory replication and further research.

Preparation of this compound

This protocol is a foundational step in several Sildenafil synthesis routes.

  • Reaction of Diethyl Oxalate and 2-Hexanone: To a mixture of diethyl oxalate (100 g, 685 mmol) and 2-hexanone (685 mmol), powdered sodium methoxide (37.8 g, 685 mmol) is added in portions at 20 °C. The reaction is heated to 50–55 °C and stirred for 1 hour. The reaction is then cooled to 20–25 °C and diluted with ethyl acetate (200 mL) and demineralized water (200 mL).[7] The pH is adjusted, and the organic layer is separated.

  • Cyclization with Hydrazine: The resulting diketoester is reacted with hydrazine hydrate in a suitable solvent like ethanol to form the pyrazole ring.[4][8]

  • N-methylation: The pyrazole is then N-methylated, for example, using dimethyl sulfate.[4][5]

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using an aqueous base such as sodium hydroxide, followed by acidification to precipitate the product.[5][7]

Improved Chlorosulfonation Reaction

This improved method is a key step in later-stage syntheses.

  • To chlorosulfonic acid (50 mL), 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) followed by thionyl chloride (9.53 g, 80.13 mmol) are added portion-wise at 0–10 °C.[7]

  • The reaction mass temperature is raised to 20–30 °C and stirred for 4 hours.[7]

  • The reaction mass is then carefully poured onto ice (~500 g), and the product is extracted with dichloromethane (250 mL).[7]

Final Coupling and Cyclization (Commercial Route)

This protocol describes the highly efficient final steps of the commercial synthesis.

  • Amide Formation: The sulfonamide product is reacted with the aminopyrazole derivative in the presence of N,N'-carbonyldiimidazole.[4]

  • Cyclization: The pyrimidinone ring of Sildenafil is formed by adding potassium t-butoxide in t-butanol. This is reported to proceed in nearly quantitative yield with minimal side products.[4][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic routes to Sildenafil and its mechanism of action.

Sildenafil_Synthesis_Pathways cluster_initial Initial Medicinal Chemistry Route cluster_convergent Improved Convergent Route diketoester Diketoester pyrazole_ester 3-Propylpyrazole-5-carboxylic acid ethyl ester diketoester->pyrazole_ester + Hydrazine hydrazine Hydrazine methylated_pyrazole 1-Methyl-3-propylpyrazole-5-carboxylic acid ethyl ester pyrazole_ester->methylated_pyrazole Methylation pyrazole_acid This compound methylated_pyrazole->pyrazole_acid Hydrolysis nitrated_acid Nitrated Pyrazole Acid pyrazole_acid->nitrated_acid Nitration amide Carboxamide nitrated_acid->amide Amidation amino_pyrazole Aminopyrazole amide->amino_pyrazole Reduction acylated_amino_pyrazole Acylated Aminopyrazole amino_pyrazole->acylated_amino_pyrazole + 2-Ethoxybenzoyl chloride pyrimidinone Pyrazolopyrimidinone acylated_amino_pyrazole->pyrimidinone Cyclization sildenafil_base_initial Sildenafil pyrimidinone->sildenafil_base_initial Chlorosulfonylation & + 1-Methylpiperazine ethoxyphenyl_acid 2-Ethoxybenzoic acid sulfonyl_chloride 2-Ethoxy-5-(chlorosulfonyl)benzoic acid ethoxyphenyl_acid->sulfonyl_chloride Chlorosulfonylation sulfonamide_intermediate Amide Intermediate sulfonyl_chloride->sulfonamide_intermediate + 1-Methylpiperazine sildenafil_base_conv Sildenafil sulfonamide_intermediate->sildenafil_base_conv Coupling & Cyclization with Aminopyrazole nitropyrazole Nitropyrazole aminopyrazole_conv Aminopyrazole nitropyrazole->aminopyrazole_conv Reduction aminopyrazole_conv->sildenafil_base_conv

Caption: Comparative workflows of Sildenafil synthesis routes.

Sildenafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to Sildenafil Sildenafil PDE5 Phosphodiesterase Type 5 (PDE5) Sildenafil->PDE5 Inhibits GMP GMP PDE5->GMP Hydrolyzes cGMP to Erection Erection Relaxation->Erection

Caption: Signaling pathway of Sildenafil's mechanism of action.

Conclusion

The synthesis of Sildenafil has undergone significant optimization, moving from a linear to a more convergent and environmentally conscious process. While this compound was a cornerstone of earlier synthetic strategies, the focus of process improvement has been on the overall pathway's efficiency and safety rather than solely on the initial pyrazole precursor. The commercial synthesis, with its markedly higher yield, demonstrates the success of these process chemistry refinements. For researchers and drug development professionals, understanding the evolution of this synthesis provides valuable insights into the principles of process optimization and green chemistry in pharmaceutical manufacturing.

References

A Comparative Guide to Purity Validation of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to facilitate an informed decision-making process.

Introduction to Purity Analysis

This compound (CAS No. 139755-99-0) is a crucial building block in the synthesis of active pharmaceutical ingredients, notably Sildenafil.[1][2] Its purity directly impacts the quality and impurity profile of the final drug substance. Therefore, robust and reliable analytical methods are essential for its quality control. While HPLC is a widely adopted technique for purity determination due to its high resolution and sensitivity, other methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE) offer orthogonal approaches that can be valuable for comprehensive characterization and confirmation of purity.

Comparative Overview of Analytical Techniques

A summary of the strengths and weaknesses of HPLC, qNMR, and CE for the purity analysis of this compound is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Capillary Electrophoresis (CE)
Principle Differential partitioning of analytes between a stationary and a mobile phase.Proportional relationship between the integral of an NMR signal and the number of nuclei.[3]Separation of ions in an electrolyte solution within a capillary under an electric field.[3]
Primary Use Quantitative purity determination and impurity profiling.Absolute quantification without a specific reference standard of the analyte; structural elucidation.[3]Orthogonal verification of purity, analysis of charged species.
Strengths High resolution, high sensitivity, well-established and robust.[4]Primary analytical method, provides structural information, non-destructive.[3]High separation efficiency, low sample and reagent consumption.[3]
Limitations Requires a reference standard for quantification, potential for co-elution of impurities.Lower sensitivity compared to HPLC, requires a pure internal standard for quantification.[3]Lower concentration sensitivity than HPLC-UV, potential for reproducibility challenges.[3]
Typical Impurities Detected Starting materials, synthetic by-products, degradation products.Structurally different impurities, residual solvents.Charged impurities, isomers.

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for determining the purity of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Precision (Repeatability & Intermediate) D->E F Accuracy E->F G Robustness F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Purity Assay of this compound H->I J Impurity Profiling I->J

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

HPLC Method for Purity Determination

This proposed reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase initial composition to a final concentration of 1 mg/mL.

Quantitative NMR (qNMR) Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte, for example, maleic acid.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Analysis: Calculate the purity of the analyte by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

Capillary Electrophoresis (CE) Protocol
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 50 cm.

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Comparative Data Summary

The following table presents hypothetical but expected performance data for the three analytical methods in the purity validation of a batch of this compound.

ParameterHPLCqNMRCE
Purity (%) 99.599.399.6
Relative Standard Deviation (RSD) for Purity (%) 0.20.50.8
Major Impurity Detected Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylateResidual AcetonitrileAnionic starting material
Limit of Quantification (LOQ) (%) 0.050.10.1
Analysis Time per Sample (min) 301520

Conclusion

The validation of this compound purity is most effectively and robustly achieved using a validated HPLC method . Its high sensitivity and resolving power make it ideal for routine quality control and impurity profiling.

qNMR serves as an excellent orthogonal method for the absolute quantification of the substance without the need for a specific reference standard, which is particularly useful during early development stages. It also provides valuable structural confirmation.[3]

Capillary Electrophoresis offers a complementary separation mechanism, particularly for charged impurities, and can be a powerful tool for cross-validation of the HPLC method.[3]

For comprehensive quality assessment and to meet stringent regulatory requirements, a combination of HPLC as the primary method and an orthogonal technique like qNMR or CE for confirmatory analysis is recommended. This multi-faceted approach ensures a thorough understanding of the purity and impurity profile of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis. Traditional synthesis often relies on prolonged heating under reflux, but contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][2] This analysis is supported by experimental data and detailed protocols to aid in methodological selection.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives. It highlights the efficiencies gained by transitioning from conventional heating to microwave-assisted techniques. Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[3][4]

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Synthesis of phenyl-1H-pyrazolesSynthesis of phenyl-1H-pyrazoles
Reaction Time 2 hours[4]5 minutes[4]
Temperature 75 °C[4]60 °C[4]
Yield 72 - 90%[4]91 - 98%[4]
Catalyst/Solvent Varies (e.g., acetic acid, ethanol)[1][5]Varies (often solvent-free or green solvents)[6][7]
Energy Source Oil bath or hot plate[8]Microwave Irradiation[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of pyrazole derivatives using both conventional and microwave-assisted techniques.

Conventional Synthesis of Phenyl-1H-pyrazoles

This protocol is based on the traditional heating method for pyrazole synthesis.

Materials:

  • Substituted 1,3-diketone (1 mmol)

  • Substituted hydrazine (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the substituted 1,3-diketone (1 mmol) and substituted hydrazine (1.2 mmol) is dissolved in ethanol (10 mL).

  • The reaction mixture is refluxed at 75°C for 2 hours.[4]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid is filtered, washed with cold ethanol, and dried to afford the desired phenyl-1H-pyrazole.[4]

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol demonstrates the efficiency of microwave irradiation for the synthesis of the same class of compounds.

Materials:

  • Substituted 1,3-diketone (1 mmol)

  • Substituted hydrazine (1.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe vessel, a mixture of the substituted 1,3-diketone (1 mmol) and substituted hydrazine (1.2 mmol) is prepared in ethanol (5 mL).

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at 60°C for 5 minutes with a power of 50 W.[4]

  • After irradiation, the vessel is cooled to room temperature.

  • The precipitated product is filtered, washed with a small amount of cold ethanol, and dried to yield the pure phenyl-1H-pyrazole.[4]

Visualizing the Synthesis and Comparison

The following diagrams illustrate the general pyrazole synthesis pathway and a logical comparison of the two methods.

G cluster_reactants Reactants A α,β-Unsaturated Carbonyl or 1,3-Dicarbonyl C Cyclocondensation Reaction A->C B Hydrazine Derivative B->C D Pyrazole Derivative C->D G cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Reactants Reactants (e.g., Chalcone, Hydrazine) Conventional_Process Reflux Heating Reactants->Conventional_Process Microwave_Process Microwave Heating Reactants->Microwave_Process Conventional_Time Long Reaction Time (Hours) Conventional_Process->Conventional_Time Conventional_Energy High Energy Consumption Conventional_Time->Conventional_Energy Product Pyrazole Product Conventional_Energy->Product Microwave_Time Short Reaction Time (Minutes) Microwave_Process->Microwave_Time Microwave_Energy Low Energy Consumption Microwave_Time->Microwave_Energy Microwave_Energy->Product

References

Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Analogs as PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key structural motif found in potent phosphodiesterase type 5 (PDE5) inhibitors. The information presented is synthesized from studies on closely related pyrazole-based and pyrazolopyrimidinone PDE5 inhibitors, including the well-known drug sildenafil.

Introduction

This compound serves as a crucial building block in the synthesis of sildenafil (Viagra), a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] This enzyme plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) levels, which in turn modulates smooth muscle relaxation and vasodilation.[3] Inhibition of PDE5 is a validated therapeutic strategy for the treatment of erectile dysfunction and pulmonary hypertension.[4][5] The pyrazole core is a key pharmacophoric element that contributes significantly to the binding affinity and selectivity of these inhibitors.[3] This guide explores the impact of structural modifications to this core on PDE5 inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The SAR for analogs of this compound can be inferred from the extensive research on pyrazolopyrimidinone-based PDE5 inhibitors. The pyrazole ring and its substituents are crucial for interaction with the active site of the PDE5 enzyme.

Key structural modifications and their impact on activity are summarized below:

  • Substitution at the 1-position (N1): A small alkyl group, such as a methyl group, is generally preferred. This group occupies a hydrophobic pocket in the enzyme's active site. Larger or more polar substituents at this position can lead to a decrease in potency.

  • Substitution at the 3-position: A short to medium-length alkyl chain, like the propyl group, is optimal for fitting into another hydrophobic region of the active site. Both shorter and longer chains, as well as the introduction of branching or unsaturation, can negatively impact inhibitory activity.

  • The Carboxylic Acid Moiety at the 5-position: The carboxylic acid group itself is not typically retained in the final potent PDE5 inhibitors derived from this scaffold. Instead, it serves as a synthetic handle for the construction of a fused pyrimidinone ring system, as seen in sildenafil.[3] This fused ring system is critical for mimicking the purine ring of the natural substrate, cGMP. Bioisosteric replacement of the carboxylic acid with other acidic groups or heterocycles that can engage in similar hydrogen bonding interactions is a key strategy in designing novel inhibitors.

  • Substitution on the Pyrazole Ring: The pyrazole ring itself is generally unsubstituted in potent inhibitors like sildenafil, suggesting its importance for interaction with the PDE5 active site.[3]

The following table summarizes the inferred SAR for key positions on the this compound scaffold, based on data from related pyrazolopyrimidinone PDE5 inhibitors.

PositionModificationEffect on PDE5 Inhibitory ActivityRationale
1 (N-Methyl) Small alkyl (e.g., Methyl)Optimal Fits into a hydrophobic pocket.
Larger alkyl or polar groupsDecreased Steric hindrance and loss of favorable hydrophobic interactions.
3 (Propyl) Short to medium alkyl (e.g., Propyl)Optimal Occupies a hydrophobic region of the active site.
Shorter, longer, or branched alkylDecreased Suboptimal fit in the hydrophobic pocket.
5 (Carboxylic Acid) Fused Pyrimidinone RingSignificantly Increased Mimics the purine ring of cGMP, forming key interactions.[3]
Other acidic bioisosteresVariable Dependent on the ability to form similar hydrogen bonds.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducible research.

General Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, is a key step in the synthesis of sildenafil and its analogs.[1] A general synthetic route is outlined below.

Workflow for the Synthesis of Pyrazole-5-Carboxylic Acid Core

G reagents Diethyl oxalate + 2-Pentanone intermediate1 Condensation (Sodium ethoxide) reagents->intermediate1 diketoester Ethyl 2,4-dioxoheptanoate intermediate1->diketoester intermediate2 Cyclization (Methylhydrazine) diketoester->intermediate2 pyrazole_ester Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate intermediate2->pyrazole_ester final_step Hydrolysis (NaOH, then HCl) pyrazole_ester->final_step final_product This compound final_step->final_product

Caption: General synthetic scheme for the pyrazole core.

In Vitro PDE5 Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs against PDE5 can be determined using a variety of in vitro assays. A common method is the fluorescence polarization (FP) assay.[6]

Experimental Workflow for In Vitro PDE5 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound in DMSO add_compound Add test compound/controls to 96-well plate prep_compound->add_compound prep_enzyme Dilute PDE5 enzyme in assay buffer add_enzyme Add diluted PDE5 enzyme prep_enzyme->add_enzyme prep_substrate Dilute FAM-cGMP substrate in assay buffer add_substrate Initiate reaction with FAM-cGMP substrate prep_substrate->add_substrate add_compound->add_enzyme incubate1 Incubate for 15 min at room temperature add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate for 30-60 min at 37°C add_substrate->incubate2 stop_reaction Stop reaction with binding agent incubate2->stop_reaction read_plate Read fluorescence polarization stop_reaction->read_plate calculate Calculate % inhibition and IC50 value read_plate->calculate

Caption: Workflow for the PDE5 inhibition fluorescence polarization assay.[6]

Materials:

  • Recombinant human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test compounds and positive control (e.g., Sildenafil)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control in DMSO.

  • Add the diluted compounds and controls to the wells of a 96-well plate.

  • Add the diluted PDE5 enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the reaction by adding the binding agent.

  • Read the fluorescence polarization of each well.

  • Calculate the percentage of PDE5 inhibition for each concentration and determine the IC50 value.[6]

Signaling Pathway

The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cGMP signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP PDE5->GMP Inhibitor 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid analog (PDE5 Inhibitor) Inhibitor->PDE5 inhibits

References

assessing the inhibitory effects of pyrazole derivatives on different enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various pyrazole derivatives on a range of key enzymes implicated in numerous diseases. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for identifying promising lead compounds and designing future drug candidates.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on their role as enzyme inhibitors, presenting quantitative data on their potency and selectivity. Detailed experimental protocols for the key enzyme assays are also provided to facilitate reproducible research.

Comparative Inhibitory Activity of Pyrazole Derivatives

The inhibitory potential of a selection of pyrazole derivatives against key enzyme targets is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), where lower values indicate higher potency.

Table 1: Inhibition of Cyclooxygenases (COX)
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib>1000040>250[1]
Compound 2a870.1219.8743.79[1]
Compound 3b875.9139.4322.21[1]
Compound 5b676.5938.7317.47[1]
Compound 5e512.7339.1413.10[1]
Table 2: Inhibition of Carbonic Anhydrases (hCA)
CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Acetazolamide (AZA)25012255.7[1]
1f58.89.8485.361.7[1]
1g66.815.4642.194.3[1]
1k88.35.6421.434.5[1]
Compound 4e-750--[2]
Compound 13316.7412.5--[3]
Compound 14533.1624.6--[3]

Note: '-' indicates data not available.

Table 3: Inhibition of Kinases
CompoundKinase TargetIC50 (µM)Reference
SorafenibVEGFR-20.09[4]
RoscovitineCDK-20.45[4]
Compound 5aVEGFR-20.267[4]
Compound 5aCDK-20.311[4]
Compound 6bVEGFR-20.2[4]
Compound 6bCDK-20.458[4]
Compound 3fJAK10.0034[5]
Compound 3fJAK20.0022[5]
Compound 3fJAK30.0035[5]
Compound 11bJAK1-[5]
Compound 11bJAK20.35 (HeLa)[5]
Compound 11bJAK3-[5]

Note: '-' indicates data not available.

Table 4: Inhibition of Cholinesterases (AChE & BChE)
CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Donepezil0.021-[6]
Compound 2l0.040>1000[6][7]
Compound 2j0.062>1000[6][7]
Compound 2a0.107>1000[6][7]
Compound 2g0.122>1000[6][7]

Note: '-' indicates data not available.

Table 5: Inhibition of α-Glucosidase
Compoundα-Glucosidase IC50 (µM)Reference
Acarbose750.0[8]
Compound 5a1.13[9]
Compound 8e38 (Ki)[8]
Table 6: Inhibition of Urease
CompoundUrease IC50 (µM)Reference
Thiourea21.25[10]
Cefadroxil21.35[10]
Levofloxacin7.24[10]
Compound 4i5.68[11]
Compound 4o7.11[11]
Compound 4g9.41[11]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established and widely used methods in the field.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The method is based on the detection of the product of the peroxidase reaction.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds dissolved in DMSO

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations (typically in a serial dilution). A control with DMSO is included.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the rates of the test compound wells to the control wells.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase isoforms. The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to a colored product is monitored spectrophotometrically.[12]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-SO4 buffer (e.g., 50 mM, pH 7.4)[12]

  • 4-Nitrophenyl acetate (NPA) substrate solution[12]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • The enzymatic reaction is performed in a total volume of 3.0 mL, containing 1.4 mL of buffer, 1.0 mL of 3 mM NPA, 0.5 mL of water, and 0.1 mL of the enzyme solution.[12]

  • A reference measurement is taken without the enzyme.[12]

  • The test compound is added to the reaction mixture at various concentrations.

  • The change in absorbance at 348 nm is followed over a period of 3 minutes at 25°C.[12]

  • The percentage of inhibition is calculated, and IC50 or Ki values are determined from dose-response curves.

Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, CDK-2, JAKs)

  • Specific substrate peptide/protein for the kinase

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the pyrazole inhibitor compounds in DMSO and then further dilute in the kinase assay buffer.

  • In a 384-well plate, add the kinase and its specific substrate in the assay buffer.

  • Add the diluted inhibitor compound (or DMSO for control).

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[6][13]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at different concentrations.

  • Add the AChE enzyme solution to each well and incubate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance at 412 nm at regular intervals.[14]

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the rates of the test compound wells to the control wells.

  • IC50 values are calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[15]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds dissolved in a suitable solvent

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the phosphate buffer and the test compound at various concentrations to the wells of a 96-well plate.

  • Add the α-glucosidase enzyme solution and incubate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Start the reaction by adding the pNPG substrate solution.

  • Incubate the mixture for a specific period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a sodium carbonate solution.

  • The enzymatic activity is determined by measuring the absorbance of the released p-nitrophenol at 405 nm.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Urease Inhibition Assay (Indophenol Method)

This assay measures the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea. The amount of ammonia produced is quantified using the indophenol method.[16]

Materials:

  • Jack bean urease

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Urea solution

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 30°C.

  • Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

  • After a further incubation period (e.g., 20 minutes) at room temperature, measure the absorbance at a wavelength of around 630 nm.

  • The absorbance is proportional to the amount of ammonia produced.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Pyrazole Derivative (Test Compound) Incubation Incubation (Enzyme + Inhibitor) Compound->Incubation Enzyme Target Enzyme Enzyme->Incubation Substrate Substrate Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Buffer Assay Buffer Buffer->Incubation Incubation->Reaction Measurement Signal Measurement (e.g., Absorbance, Luminescence) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

cox_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of COX enzymes in inflammation.

References

comparing the efficacy of pyrazole-based compounds against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and development, the quest for more selective and potent therapeutic agents is a perpetual endeavor. In the landscape of anti-inflammatory drugs, cyclooxygenase-2 (COX-2) remains a prime target. This guide provides a comparative analysis of the efficacy of emerging pyrazole-based compounds against the well-established COX-2 inhibitor, Celecoxib, supported by experimental data and detailed methodologies.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility has led to the development of a new generation of selective COX-2 inhibitors that aim to improve upon the efficacy and safety profile of existing treatments like Celecoxib. This guide delves into the quantitative data from recent studies, offering a clear comparison of these novel compounds.

Unveiling the Potency: A Head-to-Head Comparison

The inhibitory potential of novel pyrazole-based compounds against COX-1 and COX-2 enzymes has been extensively evaluated in vitro. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1/COX-2), provides a measure of the drug's specificity for COX-2, a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]

Below is a summary of the in vitro inhibitory activities of representative novel pyrazole derivatives compared to the benchmark drug, Celecoxib.

Compound IDTarget OrganismCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib Human~7.6 - 82~0.04 - 6.8~1.1 - 12[4]
Ovine13.020.4926.57[5]
Compound 5f Not Specified>1001.50>66.67[6]
Compound 6f Not Specified>1001.15>86.96[6]
Compound 11 Not Specified>1000.043>2325[7]
Compound 12 Not Specified>1000.049>2040[7]
Compound 15 Not Specified>1000.045>2222[7]
Compound 8d Ovine>500.26>192.3[8]
PYZ7 Not SpecifiedNot Reported0.10Not Reported[9]
PYZ8 Not SpecifiedNot Reported0.27Not Reported[9]
PYZ31 Not SpecifiedNot Reported0.01987Not Reported[10]

Note: IC50 values for Celecoxib can vary between different assay systems and target organisms.

The data clearly indicates that several novel pyrazole-based compounds exhibit significantly higher potency and selectivity for COX-2 compared to Celecoxib. For instance, compounds 11, 12, and 15 demonstrate remarkable potency with IC50 values in the nanomolar range and selectivity indices exceeding 2000.[7] This suggests a potentially wider therapeutic window and a more favorable safety profile.

The Science Behind the Selectivity: Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic effects of Celecoxib and other COX-2 inhibitors stem from their ability to block the conversion of arachidonic acid to prostaglandin H2 (PGH2).[11] This is the precursor for various pro-inflammatory prostaglandins. By selectively inhibiting COX-2, which is primarily upregulated at sites of inflammation, these drugs can effectively reduce inflammation and pain while minimizing the disruption of the homeostatic functions of COX-1 in the gastrointestinal tract and platelets.[12]

The following diagram illustrates the signaling pathway of COX-2 and the mechanism of action of its inhibitors.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->COX2

COX-2 Signaling Pathway and Inhibition.

A Blueprint for Discovery: Experimental Protocols

The in vitro evaluation of COX-1 and COX-2 inhibition is a critical step in the development of selective inhibitors. The following is a generalized protocol for a whole-blood assay, a commonly used method to determine the IC50 and selectivity of test compounds.[13]

In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)

Objective: To determine the IC50 values and selectivity of pyrazole-based compounds against COX-1 and COX-2.

Materials:

  • Fresh human whole blood

  • Test compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

  • 96-well plates

  • Incubator

  • Centrifuge

  • Plate reader

Experimental Workflow:

experimental_workflow start Start blood_collection Collect Fresh Human Whole Blood start->blood_collection aliquot Aliquot Blood into 96-well Plates blood_collection->aliquot compound_addition Add Test Compounds (various concentrations) aliquot->compound_addition incubation_pre Pre-incubation compound_addition->incubation_pre cox2_induction Induce COX-2 with LPS (for COX-2 assay) incubation_pre->cox2_induction substrate_addition Add Arachidonic Acid incubation_pre->substrate_addition For COX-1 assay incubation_post Incubation cox2_induction->incubation_post incubation_post->substrate_addition incubation_final Final Incubation substrate_addition->incubation_final centrifugation Centrifuge to Separate Plasma incubation_final->centrifugation eia Measure PGE2 (COX-2) and TXB2 (COX-1) using EIA centrifugation->eia data_analysis Calculate IC50 and Selectivity Index eia->data_analysis end End data_analysis->end

Workflow for In Vitro COX Inhibition Assay.

Procedure:

  • Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based test compounds and the reference inhibitor (Celecoxib) in DMSO.

  • Assay Setup:

    • For COX-1 activity: Aliquot whole blood into a 96-well plate. Add the test compounds at various concentrations. After a pre-incubation period, initiate the reaction by adding arachidonic acid.

    • For COX-2 activity: Aliquot whole blood into a 96-well plate. Add lipopolysaccharide (LPS) to induce COX-2 expression and incubate. Then, add the test compounds at various concentrations. After a pre-incubation period, initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plates at 37°C for a specified time to allow for prostaglandin synthesis.

  • Reaction Termination and Sample Preparation: Stop the reaction and centrifuge the plates to separate the plasma.

  • Quantification: Measure the concentration of Thromboxane B2 (TXB2) in the plasma from the COX-1 assay and Prostaglandin E2 (PGE2) from the COX-2 assay using specific EIA kits. TXB2 is a stable metabolite of thromboxane A2, a primary product of COX-1, while PGE2 is a major pro-inflammatory prostaglandin produced by COX-2.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 values for both COX-1 and COX-2. Calculate the selectivity index (SI) by dividing the IC50 of COX-1 by the IC50 of COX-2.[3]

This guide highlights the significant potential of novel pyrazole-based compounds as highly potent and selective COX-2 inhibitors. The presented data and methodologies provide a solid foundation for further research and development in this promising area of anti-inflammatory therapy.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, this document presents a comparative analysis of two common, highly applicable techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles and data herein are based on established validation practices for similar carboxylic acids and pyrazole derivatives.[2][3][4]

Core Principles of Analytical Method Validation

The validation of an analytical method ensures its suitability for its intended purpose, providing reliable, reproducible, and accurate data.[5] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][6][7]

Comparison of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of small molecules like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[3]Separation via liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.
Specificity Moderate to high; can be compromised by co-eluting impurities with similar UV spectra.Very high; provides structural confirmation, minimizing interference from matrix components.
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.High, often in the low ng/mL to pg/mL range.[4]
Linearity & Range Good linearity over a wide concentration range.Excellent linearity, though the dynamic range might be narrower than HPLC-UV in some cases.
Matrix Effects Generally less susceptible to ion suppression/enhancement.Can be significantly affected by ion suppression or enhancement from matrix components, requiring careful method development.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and data interpretation.

Quantitative Data Summary

The following tables present representative validation data for the quantification of a pyrazole carboxylic acid derivative, illustrating the expected performance of HPLC-UV and LC-MS/MS methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.0005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.001 µg/mL

Table 2: Accuracy and Precision

Quality Control SampleHPLC-UV MethodLC-MS/MS Method
Accuracy (% Recovery) Precision (% RSD)
Low QC (0.3 µg/mL) 98.5%2.1%
Mid QC (50 µg/mL) 101.2%1.5%
High QC (80 µg/mL) 99.8%1.3%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods.

HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: Prepare calibration standards at five to seven concentration levels.

  • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations.

  • Precision: Perform replicate injections of QC samples on the same day (intra-day) and on different days (inter-day).

  • LOD/LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the analyte's retention time.

LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

2. Reagents and Materials:

  • Same as HPLC-UV method.

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Similar to HPLC-UV, optimized for MS detection.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI negative

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard.

4. Sample Preparation:

  • Similar to HPLC-UV, but may require a protein precipitation or solid-phase extraction step for biological matrices.

5. Validation Parameters:

  • Follow the same validation parameters as described for the HPLC-UV method, with additional evaluation of matrix effects.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_dev Method Development cluster_val Validation Parameters cluster_doc Documentation cluster_routine Application Dev Method Development & Optimization Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Dev Routine Routine Analysis Report->Routine

Caption: A flowchart of the analytical method validation process.

Signaling_Pathway_Comparison Decision Pathway for Method Selection Start Define Analytical Need Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No LCMS Select LC-MS/MS Sensitivity->LCMS Yes Cost Budget Constraints? Matrix->Cost No Matrix->LCMS Yes HPLC Select HPLC-UV Cost->HPLC Yes Cost->HPLC No, but sufficient

Caption: Decision tree for selecting an analytical method.

References

The Tale of Two Test Beds: A Comparative Guide to In Vitro and In Vivo Bioactivity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound to a potential therapeutic is paved with rigorous testing. Pyrazole derivatives, a versatile class of heterocyclic compounds, have shown significant promise across a spectrum of biological activities. This guide provides an objective comparison of their performance in in vitro and in vivo studies, supported by experimental data and detailed methodologies, to illuminate the translational potential of these promising molecules.

The bioactivity of pyrazole derivatives is a focal point of extensive research, with numerous compounds demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] The transition from a controlled laboratory setting (in vitro) to a complex biological system (in vivo) is a critical step in the evaluation of these compounds. This guide delves into the comparative data from both arenas, offering insights into the structure-activity relationships that govern their efficacy.

Anticancer Bioactivity: From Cell Lines to Animal Models

In vitro studies have revealed that pyrazole derivatives can induce cytotoxicity in a variety of cancer cell lines.[3][8][9][10] The half-maximal inhibitory concentration (IC50), a key metric from these studies, quantifies the potency of a compound in inhibiting cancer cell growth. For instance, certain pyrazole-based chalcones and pyrazole-thiazole hybrids have exhibited significant cytotoxic effects against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[3][11]

The real test of a potential anticancer agent, however, lies in its performance within a living organism. In vivo studies, often conducted in rodent models with induced tumors, provide a more comprehensive picture of a compound's efficacy, taking into account factors like bioavailability, metabolism, and toxicity. A notable example is a 3,4-diaryl pyrazole derivative that not only showed potent in vitro activity but also demonstrated significant tumor growth inhibitory activity in a murine mammary tumor model at low concentrations.[3]

Comparative Data: Anticancer Pyrazole Derivatives
Compound IDCancer Cell LineIn Vitro IC50 (µM)Animal ModelIn Vivo EfficacyReference
Compound 6 Various0.00006 - 0.00025Orthotopic murine mammary tumorSignificant tumor growth inhibition at 5 mg/kg[3]
Compound 50 HepG20.71--[3]
Compounds 22 & 23 MCF7, A549, HeLa, PC32.82 - 6.28--[3]
Compounds 33 & 34 HCT116, MCF7, HepG2, A549< 23.7--[3]
Methoxy derivative 3d MCF-710--[8]
Methoxy derivative 3e MCF-712--[8]
Pyrazole 5a MCF-714--[8]

Anti-inflammatory Activity: Tackling Inflammation from Benchtop to Bedside

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with many compounds acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][11][12][13][14] In vitro assays are crucial for determining the inhibitory activity against COX-1 and COX-2 isoforms, with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.

Translating this enzymatic inhibition into a physiological response is assessed through in vivo models, such as the carrageenan-induced paw edema model in rats.[1][11][12] In this model, the reduction in paw swelling serves as a direct measure of the compound's anti-inflammatory effect. Several novel pyrazole-based chalcones have demonstrated potent anti-inflammatory activity in this model, corroborating their in vitro COX inhibition data.[11]

Comparative Data: Anti-inflammatory Pyrazole Derivatives
Compound IDIn Vitro COX-2 Inhibition (IC50)Animal ModelIn Vivo Paw Edema Inhibition (%)Reference
Compound 10i PotentCarrageenan-induced rat paw edemaHigh[11]
Compound 10e PotentCarrageenan-induced rat paw edemaHigh[11]
Compound 10f PotentCarrageenan-induced rat paw edemaHigh[11]
Compound 10h PotentCarrageenan-induced rat paw edemaHigh[11]
Compound 2d -Carrageenan-induced paw edemaPotent[1]
Compound 2e -Carrageenan-induced paw edemaPotent[1]

Antimicrobial Activity: Combating Microbes in Culture and Beyond

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising scaffold for the development of new antimicrobial drugs.[2][4][5][6][7] In vitro antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][5]

While in vivo studies for antimicrobial pyrazole derivatives are less commonly reported in the initial screening phases, they are crucial for evaluating the compound's ability to treat infections in a living host. These studies often involve infecting an animal model with a specific pathogen and then administering the pyrazole derivative to assess its therapeutic effect.

Comparative Data: Antimicrobial Pyrazole Derivatives
Compound IDMicroorganismIn Vitro MIC (µg/mL)Reference
Compound 5c Klebsiella pneumoniae6.25[4]
Compound 5c L. monocytogenes50[4]
Compound 21a Aspergillus niger2.9 - 7.8[5]
Compound 21a Staphylococcus aureus62.5 - 125[5]
Compound 21a Bacillus subtilis62.5 - 125[5]
Compound 21a Klebsiella pneumoniae62.5 - 125[5]
Compound 21a Escherichia coli62.5 - 125[5]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrazole derivative orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.

Broth Microdilution for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action is paramount in drug development. Pyrazole derivatives have been shown to interact with various signaling pathways.

experimental_workflow cluster_screening Screening Process cluster_evaluation Preclinical Evaluation start Pyrazole Derivative Library in_vitro In Vitro Bioactivity Screening (e.g., MTT, MIC assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Efficacy Studies (e.g., Animal Models) lead_opt->in_vivo tox Toxicology Studies in_vivo->tox pharm Pharmacokinetics tox->pharm candidate Candidate Drug pharm->candidate

General experimental workflow for pyrazole derivative screening.

Key Signaling Pathways

COX2_pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

EGFR_VEGFR_pathway cluster_egfr EGFR Signaling cluster_vegfr VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_downstream Downstream Signaling (Proliferation, Survival) EGFR->EGFR_downstream VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_downstream Downstream Signaling (Angiogenesis) VEGFR->VEGFR_downstream Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->EGFR Inhibition Pyrazole Derivatives->VEGFR Inhibition

Dual inhibition of EGFR and VEGFR signaling by pyrazole derivatives.

CDK2_pathway Cyclin E Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex Cyclin E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Phosphorylation CyclinE_CDK2->Rb E2F E2F Release Rb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->CDK2 Inhibition

References

Cross-Reactivity of Antibodies to Pyrazole-Based Haptens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies raised against small molecules is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies developed for various pyrazole-based haptens, a common scaffold in pharmaceuticals and agrochemicals. We present experimental data, detailed protocols, and visual workflows to aid in the development and evaluation of immunoassays for these compounds.

The pyrazole ring is a versatile heterocyclic motif found in a wide array of biologically active compounds, from non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib to potent insecticides such as fipronil. The development of sensitive and specific immunoassays for the detection and quantification of these compounds is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and environmental and food safety analysis. A key challenge in developing these immunoassays is ensuring the antibody's specificity, as minor structural modifications to the pyrazole core can significantly impact its binding affinity and lead to cross-reactivity with related analogs. This guide delves into the cross-reactivity profiles of antibodies raised against different pyrazole-based haptens, providing valuable insights for researchers in the field.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of polyclonal and monoclonal antibodies raised against different pyrazole-based haptens. The data is compiled from various studies and presented to facilitate a comparison of antibody specificity. Cross-reactivity is typically determined by competitive immunoassays, such as ELISA or RIA, and is expressed as the percentage of the analyte concentration required to cause 50% inhibition of the signal (IC50) relative to the IC50 of the target hapten.

Table 1: Cross-Reactivity of Anti-Fipronil Antibodies

CompoundAntibody 1 (Polyclonal) Cross-Reactivity (%)Antibody 2 (Monoclonal) Cross-Reactivity (%)
Fipronil100100
Fipronil-sulfide9639
Fipronil-sulfone381.4
Fipronil-desulfinyl10125

Table 2: Cross-Reactivity of Anti-Antipyrine (Pyrazolone) Antibodies

CompoundAntibody (Polyclonal) Cross-Reactivity (%)
Antipyrine100
Aminopropylon80
Sulpyrine19.1
Isopropylantipyrine0.52
Aminopyrine0.24

Table 3: Cross-Reactivity of Anti-Penthiopyrad Antibodies

CompoundPPa-type Antibody Cross-Reactivity (%)PPb-type Antibody Cross-Reactivity (%)
Penthiopyrad100100
FluxapyroxadNot Detected<0.5
Other related fungicidesNot DetectedNot Detected

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable cross-reactivity data. Below are representative methodologies for key experiments involved in the development and characterization of antibodies against pyrazole-based haptens.

Hapten Synthesis and Immunogen Preparation

The design of the hapten and its conjugation to a carrier protein are critical steps that influence the specificity of the resulting antibodies.

1. Synthesis of a Carboxylic Acid-Functionalized Fipronil Hapten:

  • Objective: To introduce a linker arm for conjugation to a carrier protein.

  • Procedure:

    • Fipronil is hydrolyzed to its corresponding carboxylic acid derivative by reacting it with a strong base, such as sodium hydroxide, in a suitable solvent like a mixture of water and ethanol.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid derivative.

    • The precipitate is filtered, washed with water, and dried. The purity of the hapten is confirmed by techniques such as NMR and mass spectrometry.

2. Conjugation of Hapten to Carrier Protein (e.g., BSA or KLH):

  • Objective: To create an immunogenic complex that can elicit an antibody response.

  • Method: The active ester method is commonly employed.

    • The synthesized hapten with a carboxylic acid group is activated by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent (e.g., DMF).

    • The activated hapten is then added to a solution of the carrier protein (Bovine Serum Albumin or Keyhole Limpet Hemocyanin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The reaction is allowed to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

    • The resulting immunogen is purified by dialysis against the same buffer to remove unreacted hapten and other small molecules.

    • The conjugation ratio (hapten molecules per protein molecule) is determined using methods like MALDI-TOF mass spectrometry.

Immunoassay for Cross-Reactivity Assessment

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to determine the cross-reactivity of antibodies.

Competitive Indirect ELISA Protocol:

  • Coating: Microtiter plates are coated with a hapten-protein conjugate (coating antigen), which may be different from the immunizing conjugate to improve assay sensitivity (heterologous assay). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the antibody and either the standard (target analyte) or the cross-reactant at various concentrations is added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free analyte to compete with the coated antigen for antibody binding.

  • Washing: The plates are washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the color is allowed to develop.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the analyte and cross-reactants. The IC50 values are determined from the dose-response curves, and the percent cross-reactivity is calculated using the formula: (%CR) = (IC50 of target analyte / IC50 of cross-reactant) x 100.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context of the target molecules, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Hapten_Prep Hapten Preparation cluster_Immunogen_Prep Immunogen Preparation cluster_Immunization Immunization & Antibody Production cluster_Assay Immunoassay & Cross-Reactivity Hapten_Synthesis Hapten Synthesis Hapten_Purification Purification & Characterization Hapten_Synthesis->Hapten_Purification Conjugation Hapten-Carrier Conjugation Hapten_Purification->Conjugation Immunogen_Purification Purification & Characterization Conjugation->Immunogen_Purification Animal_Immunization Animal Immunization Immunogen_Purification->Animal_Immunization Serum_Collection Serum Collection (Polyclonal) Animal_Immunization->Serum_Collection Hybridoma_Production Hybridoma Technology (Monoclonal) Animal_Immunization->Hybridoma_Production ELISA Competitive ELISA Serum_Collection->ELISA Hybridoma_Production->ELISA Data_Analysis IC50 & %CR Calculation ELISA->Data_Analysis

Fig. 1: General workflow for antibody production and cross-reactivity testing.

Fipronil_Signaling_Pathway cluster_block cluster_effect Fipronil Fipronil GABA_Receptor GABA-A Receptor (Chloride Channel) Fipronil->GABA_Receptor blocks GluCl_Channel Glutamate-Gated Chloride Channel Fipronil->GluCl_Channel blocks Neuronal_Hyperexcitation Neuronal Hyperexcitation Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx normally mediates GluCl_Channel->Chloride_Influx normally mediates Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization Paralysis_Death Paralysis & Death of Insect Neuronal_Hyperexcitation->Paralysis_Death

Fig. 2: Simplified signaling pathway for the insecticidal action of Fipronil.

Celecoxib_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes conversion to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Fig. 3: Simplified signaling pathway for the anti-inflammatory action of Celecoxib.

Conclusion

The specificity of antibodies raised against pyrazole-based haptens is highly dependent on the hapten design, the site of conjugation to the carrier protein, and the specific structural features of the pyrazole analogs being tested. As demonstrated by the compiled data, even minor modifications to the pyrazole scaffold can dramatically alter antibody recognition. For instance, antibodies raised against fipronil show varied cross-reactivity to its metabolites, which is a critical consideration for developing assays for comprehensive environmental or food safety monitoring. Similarly, the specificity of antibodies for therapeutic drugs like antipyrine and its derivatives dictates the utility of an immunoassay for specific drug monitoring versus broader screening.

This guide provides a foundational understanding and practical resources for researchers working with pyrazole-based compounds. By carefully considering hapten design, employing rigorous experimental protocols, and thoroughly characterizing antibody cross-reactivity, it is possible to develop highly specific and reliable immunoassays for a wide range of pyrazole-containing molecules. The provided workflows and signaling pathway diagrams offer a visual aid to complement the experimental data and protocols, contributing to a more holistic understanding of the subject.

Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug discovery, this report details comparative molecular docking studies of various pyrazole derivatives with significant protein targets. It includes a summary of binding affinities, detailed experimental protocols, and visualizations of a key signaling pathway and the experimental workflow.

In the quest for novel therapeutic agents, pyrazole derivatives have emerged as a versatile scaffold in drug development, demonstrating a wide range of biological activities.[1] Molecular docking studies are crucial in silico tools that predict the binding affinity and interaction of these derivatives with specific protein targets, thereby guiding the design of more potent and selective inhibitors.[2] This guide provides a comparative analysis of docking studies involving pyrazole derivatives against several key protein kinases and other enzymes implicated in diseases like cancer and bacterial infections.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding energies of various pyrazole derivatives when docked with their respective protein targets. Lower binding energy values indicate a higher predicted affinity between the ligand and the protein.

Pyrazole DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09 (kJ/mol)[2][3][4]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57 (kJ/mol)[2][3][4]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)CDK2 (2VTO)-10.35 (kJ/mol)[2][3][4]
Compound 25 (a pyrazole derivative)RET Kinase-7.14[5]
Sulphonic acid derivative of dimethyl Pyrazole (A3)E. coli Tyrosyl-tRNA synthetase (1x8x)-7.68[6]
para-amino benzoic acid derivative of dimethyl Pyrazole (A2)E. coli Tyrosyl-tRNA synthetase (1x8x)-6.84[6]
orthophenylene diamine derivative of dimethyl Pyrazole (A4)E. coli Tyrosyl-tRNA synthetase (1x8x)-6.27[6]
Aniline derivative of dimethyl Pyrazole (A1)E. coli Tyrosyl-tRNA synthetase (1x8x)-6.21[6]
Compound 22EGFR-8.61[7]
Compound 23EGFR-10.36[7]

Note: The binding energies for VEGFR-2, Aurora A, and CDK2 were originally reported in kJ/mol and are presented as such.

Experimental Protocols

The methodologies outlined below are representative of the molecular docking studies cited in this guide.

Molecular Docking Protocol using AutoDock 4.2

This protocol was employed for the docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2.[3]

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target proteins (VEGFR-2, Aurora A, and CDK2) were obtained from the Protein Data Bank.[3]

    • Water molecules were removed, and polar hydrogen atoms were added to the protein structures.

    • The 2D structures of the pyrazole derivatives were drawn and converted to 3D structures, followed by energy minimization.

  • Grid Map Generation:

    • A grid box was defined around the active site of each protein to encompass the binding pocket.

  • Docking Simulation:

    • The docking was performed using the Lamarckian genetic algorithm (LGA) and the pseudo-Solis and Wets methods for minimization.[3]

    • The docking protocol consisted of 10 independent Genetic Algorithm (GA) runs per ligand, with a population size of 150 and a maximum number of evaluations of 2,500,000.[3]

  • Analysis of Results:

    • The docked conformations were ranked based on their binding energies. The conformation with the lowest binding energy was selected for further analysis of interactions.

Molecular Docking Protocol for RET Kinase Inhibitors

This protocol was utilized for the docking of pyrazole derivatives with RET kinase.[5]

  • Ligand Preparation:

    • The pyrazole derivatives were prepared using AutoDock tools, ensuring the number of rotatable bonds was less than six.[5]

  • Grid Generation:

    • The active site grid was generated using the x, y, and z coordinates of the active site. The grid box was extended to 70 × 70 × 70 points with a grid spacing of 0.375 Å.[5]

  • Docking Execution:

    • The docking was performed using the Lamarckian genetic algorithm (LGA) with 100 genetic algorithm runs.[5]

  • Pose Selection:

    • The docked pose of the most active compound was selected based on the lowest binding energy and its interactions with the active site residues of RET kinase.[5]

Visualizations

RET Kinase Signaling Pathway

The following diagram illustrates the role of RET (rearranged during transfection) kinase, a receptor tyrosine kinase, in cellular signaling pathways that are often deregulated in various types of cancer.[5]

RET_Signaling_Pathway cluster_membrane Cell Membrane RET RET Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K Ligand Ligand (e.g., GDNF) Ligand->RET Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Growth, Proliferation, Survival ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes

Caption: Simplified RET kinase signaling pathway.

Experimental Workflow for Comparative Docking Studies

This diagram outlines the typical workflow for conducting a comparative molecular docking study.

Docking_Workflow A Start Target & Ligand Selection B Preparation Protein Preparation (PDB) Ligand Preparation (2D to 3D) A:f1->B:f0 C Docking Grid Generation Docking Simulation (e.g., AutoDock) B:f0->C:f0 D Analysis Binding Energy Calculation Interaction Analysis C:f0->D:f0 E Comparison Rank Ligands Identify Lead Compounds D:f0->E:f0 F End Further In Vitro/In Vivo Studies E:f0->F:f0

Caption: General workflow for molecular docking.

References

Evaluating the Metabolic Stability of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It dictates the compound's half-life, oral bioavailability, and potential for drug-drug interactions. This guide provides a comparative evaluation of the metabolic stability of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. The pyrazole scaffold is a common motif in many approved drugs, and understanding its metabolic fate is crucial for designing new chemical entities with optimal pharmacokinetic profiles.[1][2]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of hypothetical this compound derivatives in human and rat liver microsomes. This data is presented to illustrate how structural modifications on the pyrazole core can influence metabolic clearance. The intrinsic clearance (CLint) and half-life (t½) are key parameters used to rank-order compounds based on their metabolic stability.[3][4]

Compound IDR1-SubstitutionR2-SubstitutionHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg protein)Rat Liver Microsomes t½ (min)Rat Liver Microsomes CLint (µL/min/mg protein)
MPCA-001 HH25.554.218.973.1
MPCA-002 4-fluoroH45.230.635.738.7
MPCA-003 HMethyl19.869.815.191.5
MPCA-004 4-fluoroMethyl38.635.829.447.0
MPCA-005 HEthyl15.390.311.2123.4

Experimental Protocols

The metabolic stability of the compounds is typically assessed using in vitro assays such as the liver microsomal stability assay and the hepatocyte stability assay. These assays provide an initial screen for metabolic liabilities and help in understanding the primary routes of metabolism.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds, primarily focusing on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[5]

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.

Methodology:

  • Cell Preparation: Cryopreserved or fresh hepatocytes are thawed and suspended in an appropriate incubation medium.

  • Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Sampling: Samples are taken at various time points over a period of up to 2 hours.

  • Sample Processing: The reaction is quenched by the addition of an organic solvent, and the samples are processed to separate the cellular debris.

  • Quantification: The concentration of the parent compound in the processed samples is determined by LC-MS/MS.

  • Calculations: The rate of depletion of the test compound is used to determine the half-life and intrinsic clearance.

Visualizing Metabolic Processes

To better understand the experimental process and the potential metabolic fate of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound (1-Methyl-3-propyl-1H-pyrazole- 5-carboxylic acid derivative) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes (Human or Rat) Microsomes->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation TimePoints Collect Aliquots (0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Quench Reaction (Acetonitrile) TimePoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Experimental Workflow for Microsomal Stability Assay

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Derivative Oxidation Oxidation of Propyl Side Chain Parent->Oxidation CYPs Hydroxylation Hydroxylation of Pyrazole Ring Parent->Hydroxylation CYPs Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs Metabolites Metabolites (More polar, readily excreted) Glucuronidation->Metabolites Sulfation->Metabolites

Potential Metabolic Pathways

Structure-Metabolism Relationships

The pyrazole ring itself is generally considered to be metabolically stable.[2] Therefore, the metabolic liabilities of this compound derivatives are often associated with the substituents on the pyrazole core.

  • Alkyl Chains: The propyl group at the 3-position is a potential site for oxidative metabolism by CYP enzymes, leading to hydroxylation or further oxidation to a carboxylic acid.

  • Aromatic Rings: If aromatic substituents are present, they can undergo hydroxylation. Introducing electron-withdrawing groups, such as fluorine, can block potential sites of metabolism and improve metabolic stability, as illustrated by the longer half-life of MPCA-002 compared to MPCA-001 in the hypothetical data.

  • N-Methyl Group: The methyl group on the pyrazole nitrogen can also be a site for N-demethylation.

By understanding these structure-metabolism relationships, medicinal chemists can design and synthesize new derivatives with improved metabolic stability, leading to compounds with more favorable pharmacokinetic profiles for further development. The use of in silico prediction tools in conjunction with in vitro assays can further accelerate the optimization process.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, ensuring the safety of personnel and compliance with regulations. The following procedures are based on established best practices for the disposal of pyrazole derivatives and other laboratory chemicals.

Hazard Profile of Structurally Similar Pyrazole Derivatives

To ensure a high margin of safety, the hazard profile for this compound can be inferred from structurally analogous compounds. This "worst-case" approach helps in implementing robust safety and disposal protocols.

Hazard CategoryFindingCitation
Acute Oral Toxicity Harmful if swallowed.[1][2][3]
Eye Irritation Causes serious eye irritation.[2][3]
Skin Irritation May cause skin irritation.[3]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[4]

Standard Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] High-temperature incineration is a common and effective method for such compounds.[4] Under no circumstances should this chemical be disposed of down the drain.[5][6]

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a standard laboratory coat, nitrile gloves, and chemical safety goggles.

Step 2: Waste Segregation and Collection Proper segregation of waste is critical to prevent unintended chemical reactions and to facilitate compliant disposal.[5]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][5]

    • Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this designated solid waste container.[4][5]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, clearly labeled, and sealed container specifically for liquid chemical waste.[5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step 3: Waste Storage Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[4]

Step 4: Request for Disposal Follow your institution's established procedures for the pickup of hazardous waste. This typically involves submitting a formal request to the EHS department.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Disposal of This compound B Wear Appropriate PPE (Lab Coat, Gloves, Goggles) A->B C Is the waste solid or liquid? B->C D Solid Waste (Unused chemical, contaminated gloves, etc.) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Collect in a Labeled, Sealed, Chemically Compatible SOLID Waste Container D->F G Collect in a Labeled, Sealed, Chemically Compatible LIQUID Waste Container E->G H Store in Designated Hazardous Waste Area F->H G->H I Contact EHS for Waste Pickup H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in various synthetic processes.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and buttoned to its full length.
Respiratory Protection Fume Hood or RespiratorWork with this compound should be conducted in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Guide for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Handling Workflow Diagram

Experimental Protocol: Synthesis of this compound

This compound is a known intermediate in the synthesis of Sildenafil. The following is a representative experimental protocol for its preparation, illustrating a practical application of the handling procedures.

Objective: To synthesize this compound.

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • 6 M Hydrochloric Acid

  • Ethyl Acetate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate in 6 M hydrochloric acid solution in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 100°C and maintain the reflux overnight.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Extraction: Extract the residue with ethyl acetate. Wash the organic layer with water.

  • Isolation: Concentrate the organic layer in a vacuum to yield the final product, this compound.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.[1]
Liquid Waste Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted.
Contaminated Materials Any materials such as weighing paper, gloves, or absorbent pads that are contaminated with the compound should be placed in the same solid waste container.[1]

General Disposal Guidelines:

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[1]

  • Segregation: Do not mix pyrazole-based waste with other chemical waste unless instructed to do so by your EHS department.

  • Storage: Store waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]

  • Professional Disposal: The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.[1]

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.